Taurolithocholic Acid
Description
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUNVOYXHFVKC-GBURMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965925 | |
| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-90-5 | |
| Record name | Taurolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 213 °C | |
| Record name | Lithocholyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Taurolithocholic Acid synthesis pathway from lithocholic acid
An In-Depth Technical Guide to the Synthesis of Taurolithocholic Acid from Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound (TLCA) is the taurine-conjugated form of lithocholic acid (LCA), a secondary bile acid.[1][2] While LCA is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid chenodeoxycholic acid, its subsequent conjugation with taurine occurs primarily in the liver.[3][4][5] This conjugation is a critical step in bile acid metabolism, transforming the more hydrophobic and potentially cytotoxic LCA into the more water-soluble and readily transportable TLCA.[6][7]
In the field of drug development and metabolic research, TLCA is a molecule of significant interest. It is used to induce cholestasis in experimental models to study liver injury and test the efficacy of hepatoprotective compounds.[8] Furthermore, understanding the synthesis and metabolism of TLCA is crucial for research into metabolic diseases, gut microbiome interactions, and the signaling pathways governed by bile acids, such as those involving the farnesoid X receptor (FXR).[6][9] This guide provides a detailed examination of the enzymatic and chemical pathways for synthesizing TLCA, complete with actionable protocols and analytical methodologies.
Part 1: The Biological Synthesis Pathway
In mammals, the conjugation of lithocholic acid with taurine is not a direct reaction but a two-step enzymatic process that ensures thermodynamic favorability and biological control. This pathway is localized within liver cells (hepatocytes) and involves activation followed by conjugation.[6][10]
Step 1: Activation of Lithocholic Acid via CoA Thioesterification
The first and requisite step is the "activation" of the carboxyl group of lithocholic acid. This is necessary because the direct formation of an amide bond between a carboxylic acid and an amine is an energetically unfavorable dehydration reaction under physiological conditions. The cell overcomes this barrier by converting the LCA into a high-energy thioester intermediate, lithocholyl-CoA.
This reaction is catalyzed by Bile Acid-CoA Synthetase (BACS) , an enzyme encoded by the SLC27A5 gene.[10] BACS utilizes adenosine triphosphate (ATP) to adenylate the LCA, which is then attacked by Coenzyme A (CoA-SH) to form the lithocholyl-CoA thioester, releasing adenosine monophosphate (AMP) and pyrophosphate (PPi).
-
Expertise & Causality: The formation of the CoA thioester is a common biological strategy to activate carboxylic acids. The high-energy nature of the thioester bond makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine group of taurine in the subsequent step. This activation is the rate-limiting prerequisite for conjugation.[10][11]
Step 2: N-Acyl Amidation with Taurine
Once activated, the lithocholyl-CoA is ready for conjugation. This step is catalyzed by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) .[10][12] The BAAT enzyme facilitates the transfer of the lithocholyl group from the CoA thioester to the amino group of taurine.[13][14] This reaction forms a stable amide bond, yielding the final product, this compound, and regenerating free Coenzyme A.
-
Expertise & Causality: The BAAT enzyme exhibits specificity for both the bile acid-CoA substrate and the amino acid. While it can also use glycine, the relative availability of taurine versus glycine in the liver of different species often dictates the primary conjugation product.[15] In rodents, taurine conjugation is almost exclusive, whereas in humans, both glycine and taurine conjugates are formed.[6][15] The reaction occurs in cellular compartments like the peroxisomes.[13][16]
Diagram: Enzymatic Synthesis of this compound
Caption: Enzymatic pathway of TLCA synthesis from LCA in hepatocytes.
Part 2: Chemical Synthesis Protocol
For researchers needing to produce TLCA in a laboratory setting, chemical synthesis provides a direct and high-yield alternative. The core principle mirrors the biological pathway: activation of the carboxylic acid followed by coupling with taurine. An improved procedure utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent.[17]
Experimental Protocol: Chemical Synthesis of TLCA
This protocol is adapted from established methods for bile acid conjugation.[17]
Materials:
-
Lithocholic Acid (LCA)
-
Taurine
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Diethyl Ether
-
Methylene Chloride (DCM)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Lithocholic Acid (1.0 equivalent) in a mixture of anhydrous toluene and anhydrous ethanol (e.g., 4:1 v/v).
-
Addition of Taurine: In a separate flask, dissolve Taurine (1.2 equivalents) and an equimolar amount of NaOH in water and add this solution to the LCA mixture.
-
Coupling Agent Addition: Add EEDQ (1.5 equivalents) to the reaction mixture. The EEDQ will activate the carboxylic acid of LCA, forming a highly reactive mixed carbonic anhydride intermediate.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:acetic acid).
-
Work-up and Extraction:
-
Once the reaction is complete, evaporate the organic solvents under reduced pressure.
-
Redissolve the residue in water and acidify to a low pH (e.g., pH 2) with HCl to precipitate the crude product.
-
Filter the precipitate and wash with cold water to remove unreacted taurine and salts.
-
-
Purification: The crude TLCA can be further purified.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent like ethanol. Slowly add a co-solvent in which TLCA is less soluble, such as diethyl ether or acetone, until turbidity appears. Allow the solution to cool slowly to promote the formation of pure crystals.[18]
-
Solid-Phase Extraction (SPE): Alternatively, dissolve the crude product and load it onto a C18 SPE cartridge. Wash with water to remove polar impurities, then elute the TLCA with methanol.
-
-
Trustworthiness & Self-Validation: This protocol is self-validating because the final product's identity and purity must be confirmed using the analytical methods described in the next section. Expected yields for this type of coupling reaction are typically high, often in the range of 89-93%.[18]
Diagram: Chemical Synthesis & Purification Workflow
Caption: General workflow for the chemical synthesis and purification of TLCA.
Part 3: Analytical Characterization and Quantification
Accurate identification and quantification of synthesized TLCA are paramount for its use in research. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20]
LC-MS/MS Methodology
LC-MS/MS provides exceptional sensitivity and specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Sample Preparation: A simple protein precipitation step is typically sufficient for serum or reaction media samples.[19][21]
-
Add 100 µL of sample to a tube.
-
Add an ice-cold solution of acetonitrile or methanol containing an appropriate internal standard (e.g., a deuterated bile acid like D4-lithocholic acid).[22]
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10-20 minutes.[21][22]
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation: Typical LC-MS/MS Parameters for TLCA Analysis
| Parameter | Typical Setting | Rationale & Insights |
| HPLC Column | Reversed-phase C18 or C8 (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[19] | C18 columns provide excellent hydrophobic retention for bile acids, allowing for effective separation from more polar or non-polar contaminants. |
| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid or 1 mM Ammonium Acetate)[19][22] | The acidic additive protonates silanol groups on the column, improving peak shape, and facilitates ionization in the mass spectrometer. |
| Mobile Phase B | Acetonitrile/Methanol mixture, often with an additive[19][22] | A strong organic solvent mixture is required to elute the hydrophobic bile acids from the C18 column in a gradient elution. |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[19][21] | The sulfonic acid and carboxylic acid groups on conjugated bile acids are readily deprotonated, forming negative ions [M-H]⁻ with high efficiency. |
| MS Detection | Multiple Reaction Monitoring (MRM) | This highly specific mode monitors a predefined precursor ion (the molecular ion of TLCA) and one or more characteristic product ions formed by its fragmentation. |
| TLCA Precursor Ion | m/z 482.3 | Corresponds to the [M-H]⁻ ion of this compound (Molecular Weight: 483.7 g/mol ).[1] |
| TLCA Product Ions | m/z 80.0, 124.1 | These fragments are characteristic of the taurine moiety, providing high confidence in the identification of the analyte. |
Conclusion
The synthesis of this compound, whether through its native enzymatic pathway or by chemical means in the laboratory, is a foundational process for numerous areas of biomedical research. The biological pathway, governed by the sequential action of BACS and BAAT, highlights the elegant cellular mechanisms for metabolizing and detoxifying bile acids. For the researcher, robust chemical synthesis and purification protocols, validated by precise LC-MS/MS analysis, are essential for producing the high-purity material required for reliable and reproducible experimental outcomes. This guide provides the technical framework and expert-driven context to empower professionals in achieving these objectives.
References
- BenchChem. (n.d.). Synthesis and Purification of Taurohyocholic Acid for Research Applications. BenchChem.
- MSACL. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. MSACL 2017.
- Thermo Fisher Scientific. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use. Thermo Fisher Scientific.
- The Medical Biochemistry Page. (2025). Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page.
-
Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955-1966. Retrieved from [Link]
-
Kase, F., Björkhem, I., & Pedersen, J. I. (1986). Conjugation of Cholic Acid With Taurine and Glycine by Rat Liver Peroxisomes. Journal of Lipid Research, 27(12), 1277-1284. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A critical review of HPLC-based analytical methods for quantification of Tauroursodeoxycholic acid. IJNRD, 9(6). Retrieved from [Link]
-
Vulese, F., et al. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids. Journal of Lipid Research, 64(9), 100361. Retrieved from [Link]
-
Song, G.-Y., et al. (2023). Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition. International Journal of Molecular Sciences, 24(13), 11109. Retrieved from [Link]
-
Guda, N. M., et al. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 57(8), 1594-1606. Retrieved from [Link]
-
Devlin, A. S., & Fischbach, M. A. (2022). Bile acid-CoA:amino acid N-acyltransferase gene knockout alters early life development, the gut microbiome and reveals unusual bile acid conjugates in mice. bioRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Bile acid-CoA:amino acid N-acyltransferase. Retrieved from [Link]
-
Mihalik, S. J., et al. (2002). Participation of Two Members of the Very Long-chain Acyl-CoA Synthetase Family in Bile Acid Synthesis and Recycling. Journal of Biological Chemistry, 277(27), 24771-24779. Retrieved from [Link]
-
University of Copenhagen Research Portal. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids. Retrieved from [Link]
-
Baba, S., et al. (1980). A MEASUREMENT OF INDIVIDUAL BILE ACIDS IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR CLINICAL DIAGNOSTIC INFORMATION. Kobe Journal of Medical Sciences, 26(2), 89-101. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Dorvil, N. P., et al. (1983). Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs. The American Journal of Physiology, 245(2), G244-G250. Retrieved from [Link]
-
Haslewood, G. A. (1971). The biochemical basis for the conjugation of bile acids with either glycine or taurine. The Biochemical Journal, 123(1), 15-18. Retrieved from [Link]
-
Vessey, D. A., & Zakim, D. (1977). Kinetic studies on the enzymes conjugating bile acids with taurine and glycine in bovine liver. The Biochemical Journal, 163(1), 181-183. Retrieved from [Link]
-
Kramer, W., et al. (1990). Purification and reconstitution of the bile acid transport system from hepatocyte sinusoidal plasma membranes. Biochimica et Biophysica Acta, 1027(2), 155-162. Retrieved from [Link]
-
Sarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. Retrieved from [Link]
-
Zhang, Y., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]
-
Tserng, K. Y., & Klein, P. D. (1977). An improved procedure for the synthesis of glycine and taurine conjugates of bile acids. Journal of Lipid Research, 18(3), 404-407. Retrieved from [Link]
- Google Patents. (n.d.). KR100396113B1 - Method for purifying tauroursodeoxycholic acid.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Sarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. Retrieved from [Link]
- Google Patents. (n.d.). CN103755764A - Synthetic method of taurocholic acid.
-
JJ Medicine. (2018, July 17). Bile Acid Synthesis | Classic and Alternative Pathways [Video]. YouTube. Retrieved from [Link]
-
Li, T., & Chiang, J. Y. L. (2014). The acidic pathway of bile acid synthesis: Not just an alternative pathway. Hepatology, 60(4), 1107-1109. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Bile acid synthesis – Knowledge and References. Retrieved from [Link]
Sources
- 1. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 13. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugation of cholic acid with taurine and glycine by rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ijnrd.org [ijnrd.org]
- 21. shimadzu.co.kr [shimadzu.co.kr]
- 22. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Signaling Molecule: A Technical Guide to the Discovery and Isolation of Taurolithocholic Acid
This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of taurolithocholic acid (TLCA). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this secondary bile acid, from its historical identification to modern analytical and synthetic methodologies. We will explore the causal chain of scientific advancement that brought TLCA from an unknown component of the bile acid pool to a recognized signaling molecule with significant physiological and pathological implications.
Conceptual Framework: Discovery Through a Technological Lens
The "discovery" of this compound was not a singular event but rather a gradual revelation made possible by the evolution of analytical chemistry. Unlike the discrete discovery of primary bile acids such as cholic acid by Strecker in 1848, the identification of individual conjugated secondary bile acids was contingent on the development of techniques capable of separating these structurally similar, non-volatile molecules.[1]
The logical progression of discovery can be understood as follows:
-
Establishment of the Precursors: The primary bile acid chenodeoxycholic acid (CDCA) was identified as a major component of bile.[2] Subsequently, it was understood that gut microbiota metabolize primary bile acids into secondary bile acids. Specifically, the 7α-dehydroxylation of CDCA by intestinal bacteria was shown to produce lithocholic acid (LCA).[3]
-
Understanding of Conjugation: The liver's role in conjugating bile acids with amino acids—primarily taurine and glycine—was established. This process increases their water solubility and facilitates their role in digestion.[3][4] The enzyme responsible, bile acid-CoA:amino acid N-acyltransferase, was later cloned and characterized.[1]
-
The Separation Challenge: The resulting bile acid pool is a complex mixture of free and conjugated, primary and secondary bile acids. Early researchers faced the significant challenge of separating these closely related compounds. The development of powerful separation techniques was the critical step that enabled the isolation and characterization of specific entities like TLCA.
The workflow from the initial biological context to the identification of TLCA is depicted below.
Sources
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurolithocholic Acid in Enterohepatic Circulation: A Technical Guide for Researchers
This guide provides an in-depth exploration of Taurolithocholic Acid (TLCA), a critical secondary bile acid, and its multifaceted role within the enterohepatic circulation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the synthesis, metabolism, transport, and pathophysiological implications of TLCA, alongside practical experimental methodologies.
Section 1: The Lifecycle of this compound: Synthesis, Metabolism, and Enterohepatic Cycling
This compound is the taurine-conjugated form of the secondary bile acid, lithocholic acid (LCA)[1][2]. Its journey through the enterohepatic circulation is a multi-step process involving both host and microbial metabolic activities.
Primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes[3][4]. Following conjugation with taurine or glycine, they are secreted into the bile and subsequently into the small intestine to aid in lipid digestion and absorption[3][5]. In the distal ileum and colon, gut microbiota deconjugate and dehydroxylate these primary bile acids, leading to the formation of secondary bile acids, including LCA from CDCA[4][6].
LCA is then absorbed from the intestine and transported via the portal vein to the liver. Within hepatocytes, LCA undergoes reconjugation, primarily with taurine, to form TLCA[7]. This taurine conjugation increases the water solubility of the otherwise hydrophobic LCA.
A crucial metabolic pathway for lithocholate and its conjugates is sulfation, which significantly enhances their fecal excretion[8]. This efficient sulfation and subsequent elimination result in a relatively small pool size of lithocholate in the body under normal physiological conditions[8].
The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver[4][5]. However, the sulfated form of TLCA has reduced intestinal absorption, leading to its preferential excretion in feces[8][9].
Section 2: Molecular Transport of this compound
The movement of TLCA across hepatocytes and enterocytes is mediated by a series of specialized transporters.
Hepatic Uptake and Efflux:
-
Sinusoidal Uptake: The uptake of conjugated bile acids from the portal blood into hepatocytes is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs) located on the basolateral membrane of hepatocytes[4][6].
-
Canalicular Efflux: The secretion of TLCA from the hepatocyte into the bile canaliculus is an active process driven by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2)[4][6]. MRP2 is particularly important for the transport of sulfated bile acids like sulfated TLCA[6].
Intestinal Transport:
-
Apical Absorption: In the terminal ileum, the Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes[4].
-
Basolateral Efflux: Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation by the Organic Solute Transporters alpha and beta (OSTα/OSTβ)[4].
The coordinated action of these transporters ensures the efficient cycling of bile acids, including TLCA, between the liver and the intestine.
Section 3: The Pathophysiological Impact of this compound: A Focus on Cholestasis
TLCA is widely recognized as a potent cholestatic agent, capable of inducing intrahepatic cholestasis, a condition characterized by impaired bile flow[1][10].
Mechanisms of TLCA-Induced Cholestasis
The cholestatic effects of TLCA are multifactorial and involve disruption of key cellular processes within the hepatocyte:
-
Disruption of Hepatocyte Membranes: TLCA, due to its detergent properties, can intercalate into and disrupt the integrity of cellular membranes, particularly the canalicular membrane of hepatocytes[11][12]. This can lead to increased membrane fluidity and permeability, impairing the function of membrane-associated transporters.
-
PI3K/PKCε Signaling Pathway: Studies have shown that TLCA induces cholestasis through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism[10]. Activation of PI3K leads to the stimulation of protein kinase C epsilon (PKCε), which in turn impairs the insertion of transport proteins like BSEP and MRP2 into the canalicular membrane, thereby reducing bile acid secretion[10].
-
Farnesoid X Receptor (FXR) Antagonism: The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis by regulating the expression of genes involved in bile acid synthesis and transport, including BSEP[13][14][15]. Lithocholic acid and its derivatives, including TLCA, can act as antagonists of FXR[13]. By antagonizing FXR, TLCA can downregulate the expression of BSEP, further contributing to the impairment of bile acid efflux and the development of cholestasis[13].
Other Pathophysiological Roles
Beyond cholestasis, emerging evidence suggests the involvement of TLCA in other pathological processes:
-
Liver Injury: The accumulation of cytotoxic bile acids like TLCA during cholestasis can lead to hepatocyte injury and apoptosis[1].
-
Gastrointestinal Cancers: The metabolism of taurine-conjugated bile acids by the gut microbiota can generate hydrogen sulfide, a genotoxic compound, suggesting a potential link between these bile acids and colorectal cancer[16][17].
Section 4: Experimental Methodologies for Studying this compound and Enterohepatic Circulation
A variety of in vivo and in vitro models are employed to investigate the role of TLCA in enterohepatic circulation and its associated pathologies.
In Vivo Models
-
Bile Duct Cannulation in Rodents: This classic model allows for the direct collection of bile and the study of biliary secretion and bile acid metabolism.
-
Paired-Rat Model for Enterohepatic Circulation: This model involves cannulating the bile duct of a donor rat into the duodenum of a recipient rat, enabling the direct investigation of the enterohepatic circulation of specific compounds[18][19].
In Vitro Models
-
Isolated Perfused Rat Liver (IPRL): This ex vivo model maintains the architecture of the liver and allows for the study of hepatic uptake, metabolism, and biliary excretion of compounds like TLCA under controlled conditions[10].
-
Isolated Rat Hepatocyte Couplets (IRHC): These in vitro models consist of two or more hepatocytes that maintain a functional bile canaliculus, providing a system to study canalicular transport and the mechanisms of cholestasis at a cellular level[10].
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line can be differentiated to form a polarized monolayer with enterocyte-like properties, making it a useful tool for studying intestinal absorption and transport of bile acids[20][21].
-
Immortalized Bile Duct Cells (BDC): This cell line provides a model to investigate the role of the biliary epithelium in lipid and sterol metabolism, including the synthesis and transport of bile acids[22].
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual bile acids, including TLCA and its metabolites, in various biological matrices such as serum, bile, and feces[23][24][25][26].
Section 5: Data Presentation and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| TLCA-induced Bile Flow Impairment (IPRL) | 51% reduction at 10 µmol/liter | [10] |
| TLCA-induced Impairment of Vesicular Exocytosis (IPRL) | 46% reduction at 10 µmol/liter | [10] |
| TLCA-induced Impairment of MRP2 Substrate Secretion (IPRL) | 95% reduction at 10 µmol/liter | [10] |
| TLCA-induced Impairment of Canalicular Secretion (IRHC) | 50% reduction at 2.5 µmol/liter | [10] |
Experimental Protocols
Protocol 1: Induction of Cholestasis in the Isolated Perfused Rat Liver (IPRL) Model
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) and perform a laparotomy.
-
Cannulation: Cannulate the portal vein and the common bile duct.
-
Perfusion: Perfuse the liver in a non-recirculating system with Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2, at a constant flow rate of 4 mL/min per gram of liver.
-
Stabilization: Allow the liver to stabilize for 30 minutes, collecting bile at 10-minute intervals.
-
TLCA Infusion: Infuse this compound (e.g., 10 µmol/liter) into the perfusion medium for a defined period (e.g., 60 minutes).
-
Sample Collection: Continue to collect bile fractions and perfusate samples throughout the experiment.
-
Analysis: Measure bile flow gravimetrically. Analyze the concentration of bile acids and other relevant markers in bile and perfusate samples using LC-MS/MS.
Protocol 2: Quantification of this compound in Serum by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated TLCA).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TLCA and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of TLCA standards.
-
Calculate the concentration of TLCA in the samples based on the peak area ratio of the analyte to the internal standard.
-
Section 6: Visualizations
Signaling Pathway of TLCA-Induced Cholestasis
Caption: Workflow for IPRL experiments.
References
-
Beuers, U., et al. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(19), 17810-17818. [Link]
-
de Waart, D. R., et al. (2023). In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids. Chemico-Biological Interactions, 375, 110445. [Link]
-
Ridlon, J. M., et al. (2016). Taurocholic Acid Metabolism by Gut Microbes and Colon Cancer. Gut Microbes, 7(3), 201-215. [Link]
-
Ridlon, J. M., et al. (2016). Taurocholic acid metabolism by gut microbes and colon cancer. Gut Microbes, 7(3), 201-215. [Link]
-
Perwaiz, S., et al. (2001). Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry. Journal of Lipid Research, 42(1), 114-119. [Link]
-
Feltin, M., et al. (1979). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Laboratory Investigation, 41(5), 411-419. [Link]
-
Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. [Link]
-
Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 51(1), 23-41. [Link]
-
Vore, M., & Slikker, W. (1985). Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. Drug Metabolism and Disposition, 13(4), 480-485. [Link]
-
Caraceni, P., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 284. [Link]
-
van der Meer, J. H., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology, 96(11), 3025-3037. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6675, Taurocholic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439763, this compound. [Link]
-
Tuchweber, B., et al. (1999). Bile duct cells: a novel in vitro model for the study of lipid metabolism and bile acid production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 276(2), G407-G417. [Link]
-
Deol, P., et al. (2017). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. In Bile Acids (pp. 115-125). Humana Press, New York, NY. [Link]
-
Street, J. M., et al. (1983). The quantitative estimation of bile acids and their conjugates in human biological fluids. CRC critical reviews in clinical laboratory sciences, 19(2), 105-151. [Link]
-
Sarenac, T., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. [Link]
-
Thakare, R. (2018). In-Vitro and In-Vivo Models of Bile Acid Metabolism and Transport. University of Rhode Island. [Link]
-
Javanainen, M., et al. (2025). In Vitro-In Silico Models to Elucidate Mechanisms of Bile Acid Disposition and Cellular Aerobics in Human Hepatocytes. Pharmaceutics, 17(8), 1023. [Link]
-
Norman, A. (1969). The synthesis of taurocholic and glycocholic acids in human liver homogenates and subcellular fractions in obstructive jaundice. Scandinavian journal of clinical and laboratory investigation, 24(1), 7-14. [Link]
-
Allan, R. N., et al. (1976). Metabolism of lithocholate in healthy man. II. Enterohepatic circulation. Gut, 17(6), 413-419. [Link]
-
Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. [Link]
-
Wikipedia. (n.d.). Enterohepatic circulation. [Link]
-
Lin, L. C., et al. (2019). Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats. ACS omega, 4(19), 18131-18137. [Link]
-
Lin, L. C., et al. (2019). Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats. ACS omega, 4(19), 18131-18137. [Link]
-
Clark, J. A., et al. (2023). Disruption of Enterohepatic Circulation of Bile Acids Ameliorates Small Bowel Resection Associated Hepatic Injury. Journal of Surgical Research, 285, 237-246. [Link]
-
Dowling, R. H., et al. (1968). Experimental model for the study of the enterohepatic circulation of bile in rhesus monkeys. The Journal of laboratory and clinical medicine, 72(1), 169-176. [Link]
-
Sayin, S. I., et al. (2013). Gut Microbiota Regulates Bile Acid Metabolism by Reducing the Levels of Tauro-beta-muricholic Acid, a Naturally Occurring FXR Antagonist. Cell Metabolism, 17(2), 225-235. [Link]
-
Wikipedia. (n.d.). Cholestasis. [Link]
-
Li, J., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(21), 15881. [Link]
-
Low-Beer, T. S., et al. (1969). Effects of sulfation of taurolithocholic and glycolithocholic acids on their intestinal transport. Gastroenterology, 56(4), 721-726. [Link]
-
Gonzalez, F. J., et al. (2017). Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway. Toxicological Sciences, 158(2), 383-394. [Link]
-
Chiang, J. Y. L. (2023). Physiology, Bile Acids. In StatPearls. StatPearls Publishing. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). taurocholic acid. [Link]
-
Deb, U., et al. (2020). Biosynthesis and enterohepatic circulation of bile acids showing the individual transport proteins expressed in hepatocytes and enterocytes. [Diagram]. In Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Li, Y., et al. (2018). Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments. BMC gastroenterology, 18(1), 112. [Link]
-
Goodwin, B., et al. (2002). Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. Journal of Biological Chemistry, 277(29), 26399-26404. [Link]
-
Schölmerich, J., et al. (1981). [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Zeitschrift fur Gastroenterologie, 19(1), 20-28. [Link]
-
The Human Metabolome Database. (2006). Showing metabocard for this compound 3-sulfate (HMDB0002580). [Link]
-
Trocóniz, I. F., et al. (2018). Drug enterohepatic circulation and disposition: constituents of systems pharmacokinetics. Current drug metabolism, 19(2), 144-162. [Link]
-
Chiang, J. Y. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 10-13. [Link]
-
Trocóniz, I. F., et al. (2024). Pharmacokinetic Simulation and Area under the Curve Estimation of Drugs Subject to Enterohepatic Circulation. Pharmaceutics, 16(8), 1083. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 6. Cholestasis - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Metabolism of lithocholate in healthy man. II. Enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sulfation of taurolithocholic and glycolithocholic acids on their intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bile duct cells: a novel in vitro model for the study of lipid metabolism and bile acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
Mechanism of Taurolithocholic Acid-Induced Cholestasis: From Molecular Signaling to Experimental Validation
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolithocholic acid (TLCA), a monohydroxylated bile acid, is a potent cholestatic agent widely recognized for its ability to rapidly induce canalicular transport failure. Its utility in research is not as a direct clinical analog for a specific disease but as a powerful tool to dissect the fundamental cellular and molecular mechanisms that underpin the acute onset of cholestasis. Understanding the intricate pathways disrupted by TLCA provides invaluable insight into the broader pathophysiology of cholestatic liver injury and serves as a foundational model for the preclinical assessment of drug-induced cholestasis (DIC). This guide elucidates the core mechanisms of TLCA-induced cholestasis, details the experimental models used for its study, and provides validated protocols for investigation.
Introduction: The Central Role of TLCA in Cholestasis Research
Cholestasis is characterized by a functional impairment in bile formation and/or flow, leading to the intrahepatic accumulation of cytotoxic bile acids and other biliary constituents.[1][2] This accumulation triggers a cascade of events including hepatocyte injury, inflammation, and, in chronic cases, fibrosis and cirrhosis.[1][3] While the etiologies of cholestasis are diverse—ranging from genetic defects in canalicular transporters to drug-induced injury and autoimmune disease—the acute cellular responses often share common pathways.[4][5]
This compound is particularly cholestatic due to its hydrophobic nature and its ability to rapidly disrupt the structural and functional integrity of the hepatocyte canalicular membrane.[6] Unlike more hydrophilic bile acids, TLCA is poorly secreted and rapidly triggers a series of events that arrest bile flow. This makes TLCA an exemplary compound for modeling the initial insults of cholestatic liver injury in a controlled, reproducible manner.[7][8]
Core Molecular Mechanisms of TLCA-Induced Cholestasis
The cholestatic effect of TLCA is multifactorial, involving the disruption of canalicular transporters, activation of specific signaling cascades, and induction of cellular stress. These events are not mutually exclusive but rather form an interconnected network of pathological responses.
Disruption of Canalicular Transport Systems
The primary driver of bile salt-dependent bile flow is the ATP-Binding Cassette (ABC) transporter, Bile Salt Export Pump (BSEP/ABCB11), which actively secretes bile salts across the canalicular membrane.[5][9][10] Another critical transporter, Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), mediates the canalicular secretion of conjugated bilirubin and other organic anions, including certain sulfated bile acids.[11][12]
TLCA rapidly impairs the function of these transporters through two principal mechanisms:
-
Direct Inhibition: While less pronounced than its other effects, TLCA can competitively inhibit BSEP-mediated transport, contributing to the initial reduction in bile salt secretion.[5][13]
-
Transporter Retrieval (Internalization): The most significant mechanism is the rapid, signaling-mediated retrieval of BSEP and MRP2 from the canalicular membrane into sub-apical endocytic vesicles.[12][14] This physical removal of transporters from their site of action effectively shuts down canalicular secretion.
The PI3K/PKCε Signaling Cascade: A Central Mediator of Transporter Retrieval
The internalization of MRP2 and other canalicular transporters is not a passive event but an active process driven by a specific signaling cascade. Research has identified Protein Kinase C epsilon (PKCε) as a key player.[7][12]
TLCA treatment leads to the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn stimulates PKCε.[7] Activated PKCε translocates to the plasma membrane where it phosphorylates the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[12][14] MARCKS phosphorylation causes its detachment from the membrane, an event critically involved in the subsequent endocytosis of MRP2.[12] This pathway is a prime example of how a toxic bile acid can hijack cellular signaling machinery to induce a pathological outcome. The anticholestatic agents Tauroursodeoxycholic acid (TUDCA) and cAMP have been shown to reverse TLCA's effects by inhibiting this PKCε/MARCKS phosphorylation pathway.[14][15]
Cytoskeletal Disruption
The structural integrity of the bile canaliculus is maintained by a dense network of pericanalicular actin microfilaments. This network provides mechanical support and anchors transporters to the apical membrane. TLCA induces a significant alteration in this actin network, characterized by an accumulation and condensation of F-actin around the canaliculus.[16] This cytoskeletal disruption impairs canalicular contractility (a process that helps propel bile) and contributes to the loss of microvilli and the overall deformation of the canalicular lumen.[6][16]
Mitochondrial and Endoplasmic Reticulum Stress
The accumulation of hydrophobic bile acids like TLCA is directly toxic to cellular organelles.
-
Mitochondrial Dysfunction: Bile acids can act as detergents, disrupting mitochondrial membranes.[17][18] This leads to a decrease in the mitochondrial membrane potential, impaired ATP synthesis (state 3 respiration), and increased production of reactive oxygen species (ROS).[1][18][19] The resulting energy deficit and oxidative stress exacerbate the hepatocyte injury initiated by transport failure.[1][2]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[20][21] Bile acids are known inducers of ER stress.[21][22] Prolonged or overwhelming ER stress, which can be triggered by TLCA, can activate pro-apoptotic pathways, such as the CHOP transcription factor, contributing to hepatocyte cell death.[22][23]
Role of Nuclear Receptors
While not the primary initiators of acute TLCA toxicity, nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are critical in the adaptive response to cholestasis.[24][25][26] FXR, the primary bile acid sensor, normally acts to suppress bile acid synthesis and induce the expression of transporters like BSEP.[25][27] In cholestatic conditions, the adaptive response mediated by these receptors can be overwhelmed. PXR activation can induce detoxification enzymes that hydroxylate toxic bile acids into less harmful forms.[24]
Experimental Models for Studying TLCA-Induced Cholestasis
A variety of well-established models are used to investigate the mechanisms of TLCA-induced cholestasis, each with specific advantages.[4][28]
| Model | Type | Key Features & Applications | Advantages | Limitations |
| Isolated Perfused Rat Liver (IPRL) | Ex Vivo | Allows for real-time measurement of bile flow and biliary secretion in a whole-organ context.[7] | Preserves liver architecture and cell-cell interactions. Allows precise control over perfusate composition. | Technically demanding. Limited viability time. |
| Isolated Rat Hepatocyte Couplets (IRHC) | In Vitro | The "gold standard" for studying canalicular transport. Consists of two adjacent hepatocytes with a sealed bile canaliculus.[7] | Direct visualization of canalicular function and transporter localization. Ideal for high-resolution microscopy. | Loss of whole-organ context. Short-term culture. |
| Sandwich-Cultured Hepatocytes (SCHH) | In Vitro | Hepatocytes cultured between two layers of collagen, allowing them to repolarize and form functional bile canalicular networks. | Higher throughput than IRHCs. Suitable for transporter inhibition and uptake/efflux studies.[29][30] | Canalicular networks are less defined than in IRHCs. |
| HuH-NTCP Cells | In Vitro | Human hepatoma cell line (HuH7) stably transfected with the Na+-taurocholate cotransporting polypeptide (NTCP), the primary basolateral bile acid uptake transporter.[12] | Provides a human-relevant system. Genetically tractable for mechanistic studies (e.g., using dominant-negative constructs).[12][14] | Lacks the full metabolic and transport machinery of primary hepatocytes. |
| In Vivo Rodent Models | In Vivo | Intravenous injection of TLCA into rats or mice, followed by bile duct cannulation to measure bile flow and composition.[8][31] | Represents the most physiologically relevant system, integrating hepatic, biliary, and systemic responses. | Complex interplay of factors can make mechanistic deconvolution challenging. Ethical considerations. |
Key Experimental Protocols & Methodologies
The following protocols provide a framework for investigating the core effects of TLCA on hepatocyte function.
Protocol 1: Assessing Canalicular Transport in Isolated Rat Hepatocyte Couplets (IRHCs)
This protocol assesses the functional impact of TLCA on the secretion of a fluorescent substrate into the bile canaliculus.
Rationale: This is a direct, quantitative measure of canalicular transport function. A reduction in the accumulation of fluorescence within the canaliculus indicates transport inhibition.
Materials:
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS)
-
Williams' Medium E
-
Rat tail collagen
-
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)
-
This compound (TLCA)
-
Fluorescence microscope with time-lapse imaging capability
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a rat liver using a two-step collagenase perfusion method.
-
Plating: Plate the isolated hepatocytes at a low density on collagen-coated coverslips in Williams' Medium E.
-
Couplet Formation: Allow cells to attach and form couplets over 3-6 hours. IRHCs are identified as pairs of hepatocytes sharing a distinct, sealed bile canaliculus.
-
Substrate Loading: Incubate the couplets with 2 µM CDCFDA for 15 minutes. CDCFDA is membrane-permeable and is hydrolyzed intracellularly to the fluorescent, membrane-impermeable CDCF, which is then actively secreted into the canaliculus by MRP2.
-
Baseline Imaging: Identify several healthy couplets showing good canalicular accumulation of CDCF. Acquire baseline fluorescence images.
-
TLCA Treatment: Add TLCA to the medium at a final concentration of 2.5-10 µM.[7]
-
Time-Lapse Imaging: Immediately begin acquiring fluorescence images of the selected couplets every 1-2 minutes for 30-60 minutes.
-
Analysis: Quantify the fluorescence intensity within the canalicular space over time. TLCA-induced cholestasis is indicated by a rapid cessation or reversal of fluorescence accumulation.
Protocol 2: Immunofluorescence Staining for MRP2 and F-Actin
This protocol visualizes the TLCA-induced internalization of MRP2 and the rearrangement of the pericanalicular actin cytoskeleton.
Rationale: Visual evidence of transporter retrieval and cytoskeletal disruption provides direct mechanistic insight that complements functional assays.
Materials:
-
IRHCs or Sandwich-Cultured Hepatocytes
-
TLCA (10 µM)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody against MRP2
-
Fluorescently-conjugated secondary antibody
-
Fluorescently-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Prepare IRHCs or SCHH as described above. Treat one set of cultures with 10 µM TLCA for 30 minutes. Use an untreated set as a control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-MRP2 antibody overnight at 4°C.
-
Secondary Antibody & Phalloidin Incubation: Wash and incubate with the fluorescent secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature in the dark.
-
Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a confocal microscope. In control cells, MRP2 will show a sharp localization at the canalicular membrane, and F-actin will be neatly organized around the canaliculus. In TLCA-treated cells, MRP2 staining will appear diffuse and punctate in the cytoplasm, and F-actin will be condensed and disorganized.[16]
Sources
- 1. Mitochondrial dysfunction in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental obstructive cholestasis: the wound-like inflammatory liver response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 5. Role of the bile salt export pump, BSEP, in acquired forms of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Taurocholate Transport by the Bile Salt Export Pump, an ABC Transporter Associated with Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholestasis - Wikipedia [en.wikipedia.org]
- 12. TAUROLITHOCHOLATE-INDUCED MRP2 RETRIEVAL INVOLVES MARCKS PHOSPHORYLATION BY PROTEIN KINASE Cε IN HUH-NTCP CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Mechanism of inhibition of taurolithocholate-induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of tauroursodeoxycholate on actin filament alteration induced by cholestatic agents. A study in isolated rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of liver mitochondrial dysfunction associated with bile duct obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cholestasis and the Unfolded Protein Response - Richard Green [grantome.com]
- 21. Unfolded Protein Response Signaling in Liver Disorders: A 2023 Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatic X-box binding protein 1 and unfolded protein response is impaired in weanling mice with resultant hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endoplasmic Reticulum Stress and the Unfolded Protein Response in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FXR and PXR: potential therapeutic targets in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.rug.nl [research.rug.nl]
- 27. Targeting FXR in Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 29. jstage.jst.go.jp [jstage.jst.go.jp]
- 30. Mechanisms and in vitro models of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurolithocholic Acid Signaling in Hepatocytes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the complex signaling pathways governed by Taurolithocholic Acid (TLCA) in hepatocytes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships in TLCA-mediated cellular events, grounded in field-proven insights and methodologies. Here, we dissect the core mechanisms, provide actionable experimental protocols, and present visual data representations to facilitate a comprehensive understanding of this critical area of liver pathophysiology.
Introduction: The Dual Nature of this compound in Hepatic Function
This compound (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), is a potent signaling molecule within the enterohepatic circulation.[1] While bile acids are classically known for their role in dietary lipid absorption, they are now recognized as critical regulators of a multitude of cellular processes, including metabolism, inflammation, and cell proliferation. TLCA, in particular, stands out for its potent and often paradoxical effects on hepatocytes. It is one of the most potent endogenous agonists for several receptors, yet its accumulation is strongly associated with cholestasis and hepatotoxicity.[2][3][4][5] Understanding the intricate signaling networks that TLCA modulates in hepatocytes is therefore paramount for developing therapeutic strategies for cholestatic liver diseases and other hepatic pathologies.
This guide will illuminate the primary signaling cascades initiated by TLCA in hepatocytes, focusing on the key receptors and downstream pathways that mediate its physiological and pathological effects.
Core Signaling Pathways of this compound in Hepatocytes
TLCA exerts its influence on hepatocytes through a multi-receptor system, activating both cell surface and nuclear receptors. This section will detail the major signaling axes, providing a mechanistic understanding of how this single molecule can elicit a diverse range of cellular responses.
The TGR5-Mediated Pathway: A Rapid Response from the Cell Surface
The Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a key cell surface receptor for bile acids. TLCA is recognized as the most potent endogenous agonist for TGR5.[6][7][8]
Mechanism of Activation and Downstream Signaling:
Upon binding to TGR5 on the hepatocyte plasma membrane, TLCA induces a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated heterotrimeric G-protein. This initiates a cascade of intracellular events:
-
Adenylate Cyclase Activation and cAMP Production: Activated Gαs stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA and Epac Activation: The rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Cellular Responses:
-
PKA-dependent signaling: PKA activation can lead to the phosphorylation of various downstream targets, influencing gene expression and metabolic pathways.
-
Epac-dependent signaling: Epac activation can stimulate Rap1, a small GTPase, which in turn can activate the MEK-ERK signaling pathway.[9] This pathway has been implicated in the regulation of hepatocyte polarization and bile canalicular formation.[9]
-
Functional Consequences in Hepatocytes:
-
Regulation of Glucose and Lipid Metabolism: TGR5 activation has been linked to improvements in glucose homeostasis and energy expenditure.[6]
-
Anti-inflammatory Effects: In other cell types like macrophages, TGR5 activation can suppress inflammatory responses by inhibiting NF-κB signaling.[10]
-
Cholangiocyte Proliferation and Bicarbonate Secretion: While this guide focuses on hepatocytes, it is important to note that TGR5 activation in cholangiocytes (the cells lining the bile ducts) stimulates bicarbonate secretion, which protects these cells from the damaging effects of bile acids.[10]
Diagram: TGR5 Signaling Pathway in Hepatocytes
Caption: S1PR2-mediated signaling cascade initiated by TLCA.
The Vitamin D Receptor (VDR) Pathway: A Nuclear Response to Bile Acids
The Vitamin D Receptor (VDR) is a nuclear receptor that is activated by both its classical ligand, 1α,25-dihydroxy-vitamin D3, and by the secondary bile acid lithocholic acid (LCA). [11][12][13]While direct high-affinity binding of TLCA to VDR is less characterized than that of LCA, the activation of VDR signaling by bile acids represents an important protective mechanism in hepatocytes.
Mechanism of Activation and Downstream Signaling:
-
Ligand Binding and Nuclear Translocation: Upon binding of a ligand like LCA, VDR translocates from the cytoplasm to the nucleus. [11][14]2. Heterodimerization and DNA Binding: In the nucleus, VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXRα complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The VDR/RXRα heterodimer recruits co-repressors or co-activators to modulate the transcription of target genes. A key target of VDR-mediated repression in hepatocytes is the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis. [11][12]4. Membrane VDR Signaling: Interestingly, VDR ligands can also initiate rapid, non-genomic signaling from the plasma membrane. This involves the activation of c-Src and the c-Raf/MEK1/2/ERK1/2 pathway, which can also contribute to the repression of CYP7A1. [11][14] Functional Consequences in Hepatocytes:
-
Inhibition of Bile Acid Synthesis: The primary role of VDR activation by bile acids in hepatocytes is to suppress the synthesis of new bile acids by repressing CYP7A1 transcription. [11][12]This serves as a negative feedback mechanism to protect the liver from bile acid overload during cholestasis.
-
Regulation of Lipid Metabolism: VDR has also been implicated in the regulation of hepatic lipid metabolism. [15]
The Farnesoid X Receptor (FXR) Pathway: The Master Regulator of Bile Acid Homeostasis
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as the master regulator of bile acid homeostasis. [16][17][18][19]While chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) are potent FXR agonists, the direct interaction of TLCA with FXR is less pronounced. However, as a component of the total bile acid pool, TLCA contributes to the overall activation of FXR signaling.
Mechanism of Activation and Downstream Signaling:
-
Bile Acid Binding and Heterodimerization: Upon binding of bile acids, FXR forms a heterodimer with RXRα.
-
Transcriptional Activation of Target Genes: The FXR/RXRα complex binds to FXR response elements (FXREs) in the promoter of target genes, leading to their transcriptional activation. Key FXR target genes in hepatocytes include:
-
Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that, in turn, inhibits the expression of CYP7A1, further suppressing bile acid synthesis. [17] * Bile Salt Export Pump (BSEP; ABCB11): BSEP is the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi. [16]Upregulation of BSEP enhances bile acid efflux, protecting hepatocytes from their cytotoxic effects.
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): While BSEP is the main bile salt transporter, MRP2 also contributes to the transport of some conjugated bile acids. [10] Functional Consequences in Hepatocytes:
-
-
Feedback Inhibition of Bile Acid Synthesis: FXR activation is the primary mechanism for the feedback inhibition of bile acid synthesis.
-
Stimulation of Bile Acid Efflux: By upregulating BSEP, FXR promotes the secretion of bile acids from hepatocytes.
-
Regulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride, cholesterol, and glucose metabolism. [16]
Experimental Protocols for Studying TLCA Signaling in Hepatocytes
To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments used to investigate TLCA signaling pathways.
Protocol 1: In Vitro Hepatocyte Culture and TLCA Treatment
Objective: To establish a primary hepatocyte or hepatoma cell line culture system for studying the effects of TLCA.
Materials:
-
Primary human or rodent hepatocytes or a suitable hepatoma cell line (e.g., HepG2, Huh7)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
This compound (TLCA) stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
For primary hepatocytes, follow a validated isolation and seeding protocol.
-
For cell lines, seed cells onto collagen-coated plates at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to attach and recover for at least 24 hours before treatment.
-
TLCA Treatment:
-
Prepare working solutions of TLCA in hepatocyte culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the old medium from the cells and replace it with the TLCA-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., for signaling studies, 15-60 minutes; for gene expression studies, 6-24 hours).
-
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assays).
Diagram: Experimental Workflow for TLCA Treatment of Hepatocytes
Caption: Workflow for in vitro TLCA treatment of hepatocytes.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To quantify the changes in mRNA expression of TLCA target genes (e.g., CYP7A1, SHP, BSEP) in hepatocytes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target and reference genes (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from TLCA-treated and control hepatocytes using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of a reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
Objective: To detect changes in the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-Akt, VDR) in response to TLCA.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the TLCA-treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Data Presentation: Summary of TLCA Signaling Pathways
| Receptor | Primary Downstream Pathway | Key Cellular Responses in Hepatocytes | Pathophysiological Relevance |
| TGR5 | Gαs → Adenylate Cyclase → cAMP → PKA/Epac | Regulation of metabolism, hepatocyte polarization | Metabolic regulation, potential for cholestasis amelioration |
| S1PR2 | Gαi → ERK1/2 & Akt activation, SphK2 upregulation | Pro-survival signaling, altered gene expression | Cholestatic liver injury, inflammation, fibrosis |
| VDR | Nuclear receptor activation, membrane-initiated c-Src/ERK signaling | Repression of CYP7A1 gene expression | Protective feedback mechanism against bile acid overload |
| FXR | Nuclear receptor activation | Repression of CYP7A1 (via SHP), upregulation of BSEP | Master regulator of bile acid homeostasis, protection against cholestasis |
Conclusion and Future Directions
This compound is a multifaceted signaling molecule in hepatocytes, orchestrating a complex network of pathways with both protective and pathological outcomes. The activation of TGR5 and VDR can be viewed as adaptive responses, aimed at regulating metabolism and mitigating bile acid toxicity. Conversely, the S1PR2 pathway appears to be a key driver of the detrimental effects of TLCA accumulation, promoting cholestasis and fibrosis. The overarching regulation by FXR maintains a delicate balance in bile acid homeostasis.
For researchers and drug development professionals, a deep understanding of these distinct signaling arms is crucial. Future therapeutic strategies for cholestatic liver diseases may involve the selective agonism of protective receptors like TGR5 and FXR, or the targeted antagonism of pro-inflammatory and pro-fibrotic receptors such as S1PR2. The experimental protocols provided in this guide offer a robust framework for dissecting these pathways and evaluating the efficacy and mechanism of action of novel therapeutic compounds. The continued exploration of TLCA signaling will undoubtedly unveil new targets and strategies for the management of liver disease.
References
-
Häussinger, D., Kurz, A. K., Wettstein, M., Graf, D., Vom Dahl, S., & Schliess, F. (2008). This compound-3 sulfate impairs insulin signaling in cultured rat hepatocytes and perfused rat liver. Cellular Physiology and Biochemistry, 21(1-3), 137-150. [Link]
-
Chen, X., Lou, G., Meng, Z., & Huang, W. (2019). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology, 10, 548. [Link]
-
Kowal, E., Moj-Taba, M., & St-Pierre, M. V. (2021). Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. International Journal of Molecular Sciences, 22(16), 8827. [Link]
-
Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G., & Dombrowski, F. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(20), 17810-17818. [Link]
-
Han, S., & Chiang, J. Y. (2010). A novel bile acid-activated vitamin D receptor signaling in human hepatocytes. Molecular Endocrinology, 24(6), 1209-1220. [Link]
-
Studer, E., Zhou, X., & Nagahashi, M. (2017). The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases. Frontiers in Bioscience (Landmark edition), 22, 1043-1056. [Link]
-
Wikipedia contributors. (2023, December 14). Cholestasis. In Wikipedia, The Free Encyclopedia. Retrieved 09:44, December 31, 2025, from [Link]
-
Synapse. (2025). Taurocholic acid. Retrieved December 31, 2025, from [Link]
-
Li, Y., Yuan, D., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Cellular and Molecular Biology Letters, 28(1), 16. [Link]
-
Sasaki, T., et al. (2022). Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans. eLife, 11, e78132. [Link]
-
O'Grady, C., et al. (2021). Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction. Hepatology Communications, 5(7), 1184-1199. [Link]
-
Crocenzi, F. A., et al. (2001). Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. The American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(3), G760-G767. [Link]
-
Nagahashi, M., et al. (2015). Conjugated Bile Acid Activated S1P Receptor 2 Is a Key Regulator of Sphingosine Kinase 2 and Hepatic Gene Expression. Hepatology, 61(4), 1216-1226. [Link]
-
Vinken, M., & Vanhaecke, T. (2013). Experimental models of hepatotoxicity related to acute liver failure. Archives of Toxicology, 87(8), 1363-1375. [Link]
-
Liu, R., et al. (2016). The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. Journal of Hepatology, 64(2), 374-381. [Link]
-
Harada, K., et al. (2022). Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome. PLoS ONE, 17(1), e0262335. [Link]
-
Mamedova, N. O., et al. (2024). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Scientific Reports, 14(1), 1017. [Link]
-
Han, S., & Chiang, J. Y. (2010). A novel bile acid-activated vitamin D receptor signaling in human hepatocytes. Molecular Endocrinology, 24(6), 1209-1220. [Link]
-
Layden, T. J., & Boyer, J. L. (1978). Pathogenesis of lithocholate- and taurolithocholate-induced intrahepatic cholestasis in rats. Gastroenterology, 75(4), 595-607. [Link]
-
Fu, D., et al. (2011). Bile acid stimulates hepatocyte polarization through a cAMP-Epac-MEK-LKB1-AMPK pathway. Proceedings of the National Academy of Sciences, 108(5), 2084-2089. [Link]
-
Bonvicini, F., et al. (1979). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Laboratory Investigation, 40(4), 487-495. [Link]
-
Cell Biolabs, Inc. (n.d.). Total Bile Acid Assays. Retrieved December 31, 2025, from [Link]
-
Al-Harbi, N. O., et al. (2023). Different Experimental Models for Hepatotoxicity; A Review. Journal of Pharmaceutical Research International, 35(19), 42-53. [Link]
-
SCIEX. (n.d.). Bile acid analysis. Retrieved December 31, 2025, from [Link]
-
Chiang, J. Y. (2013). FXR signaling in the enterohepatic system. FEBS Letters, 587(9), 1317-1323. [Link]
-
Kundu, P., et al. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Metabolites, 9(5), 99. [Link]
-
Wang, Y., et al. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Molecular Biosciences, 8, 708915. [Link]
-
Repina, E. F., et al. (2025). EXPERIMENTAL MODELING OF TOXIC HEPATIC INJURY. ResearchGate. [Link]
-
Zhang, M., et al. (2024). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 25(5), 2638. [Link]
-
Han, S., & Chiang, J. Y. (2009). Mechanism of vitamin D receptor inhibition of cholesterol 7alpha-hydroxylase gene transcription in human hepatocytes. Drug Metabolism and Disposition, 37(3), 469-478. [Link]
-
Sharifi, Y., et al. (2016). Hepatocyte vitamin D receptor regulates lipid metabolism and mediates experimental diet-induced steatosis. Journal of Hepatology, 64(1), 159-168. [Link]
-
Krämer, W., et al. (1992). Liver-specific drug targeting by coupling to bile acids. The Journal of Biological Chemistry, 267(26), 18598-18604. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved December 31, 2025, from [Link]
-
Chiang, J. Y. (2017). Discovery of farnesoid X receptor and its role in bile acid metabolism. Hepatology, 65(1), 347-354. [Link]
-
Han, S., & Chiang, J. Y. (2010). A Novel Bile Acid-Activated Vitamin D Receptor Signaling in Human Hepatocytes. Molecular Endocrinology, 24(6), 1209-1220. [Link]
-
Li, T., & Chiang, J. Y. (2014). Regulation of bile acid receptor activity. Expert Reviews in Molecular Medicine, 16, e6. [Link]
-
Islam, M. T., et al. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Clinical and Experimental Hepatology, 12(3), 887-900. [Link]
-
Lee-Montiel, F. T., et al. (2017). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. Experimental Biology and Medicine, 242(8), 849-860. [Link]
-
Medscape. (2024). Cholestasis. Retrieved December 31, 2025, from [Link]
-
Kumar, A., & Tikoo, K. (2021). Toll-like receptor 2 signaling in liver pathophysiology. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(11), 166233. [Link]
-
Li, X., et al. (2025). New insights into T cell metabolism in liver cancer: from mechanism to therapy. Journal of Hematology & Oncology, 18(1), 47. [Link]
Sources
- 1. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenesis of lithocholate- and taurolithocholate-induced intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid stimulates hepatocyte polarization through a cAMP-Epac-MEK-LKB1-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholestasis - Wikipedia [en.wikipedia.org]
- 11. A Novel Bile Acid-Activated Vitamin D Receptor Signaling in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of vitamin D receptor inhibition of cholesterol 7alpha-hydroxylase gene transcription in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A novel bile acid-activated vitamin D receptor signaling in human hepatocytes. | Semantic Scholar [semanticscholar.org]
- 15. Hepatocyte vitamin D receptor regulates lipid metabolism and mediates experimental diet-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 19. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Taurolithocholic Acid (TLCA): A High-Affinity Ligand Orchestrating Metabolic and Homeostatic Control via TGR5 and FXR Signaling
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Taurolithocholic acid (TLCA), a secondary bile acid produced by gut microbiota, has emerged as a critical signaling molecule, transcending its traditional role in digestion. It is the most potent known endogenous agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of metabolic and inflammatory pathways. While its direct interaction with the farnesoid X receptor (FXR) is less pronounced, TLCA's influence is profoundly felt through the intricate crosstalk between TGR5 and FXR signaling cascades. This guide provides an in-depth exploration of TLCA's dual-receptor modulation, detailing the molecular mechanisms, physiological consequences, and validated experimental methodologies for its study. We will dissect the distinct and synergistic actions of TGR5 and FXR activation, the critical nature of their interplay in tissues like the intestine, and the significant therapeutic potential this holds for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Introduction: Bile Acids as Endocrine Signals
For decades, bile acids were primarily viewed as biological detergents essential for the emulsification and absorption of dietary fats and fat-soluble vitamins[1][2]. However, this perspective has been revolutionized by the discovery that bile acids are potent, hormone-like signaling molecules that regulate their own synthesis and enterohepatic circulation while profoundly influencing systemic glucose, lipid, and energy metabolism[2][3]. This endocrine function is mediated by dedicated receptors, principally the nuclear receptor Farnesoid X Receptor (FXR) and the cell-surface G-protein coupled receptor TGR5[4][5].
-
Farnesoid X Receptor (FXR) : A nuclear receptor primarily activated by bile acids like chenodeoxycholic acid (CDCA), which upon activation, forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of numerous target genes involved in metabolic control[6][7].
-
Takeda G-protein-coupled Receptor 5 (TGR5) : A membrane-bound receptor that, when activated, initiates rapid, non-genomic signaling cascades primarily through Gαs protein coupling and subsequent cyclic AMP (cAMP) production[8][9][10].
Among the diverse pool of bile acids, this compound (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), stands out for its exceptional potency and selectivity as a TGR5 agonist[1][7][8][11]. This guide focuses on the specific role of TLCA as a signaling ligand, its activation of TGR5, its indirect influence on FXR, and the integrated physiological responses governed by this interplay.
Molecular Profile of this compound (TLCA)
TLCA is a secondary bile acid, meaning it is not synthesized directly by the liver. Its precursor, the primary bile acid chenodeoxycholic acid (CDCA), is converted to lithocholic acid (LCA) by gut bacteria. Subsequently, LCA can be absorbed and conjugated with the amino acid taurine in the liver to form TLCA[12].
-
Chemical Formula: C₂₆H₄₅NO₅S[12]
-
Key Feature: As an amphipathic molecule, it possesses both hydrophobic (the steroid nucleus) and hydrophilic (the taurine conjugate) regions, enabling its interaction with membrane-bound receptors and transport proteins[][14].
-
Receptor Affinity: TLCA is distinguished by its high affinity for TGR5, with reported EC₅₀ values in the low nanomolar to micromolar range, making it the most potent endogenous ligand identified for this receptor[1][15][16]. Its affinity for FXR is significantly lower than that of primary bile acids like CDCA[5][16][17].
TGR5 Signaling Pathway: The Primary Axis of TLCA Action
TGR5 is expressed in a variety of metabolically active tissues, including intestinal enteroendocrine L-cells, gallbladder epithelium, brown adipose tissue, skeletal muscle, and certain immune cells like macrophages[9][18]. TLCA's activation of TGR5 triggers a well-defined signaling cascade with pleiotropic effects.
Mechanism of TGR5 Activation
Upon binding of TLCA, TGR5 undergoes a conformational change that activates its associated heterotrimeric G-protein. This initiates a canonical Gαs-mediated pathway[8][9][10]:
-
Gαs Activation: The Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: AC converts ATP into the second messenger cyclic AMP (cAMP).[9][10][15]
-
Downstream Effectors: Elevated intracellular cAMP activates Protein Kinase A (PKA) and potentially other effectors like Exchange Protein Directly Activated by cAMP (EPAC)[9][10].
-
Cellular Response: PKA phosphorylates downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression and cellular function[9][19].
Caption: TGR5 signaling cascade initiated by TLCA binding.
Key Physiological Outcomes of TGR5 Activation
The downstream effects of TLCA-mediated TGR5 activation are tissue-specific and crucial for metabolic regulation.
| Physiological Effect | Primary Tissue Location | Mechanism | Reference |
| GLP-1 Secretion | Intestinal L-cells | cAMP/PKA pathway stimulates the synthesis and exocytosis of Glucagon-Like Peptide-1 (GLP-1). | [8][9][20] |
| Increased Energy Expenditure | Brown Adipose Tissue (BAT), Skeletal Muscle | cAMP/PKA pathway activates deiodinase 2 (D2), which converts T4 to the more active T3 thyroid hormone, promoting thermogenesis. | [9] |
| Anti-inflammatory Effects | Macrophages, Kupffer Cells | cAMP signaling inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and various interleukins. | [8][15][19] |
| Gallbladder Relaxation | Gallbladder Smooth Muscle | TGR5 activation leads to smooth muscle relaxation, promoting gallbladder filling. | [18][21] |
Farnesoid X Receptor (FXR) Signaling: An Indirect but Critical Interaction
While TLCA is not a potent direct agonist for FXR, its physiological impact cannot be fully understood without considering FXR. The primary endogenous ligands for FXR are primary bile acids, particularly CDCA[5][16][17].
Mechanism of FXR Activation
-
Ligand Binding: Bile acids like CDCA enter the cell and bind to FXR in the cytoplasm or nucleus.
-
Heterodimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[7]
-
DNA Binding: The FXR/RXR complex binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes.[7][22]
-
Transcriptional Regulation: The complex recruits co-activators or co-repressors to modulate the transcription of genes controlling bile acid, lipid, and glucose metabolism.[6][7]
Caption: FXR signaling pathway via heterodimerization and gene transcription.
Key Physiological Outcomes of FXR Activation
FXR acts as the master regulator of bile acid homeostasis and has significant effects on systemic metabolism.
| Physiological Effect | Primary Tissue Location | Key Target Genes | Reference |
| Repression of Bile Acid Synthesis | Liver, Intestine | Induces SHP in the liver and FGF15/19 in the intestine, both of which inhibit the rate-limiting enzyme CYP7A1 . | [4][23] |
| Increased Bile Acid Efflux | Liver | Upregulates the Bile Salt Export Pump (BSEP ), promoting bile acid secretion into bile. | [4][5] |
| Regulation of Lipid Metabolism | Liver | Represses triglyceride synthesis and promotes clearance. | [6] |
| Regulation of Glucose Metabolism | Liver | Improves insulin sensitivity and regulates gluconeogenesis. |
TGR5-FXR Crosstalk: A Synergistic Partnership
The distinct signaling pathways of TGR5 and FXR converge and interact, particularly in the intestine, creating a sophisticated regulatory network. TLCA, as the primary TGR5 agonist, is a key initiator of this crosstalk.
A critical point of interaction occurs in the enteroendocrine L-cells, where both receptors are co-expressed.[23] FXR activation has been shown to directly induce the transcription of the Tgr5 gene, as its promoter contains an FXR binding site.[23][24] This creates a positive feedback loop:
-
Bile acids (like CDCA) activate FXR.
-
FXR activation increases the expression of TGR5 on the cell surface.
-
The upregulated TGR5 receptor is now more sensitive to activation by TLCA.
-
Enhanced TGR5 signaling leads to greater GLP-1 secretion, which improves glycemic control.[1][23][24]
This crosstalk ensures a coordinated and amplified response to the postprandial influx of bile acids in the gut, maximizing the incretin effect and maintaining metabolic homeostasis.
Caption: Crosstalk between FXR and TGR5 in an enteroendocrine L-cell.
Experimental Methodologies
Studying the effects of TLCA requires robust in vitro and in vivo experimental systems. The choice of assay depends on whether the goal is to assess direct receptor binding, downstream signaling, or integrated physiological responses.
In Vitro Workflow: TGR5 Reporter Gene Assay
This is a common method to screen for TGR5 agonists and quantify their potency. The principle is to use a host cell line (e.g., HEK293T) that transiently expresses the TGR5 receptor and a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) linked to a cAMP Response Element (CRE).
Workflow Diagram:
Caption: Workflow for a TGR5 reverse transfection reporter assay.
Step-by-Step Protocol:
-
Plate Preparation: Utilize a 96-well plate pre-coated with a transfection complex containing DNA constructs for human TGR5 and a CRE-regulated SEAP reporter.[25]
-
Cell Seeding: Seed HEK293T cells at a density of 30,000-50,000 cells per well in complete culture medium and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of TLCA in a serum-free stimulation medium. Include a known TGR5 agonist as a positive control and medium alone as an untreated (negative) control.
-
Cell Stimulation: Carefully aspirate the culture medium from the cells and add the prepared TLCA dilutions and controls. Incubate for 6-8 hours.
-
Sample Collection: After incubation, collect a 10 µL aliquot of the culture supernatant from each well.
-
SEAP Assay: Add a luminescence-based alkaline phosphatase substrate to the collected supernatant according to the manufacturer's instructions.[25]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the TLCA concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value. The positive control should induce a significant fold-increase in signal over the untreated control.
In Vivo Study: Assessing Metabolic Effects in Mice
To validate the physiological relevance of TLCA's actions, in vivo studies are essential. A common model is the diet-induced obese (DIO) mouse.
Conceptual Experimental Workflow:
-
Model Induction: Male C57BL/6J mice are fed a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice are randomized into groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
TLCA treatment (administered via oral gavage or osmotic mini-pump).
-
Positive control (e.g., a known TGR5 agonist like INT-777).
-
-
Metabolic Phenotyping (Performed during the treatment period):
-
Glucose Homeostasis: Perform an Oral Glucose Tolerance Test (OGTT). Mice are fasted, given an oral glucose bolus, and blood glucose is measured at timed intervals (0, 15, 30, 60, 90, 120 min). Improved glucose clearance in the TLCA group indicates enhanced insulin sensitivity.
-
Hormone Levels: Collect plasma at baseline and after a glucose challenge to measure insulin and active GLP-1 levels via ELISA. An increase in GLP-1 is an expected outcome of TGR5 activation.[26]
-
-
Terminal Endpoint Analysis:
-
Tissue Collection: At the end of the study, tissues such as the liver, intestine (ileum), and brown adipose tissue are harvested.
-
Gene Expression Analysis: Extract RNA from tissues and perform qPCR to analyze the expression of key target genes (e.g., Gcg for proglucagon in the ileum, Dio2 in BAT, and Cyp7a1 in the liver).
-
Histology: Analyze liver sections for steatosis (fat accumulation) using H&E and Oil Red O staining.
-
Therapeutic Implications and Future Directions
The potent and specific activation of TGR5 by TLCA, coupled with its role in the TGR5-FXR crosstalk, makes this signaling axis a highly attractive target for therapeutic intervention in metabolic diseases.
-
Type 2 Diabetes and Obesity: By stimulating GLP-1 secretion and increasing energy expenditure, TGR5 agonists can improve glycemic control and promote weight loss.[1][9][27] The development of dual FXR/TGR5 agonists is an active area of research, aiming to leverage the synergistic benefits of both pathways.[20][24]
-
Non-alcoholic Fatty Liver Disease (NAFLD): TGR5 activation can reduce liver steatosis and inflammation.[15] FXR agonists have also shown promise in reducing liver fat and fibrosis.[2]
-
Challenges: A key challenge in developing TGR5-targeted therapies is mitigating potential side effects. Systemic TGR5 activation can cause gallbladder filling and pruritus (itching).[18] Therefore, strategies such as developing gut-restricted agonists or targeting downstream mediators are being explored to harness the metabolic benefits while avoiding adverse effects.[26]
Conclusion
This compound is a paramount example of a gut microbiota-derived metabolite that functions as a sophisticated signaling hormone. Its role as the most potent endogenous ligand for TGR5 places it at the center of a critical regulatory network controlling glucose homeostasis, energy expenditure, and inflammation. While its direct interaction with FXR is minimal, its function is amplified through the crucial crosstalk between the TGR5 and FXR pathways. Understanding the nuanced mechanisms of TLCA action provides a solid foundation for the rational design of novel therapeutics for a host of metabolic disorders. The experimental protocols detailed herein offer a validated framework for researchers to further probe this fascinating intersection of microbiology, endocrinology, and pharmacology.
References
-
Li, Y., & Chiang, J. Y. L. (2015). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(1), G1-G12. [Link]
-
Poole, D. P., & Bunnett, N. W. (2017). Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract. The Journal of Physiology, 595(2), 421–430. [Link]
-
Kim, M. K., & Lee, J. H. (2018). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Experimental & Molecular Medicine, 50(12), 1-8. [Link]
-
Moon, D. O., & Kim, M. O. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Molecules, 30(1), 123. [Link]
-
Kuipers, F., & Staels, B. (2010). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(10), 1835-1840. [Link]
-
Pathak, P., et al. (2017). Farnesoid X receptor induces Takeda G-protein receptor 5 crosstalk to regulate bile acid synthesis and hepatic metabolism. Journal of Biological Chemistry, 292(27), 11055-11069. [Link]
-
Guzior, N., & Quinn, M. (2021). Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. International Journal of Molecular Sciences, 22(16), 8820. [Link]
-
Chiang, J. Y. L. (2017). Intestinal FXR and TGR5 signaling in metabolic regulation. Current Opinion in Gastroenterology, 33(3), 179-184. [Link]
-
Kim, M. K., & Lee, J. H. (2018). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Semantic Scholar. [Link]
-
Tan, B., et al. (2022). Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper. Food & Function, 13(1), 223-236. [Link]
-
Hodge, K. M., & Sarna, N. (2020). TGR5 Signaling in Hepatic Metabolic Health. Metabolites, 10(6), 231. [Link]
-
Crocenzi, F. A., et al. (1998). Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. Toxicology and Applied Pharmacology, 149(2), 221-228. [Link]
-
Claudel, T., et al. (2005). Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia. Journal of Biological Chemistry, 280(18), 17891-17900. [Link]
-
Lee, Y. K., & Lee, W. S. (2017). Update on FXR Biology: Promising Therapeutic Target? Endocrinology and Metabolism, 32(1), 33-41. [Link]
-
Ferramosca, A., & Zara, V. (2022). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. International Journal of Molecular Sciences, 23(19), 11885. [Link]
-
Lee, J., et al. (2012). Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. PLoS ONE, 7(8), e43324. [Link]
-
Chaudhari, S. N., et al. (2021). Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. Bio-protocol, 11(6), e3956. [Link]
-
Barauskas, G., et al. (2023). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Journal of Physiology and Pharmacology, 74(4). [Link]
-
Hodge, K. M., & Sarna, N. (2020). TGR5 Signaling in Hepatic Metabolic Health. Metabolites, 10(6), 231. [Link]
-
Science.gov. (n.d.). fxr target genes: Topics by Science.gov. [Link]
-
van Nierop, F. S., et al. (2014). TGR5 ligands as potential therapeutics in inflammatory diseases. Dove Medical Press, 7, 317-329. [Link]
-
Huang, W., & Chen, Y. (2006). FXR, a target for different diseases. Acta Pharmacologica Sinica, 27(1), 1-6. [Link]
-
Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists?. Patsnap. [Link]
-
Zhang, Y., et al. (2024). Taurocholic acid represents an earlier and more sensitive biomarker and promotes cholestatic hepatotoxicity in ANIT-treated rats. Journal of Applied Toxicology. [Link]
-
Li, T., & Chiang, J. Y. L. (2013). Regulation of bile acid receptor activity. Expert Reviews in Molecular Medicine, 15, e3. [Link]
-
Metabo-Profile. (n.d.). Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications. Metabo-Profile. [Link]
-
Stanimirov, B., et al. (2022). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Molecular Biosciences, 9, 876378. [Link]
-
Sinal, C. J. (2013). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1537-1546. [Link]
-
Wünsch, E., et al. (1979). [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Zeitschrift für Gastroenterologie, 17(5), 279-290. [Link]
-
Pathak, P., et al. (2017). Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism. Journal of Biological Chemistry, 292(27), 11055–11069. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Li, Y., et al. (2023). Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. International Journal of Molecular Sciences, 24(21), 15904. [Link]
-
Techasen, A., et al. (2014). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Letters, 8(3), 1015-1020. [Link]
-
Elliott, W. H. (1956). The enzymic synthesis of taurocholic acid: a qualitative study. Biochemical Journal, 62(3), 433-436. [Link]
-
Liu, S., et al. (2024). Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling. Nature Communications, 15(1), 4567. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Sinal, C. J. (2013). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta, 1831(10), 1537-1546. [Link]
-
ResearchGate. (n.d.). FXR and TGR5 dual targeting agonists and other dual targeting compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Activation of TGR5 variants by the bile acid this compound. ResearchGate. [Link]
-
Kim, M. K., & Lee, J. H. (2018). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Experimental & Molecular Medicine, 50(12), 1-8. [Link]
-
Auwerx, J., & Schoonjans, K. (2009). Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders. Expert Opinion on Therapeutic Targets, 13(10), 1217-1230. [Link]
Sources
- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 3. [PDF] Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis | Semantic Scholar [semanticscholar.org]
- 4. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 15. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 22. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. caymanchem.com [caymanchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
The Role of Taurolithocholic Acid in Cholangiocarcinoma Cell Proliferation: Mechanisms and Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cholangiocarcinoma (CCA), a malignancy of the biliary epithelium, is frequently associated with chronic cholestasis, a condition characterized by elevated levels of bile acids in the biliary tract. Among these, Taurolithocholic Acid (TLCA), a secondary bile acid, has been identified as a potent promoter of CCA cell growth. This technical guide provides an in-depth examination of the molecular mechanisms underpinning TLCA-induced CCA cell proliferation. We will dissect the critical signaling pathways initiated by TLCA, focusing on the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR) cascade. Furthermore, this guide offers detailed, field-proven protocols for key experiments essential for investigating these phenomena, including cell viability assays, long-term clonogenic survival, and Western blot analysis of signaling intermediates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to understanding and targeting the drivers of cholangiocarcinoma.
Introduction: Bile Acids as Signaling Molecules in Cholangiocarcinoma
Cholangiocarcinoma is a devastating cancer with a poor prognosis, largely due to its late diagnosis and resistance to conventional therapies. A significant risk factor for CCA is chronic inflammation of the bile ducts, often accompanied by cholestasis, which leads to the accumulation of bile acids. Once considered mere detergents for lipid digestion, bile acids are now recognized as crucial signaling molecules that regulate a host of cellular processes through dedicated receptors.
The secondary bile acid TLCA, in particular, has been shown to concentration-dependently increase the viability of intrahepatic cholangiocarcinoma cells. This proliferative effect is not a generic consequence of bile acid exposure but is mediated by specific, druggable signaling pathways. Understanding this intricate signaling network is paramount for developing targeted therapies to disrupt the tumor-promoting microenvironment of the biliary tract.
Core Signaling Axis: From Cell Surface to Nuclear Proliferation Signals
TLCA initiates a signaling cascade that culminates in cell cycle progression and proliferation. This process involves the activation of cell surface receptors, which then converge on the well-established EGFR/ERK pathway.
Primary Receptors for TLCA
Evidence suggests that TLCA's proliferative effects are mediated primarily through the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
-
GPBAR1 (TGR5): This G protein-coupled receptor is highly expressed in cholangiocytes and is frequently overexpressed in human CCA tissues. Activation of TGR5 by bile acids, including TLCA, is essential for bile acid-dependent cholangiocyte proliferation. TGR5 activation not only promotes cell division but also confers resistance to apoptosis, creating a dual benefit for cancer cells. Studies have shown that TGR5 promotes CCA cell proliferation, migration, and apoptosis resistance, making it a significant factor in the malignancy of the disease.
-
Muscarinic Acetylcholine Receptor (mAChR): In addition to TGR5, some studies indicate the involvement of the cholinergic system. The growth-promoting effect of TLCA on CCA cells can be inhibited by atropine, a non-selective mAChR antagonist, suggesting a role for these receptors in the signaling cascade.
The GPBAR1/TGR5-EGFR-ERK1/2 Signaling Cascade
Upon binding of TLCA to TGR5, a rapid series of intracellular events is triggered, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This receptor-crosstalk is a central node in the proliferative response.
-
GPBAR1 Activation and Downstream Effectors: TLCA binding to GPBAR1 can induce proliferation through several mechanisms. One key pathway involves the generation of Reactive Oxygen Species (ROS) and the activation of the proto-oncogene tyrosine-protein kinase Src (cSrc).
-
EGFR Transactivation: The activated cSrc, in turn, phosphorylates and transactivates EGFR. This is a critical step, as it couples the bile acid signal to a potent, well-characterized mitogenic pathway without the need for EGFR's own ligand (like EGF). Bile acids have been shown to phosphorylate EGFR in CCA cell lines, leading to cell growth.
-
MAPK/ERK Pathway Activation: Activated EGFR triggers the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation of ERK1/2 (also known as p44/42 MAPK) on specific threonine and tyrosine residues. This phosphorylation is a hallmark of pathway activation.
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK1/2 (p-ERK) translocates to the nucleus, where it activates transcription factors that drive the expression of genes essential for cell cycle progression. A key target is Cyclin D1, a protein that regulates the G1/S phase transition, thereby committing the cell to another round of division. Studies have confirmed that TLCA treatment increases both p-ERK levels and Cyclin D1 expression in CCA cells.
The complete proposed signaling pathway is visualized in the diagram below.
An In-depth Technical Guide to the PI3K/PKCε Pathway in Taurolithocholic Acid-Induced Cholestasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis, a condition characterized by the impairment of bile flow, can lead to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury.[1][2] Drug-induced liver injury (DILI) is a significant cause of cholestasis, with a wide range of therapeutic agents implicated.[3][4][5][6] Among the cholestatic agents used in experimental models to unravel the underlying cellular mechanisms is Taurolithocholic acid (TLCA), a potent hydrophobic bile acid.[7][8][9] This guide provides a detailed examination of the signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) that mediates the cholestatic effects of TLCA. Understanding this pathway is crucial for identifying potential therapeutic targets for cholestatic liver diseases.
The Central Role of Bile Acid Transport in Hepatic Homeostasis
The liver is central to the synthesis and secretion of bile, a process essential for dietary lipid absorption and the elimination of xenobiotics. This is driven by the coordinated action of transport proteins on the hepatocyte membrane. The Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2 or ABCC2) are key ATP-binding cassette (ABC) transporters located on the canalicular (apical) membrane of hepatocytes.[10][11][12][13] BSEP is the primary transporter for monovalent bile salts, while MRP2 mediates the secretion of conjugated bilirubin and other organic anions.[10][14][15] The proper localization and function of these transporters are critical for maintaining bile flow.
This compound: A Potent Inducer of Experimental Cholestasis
TLCA is a hydrophobic bile acid that has been extensively used in experimental models to induce cholestasis.[7][8][9][16] Its administration leads to a rapid and significant decrease in bile flow.[7][8] The cholestatic effect of TLCA is not primarily due to direct inhibition of transporter activity but rather through the disruption of signaling pathways that regulate the trafficking of canalicular transporters.[7][17]
The PI3K/PKCε Signaling Cascade in TLCA-Induced Cholestasis
Recent research has elucidated a key signaling pathway through which TLCA exerts its cholestatic effects, involving the sequential activation of PI3K and PKCε.[7]
1. Activation of PI3K: TLCA stimulation of hepatocytes leads to the activation of PI3K.[7] This family of lipid kinases phosphorylates phosphatidylinositols in the cell membrane, generating second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18][19] The activation of PI3K can be demonstrated by the increased phosphorylation of its downstream effector, Akt (also known as Protein Kinase B).[7]
2. Recruitment and Activation of PKCε: The products of PI3K activity, particularly PIP3, act as docking sites for various proteins containing pleckstrin homology (PH) domains, including certain isoforms of Protein Kinase C (PKC). Specifically, in the context of TLCA-induced cholestasis, PI3K activation leads to the recruitment and subsequent activation of the novel PKC isoform, PKCε, at the cell membrane.[7][20]
3. Impairment of Canalicular Transporter Trafficking: The activation of PKCε is a critical step in the cholestatic mechanism of TLCA. Activated PKCε has been shown to impair the insertion of canalicular transport proteins, such as MRP2, into the apical membrane of hepatocytes.[7][17] This disruption of vesicular trafficking prevents the proper localization of these transporters, leading to a reduction in their functional capacity at the canalicular membrane and a subsequent decrease in bile flow.[7]
Diagram of the TLCA-Induced PI3K/PKCε Cholestatic Pathway
Caption: TLCA activates PI3K, leading to PKCε translocation and inhibition of transporter insertion.
Experimental Investigation of the PI3K/PKCε Pathway in TLCA Cholestasis
To investigate the role of the PI3K/PKCε pathway in TLCA-induced cholestasis, a series of in vitro and ex vivo experiments can be performed.
Key Experimental Models
-
Isolated Perfused Rat Liver (IPRL): This ex vivo model allows for the study of bile formation and secretion in a whole organ system, providing a physiologically relevant context.[7]
-
Isolated Rat Hepatocyte Couplets (IRHC): This in vitro model consists of two or more hepatocytes that maintain a functional bile canaliculus between them, enabling direct visualization and assessment of canalicular secretion.[7]
-
Cultured Hepatocytes (e.g., HepG2, primary hepatocytes): These cell culture models are useful for molecular and biochemical analyses of signaling pathways.[20][21]
Core Experimental Protocols
1. Induction of Cholestasis with TLCA
Objective: To induce a cholestatic phenotype in the chosen experimental model.
Methodology (for IPRL):
-
Isolate the rat liver and perfuse with a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer) at a constant flow rate.
-
Collect bile at regular intervals to establish a baseline bile flow rate.
-
Introduce TLCA into the perfusion medium at a final concentration of 10 µM.[7]
-
Continue to collect bile and monitor the bile flow rate. A significant decrease in bile flow indicates the induction of cholestasis.[7]
Rationale: The IPRL model allows for the direct measurement of bile flow, the primary functional outcome of cholestasis.
2. Assessment of PI3K and PKCε Activation
Objective: To determine if TLCA treatment leads to the activation of PI3K and PKCε.
Methodology (using cultured hepatocytes or liver tissue from IPRL):
-
Lyse the cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform Western blotting on the lysates to assess the phosphorylation status of Akt (a downstream target of PI3K) and the membrane translocation of PKCε.
-
For PKCε translocation, separate the cytosolic and membrane fractions of the cell lysates by ultracentrifugation before performing Western blotting. An increase in PKCε in the membrane fraction indicates its activation.[7]
Rationale: Phosphorylation of Akt is a reliable marker of PI3K activity. The translocation of PKC isoforms from the cytosol to the membrane is a hallmark of their activation.
3. Inhibition of the PI3K/PKCε Pathway
Objective: To confirm the causal role of the PI3K/PKCε pathway in TLCA-induced cholestasis.
Methodology (for IPRL):
-
Induce cholestasis with TLCA as described above.
-
Introduce a selective PI3K inhibitor, such as wortmannin (100 nM), into the perfusion medium.[7]
-
Monitor the bile flow rate. A reversal or attenuation of the TLCA-induced decrease in bile flow would indicate that the cholestatic effect is PI3K-dependent.[7]
Rationale: The use of specific inhibitors is a classic pharmacological approach to probe the involvement of a particular signaling pathway.
4. Evaluation of Canalicular Transporter Trafficking
Objective: To assess the effect of TLCA on the localization of canalicular transporters.
Methodology (using IRHC):
-
Culture isolated hepatocyte couplets.
-
Treat the couplets with TLCA (e.g., 2.5 µM).[7]
-
Use a fluorescent substrate for a canalicular transporter, such as cholyl-glycyl-amido-fluorescein (for BSEP), to visualize and quantify canalicular secretion.
-
Alternatively, perform immunofluorescence staining for MRP2 or BSEP to visualize their localization at the canalicular membrane. A decrease in fluorescence in the canaliculus or a more diffuse cytoplasmic staining of the transporters would indicate impaired trafficking.
Rationale: IRHCs provide a direct visual readout of canalicular transport function and protein localization.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the PI3K/PKCε pathway in TLCA cholestasis.
Quantitative Data Summary
| Parameter | Control | TLCA (10 µM) | TLCA + Wortmannin (100 nM) | Reference |
| Bile Flow (% of baseline) | 100% | ~49% | Reversed towards baseline | [7] |
| Biliary Secretion of HRP (% of control) | 100% | ~54% | Reversed towards baseline | [7] |
| PKB/Akt Activity (% of control) | 100% | ~254% | Reversed towards baseline | [7] |
| PKCε Membrane Binding (% of control) | 100% | ~123% | Reversed towards baseline | [7] |
| Canalicular Secretion in IRHC (% of control) | 100% | ~50% | Reversed by wortmannin | [7] |
HRP: Horseradish peroxidase, a marker for vesicular exocytosis.
Conclusion and Future Directions
The evidence strongly supports a central role for the PI3K/PKCε signaling pathway in the pathogenesis of TLCA-induced cholestasis.[7] This cascade represents a potential point of intervention for cholestatic liver diseases. Future research should focus on identifying the specific downstream targets of PKCε that are involved in the regulation of canalicular transporter trafficking. Furthermore, exploring the therapeutic potential of targeting specific isoforms of PI3K or PKC could lead to the development of novel treatments for various forms of cholestasis with improved efficacy and reduced off-target effects. The differential roles of various PKC isoforms, where some may be choleretic and others cholestatic, highlight the importance of isoform-specific targeting in drug development.[17][20]
References
-
Häussinger, D., et al. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Gastroenterology, 124(5), 1476-1487. [Link]
-
Kim, J. Y., et al. (2009). Phosphatidylinositol 3-kinase Facilitates Bile Acid-Induced Ca(2+) Responses in Pancreatic Acinar Cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(4), G845-G855. [Link]
-
Ananthanarayanan, M., et al. (2014). Role of protein kinase C isoforms in bile formation and cholestasis. Hepatology, 60(4), 1119-1130. [Link]
-
King, J. E., & Schoenfield, L. J. (1971). Cholestasis induced by sodium taurolithocholate in isolated hamster liver. The Journal of Clinical Investigation, 50(11), 2305-2312. [Link]
-
Anwer, M. S. (2014). Role of protein kinase C isoforms in bile formation and cholestasis. Hepatology, 60(4), 1428-1430. [Link]
-
Farese, R. V., & Sajan, M. P. (2008). Protein Kinase C Function in Muscle, Liver, and β-Cells and Its Therapeutic Implications for Type 2 Diabetes. Diabetes, 57(7), 1727-1736. [Link]
-
Miyai, K., et al. (1976). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Laboratory Investigation, 35(3), 257-265. [Link]
-
Groen, A., et al. (2014). Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations. Comprehensive Physiology, 4(4), 1437-1454. [Link]
-
Pellicciari, R., et al. (2015). Impaired Itching Perception in Murine Models of Cholestasis Is Supported by Dysregulation of GPBAR1 Signaling. PLoS ONE, 10(7), e0129805. [Link]
-
Farese, R. V., & Sajan, M. P. (2010). Protein Kinase C Function in Muscle, Liver, and β-Cells and Its Therapeutic Implications for Type 2 Diabetes. Diabetes, 59(5), 1083-1092. [Link]
-
Kakis, G., & Yousef, I. M. (1978). Pathogenesis of lithocholate- and taurolithocholate-induced intrahepatic cholestasis in rats. Gastroenterology, 75(4), 595-607. [Link]
-
Jaeschke, H. (2019). Mechanisms of Hepatic Cholestatic Drug Injury. Journal of Clinical and Translational Hepatology, 7(3), 276-284. [Link]
-
Weersma, R. K., et al. (2011). Phosphatidylinositol-3-kinase p110γ Contributes to Bile Salt-Induced Apoptosis in Primary Rat Hepatocytes and Human Hepatoma Cells. PLoS ONE, 6(10), e25739. [Link]
-
St-Pierre, M. V., et al. (2012). The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease. Journal of Gastroenterology, 2012, 828353. [Link]
-
Chen, Y., et al. (2018). Bile acids activate NF-κB via PI3K in human syncytiotrophoblasts. Journal of Biological Chemistry, 293(30), 11695-11705. [Link]
-
National Center for Biotechnology Information. Gene entry for PRKCE protein kinase C epsilon. [Link]
-
Li, Y., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(13), 10793. [Link]
-
Roma, M. G. (2004). Cholestasis: human disease and experimental animal models. Annals of Hepatology, 3(1), 20-27. [Link]
-
Varga, A., et al. (2021). The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies. International Journal of Molecular Sciences, 22(11), 5947. [Link]
-
Fouassier, L., et al. (2017). Penicillinase-resistant antibiotics induce non-immune-mediated cholestasis through HSP27 activation associated with PKC/P38 and PI3K/AKT signaling pathways. Scientific Reports, 7, 1871. [Link]
-
Arrese, M., & Trauner, M. (2003). The bile salt export pump: molecular properties, function and regulation. Current Opinion in Gastroenterology, 19(3), 223-231. [Link]
-
Yang, Z., et al. (2021). Regulatory mechanisms of the bile salt export pump (BSEP/ABCB11) and its role in related diseases. Clinics and Research in Hepatology and Gastroenterology, 45(6), 101641. [Link]
-
Zhang, Y., et al. (2023). Research Progress on the Mechanism of PI3K/Akt Signaling Pathway in Nonalcoholic Steatohepatitis. Journal of Clinical and Translational Hepatology, 11(5), 1221-1229. [Link]
-
Gonzalez-García, I., et al. (2018). Hepatocyte-specific PKCβ deficiency protects against high-fat diet-induced nonalcoholic hepatic steatosis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(9, Part B), 2946-2956. [Link]
-
Kim, D. W., et al. (2019). Bile acid-induced early activation of PI3K/Akt and MEK/ERK signaling pathways is required for porcine sapovirus replication. Virology, 527, 10-18. [Link]
-
Van der Meer, L. T., et al. (2021). Rodent models of cholestatic liver disease: A practical guide for translational research. Liver International, 41(4), 656-682. [Link]
-
Montero-Melendez, T., et al. (2003). Cholestasis in a murine experimental model: lesions include hepatocyte ischemic necrosis. Revista do Hospital das Clínicas, 58(1), 27-32. [Link]
-
Van der Meer, L. T., et al. (2021). Rodent models of cholestatic liver disease: A practical guide for translational research. Liver International, 41(4), 656-682. [Link]
-
Jakubikova, J., et al. (2009). Role of PI3K/Akt and MEK/ERK signaling pathways in sulforaphane- and erucin-induced phase II enzymes and MRP2 transcription, G2/M arrest and cell death in Caco-2 cells. Biochemical Pharmacology, 77(4), 593-604. [Link]
-
Cowie, A., & Barlat, I. (2004). Hepatocyte resistance to oxidative stress is dependent on protein kinase C-mediated down-regulation of c-Jun/AP-1. Journal of Biological Chemistry, 279(28), 29119-29126. [Link]
-
Al-Harbi, S. A., & Al-Harthi, S. E. (2023). The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review. Journal of Inflammation Research, 16, 4291-4306. [Link]
-
Johnson, Z. L., et al. (2024). Structural basis for the modulation of MRP2 activity by phosphorylation and drugs. Nature Communications, 15(1), 2005. [Link]
-
Johnson, Z. L., et al. (2024). Structural basis for the modulation of MRP2 activity by phosphorylation and drugs. Nature Communications, 15(1), 2005. [Link]
-
Kumar, R., & Shri, R. (2024). Drug-Induced Hepatotoxicity. In StatPearls. StatPearls Publishing. [Link]
-
Ramachandran, R., & Kakar, S. (2009). Drug-induced Liver Injury. Journal of Clinical Pathology, 62(6), 481-492. [Link]
-
An, D., & Nelson, M. R. (2014). Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway. Biophysical Journal, 107(9), 2059-2071. [Link]
-
Real, M., & Barnabe, C. (2021). Drug-induced liver injury. CMAJ, 193(9), E331. [Link]
-
Evert, M., et al. (2013). PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells. Hepatology, 58(6), 2068-2079. [Link]
-
Latchoumycandane, C., & Jaeschke, H. (2015). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences, 16(12), 29759-29773. [Link]
Sources
- 1. Mechanisms of Hepatic Cholestatic Drug Injury [xiahepublishing.com]
- 2. Cholestasis: human disease and experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. mdpi.com [mdpi.com]
- 7. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of lithocholate- and taurolithocholate-induced intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bile salt export pump: molecular properties, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulatory mechanisms of the bile salt export pump (BSEP/ABCB11) and its role in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for the modulation of MRP2 activity by phosphorylation and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for the modulation of MRP2 activity by phosphorylation and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impaired Itching Perception in Murine Models of Cholestasis Is Supported by Dysregulation of GPBAR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of protein kinase C isoforms in bile formation and cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphatidylinositol 3-kinase facilitates bile acid-induced Ca(2+) responses in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of protein kinase C isoforms in bile formation and cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRKCE protein kinase C epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide on EGFR/ERK1/2 Signaling in Taurolithocholic Acid-Mediated Cell Growth
Intended Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.
Foreword: Deconvoluting the Mitogenic Signals of a Bile Acid
The study of cellular signaling pathways is fundamental to understanding both normal physiological processes and the aberrations that lead to diseases such as cancer. This guide provides an in-depth technical exploration of the signaling cascade initiated by the secondary bile acid, Taurolithocholic Acid (TLCA), culminating in cell growth via the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). As researchers and drug development professionals, a granular understanding of this pathway is critical for identifying novel therapeutic targets and developing effective pharmacological interventions. This document moves beyond a mere recitation of facts, offering a causal narrative that explains the "why" behind the "how" of experimental design and data interpretation. Every protocol herein is presented as a self-validating system, grounded in established scientific principles to ensure the generation of robust and reproducible data.
Section 1: The Biological Context - this compound and its Emerging Role in Cell Proliferation
Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules with diverse physiological and pathological functions.[1] Elevated levels of certain bile acids have been associated with the progression of various cancers, particularly those of the gastrointestinal tract.[2] this compound (TLCA), a secondary bile acid formed by the metabolic activity of gut microbiota, has been identified as a potent modulator of cellular signaling pathways that govern cell fate.[1][3]
Recent studies have illuminated a critical role for TLCA in promoting the growth of certain cancer cells, notably cholangiocarcinoma (CCA), a malignancy of the bile duct epithelium.[2][4] This pro-proliferative effect is not a generalized, non-specific response but is mediated through the specific activation of the EGFR/ERK1/2 signaling cascade.[2][5] Understanding the molecular intricacies of how TLCA engages and activates this pathway is paramount for developing targeted therapies against bile acid-driven cancers.
The EGFR is a receptor tyrosine kinase that, upon activation, initiates a signaling cascade that includes the RAS-RAF-MEK-ERK pathway, a central regulator of cell proliferation, differentiation, and survival.[6][7] The aberrant activation of the EGFR/ERK1/2 pathway is a well-established driver of tumorigenesis in numerous cancers. The finding that TLCA can hijack this potent mitogenic pathway provides a direct mechanistic link between the gut microbiome's metabolic output and cancer progression.
Section 2: The Core Signaling Axis - TLCA-Mediated Activation of EGFR/ERK1/2
The central tenet of TLCA's mitogenic activity lies in its ability to induce the phosphorylation and subsequent activation of EGFR. This is a critical initiating event that triggers the downstream signaling cascade. The activation of EGFR by TLCA leads to the phosphorylation of ERK1/2, a key downstream effector that translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.[2][8]
Interestingly, the mechanism of EGFR activation by TLCA may be multifaceted. Some evidence suggests a potential interplay with G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs).[2] Activation of M3 muscarinic receptors has been shown to transactivate EGFR, adding a layer of complexity to the signaling network.[9][10][11][12] Furthermore, some studies on bile acid-mediated EGFR activation point towards a ligand-dependent mechanism involving the release of EGFR ligands like Transforming Growth Factor-alpha (TGF-α).[13][14][15]
This intricate signaling network is ripe for experimental dissection. The following sections will provide a comprehensive guide to the methodologies required to investigate and validate the TLCA-EGFR-ERK1/2 signaling axis.
Section 3: Experimental Validation - A Methodological Guide
To rigorously investigate the role of the EGFR/ERK1/2 pathway in TLCA-mediated cell growth, a series of well-controlled experiments are necessary. This section provides detailed, step-by-step protocols for the key assays, emphasizing the rationale behind each step and the inclusion of appropriate controls.
Assessment of Cell Proliferation and Viability
The foundational experiment is to determine the effect of TLCA on the proliferation of a relevant cell line (e.g., cholangiocarcinoma cells). The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18][19][20]
Experimental Workflow: Cell Proliferation Assessment
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed your chosen cell line (e.g., RMCCA-1) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
TLCA Treatment: Prepare a stock solution of this compound (TLCA) in a suitable solvent (e.g., DMSO). Serially dilute the TLCA stock in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1-100 µM). Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TLCA. Include a vehicle control (medium with the same concentration of DMSO used for the highest TLCA concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Causality and Controls:
-
Why serum-free or low-serum medium? To minimize the confounding effects of growth factors present in serum that can independently activate the EGFR/ERK1/2 pathway.
-
Why a vehicle control? To ensure that the solvent used to dissolve TLCA does not have an independent effect on cell viability.
-
Positive Control: Epidermal Growth Factor (EGF) should be used as a positive control for inducing cell proliferation via the EGFR pathway.
Direct Measurement of DNA Synthesis - The EdU Incorporation Assay
While the MTT assay provides a good measure of metabolic activity, a more direct assessment of cell proliferation can be achieved by measuring DNA synthesis. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a robust method for this purpose. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a "click" chemistry reaction with a fluorescent azide.[5][19][21]
Detailed Protocol: EdU Incorporation Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with TLCA as described for the MTT assay.
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.[19][21]
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a Triton X-100-based buffer.[21]
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent. Incubate the cells with the cocktail for 30 minutes in the dark.[19]
-
Flow Cytometry Analysis: Wash the cells and analyze them on a flow cytometer to quantify the percentage of EdU-positive (proliferating) cells.
Causality and Controls:
-
Why EdU over BrdU? The EdU assay does not require harsh DNA denaturation, which can damage epitopes for co-staining with other antibodies.[20]
-
Negative Control: Cells not treated with EdU should be included to set the background fluorescence.
-
Positive Control: Cells treated with a known mitogen like EGF will serve as a positive control for EdU incorporation.
Interrogating the Signaling Pathway - Western Blotting for Phosphorylated Proteins
To directly demonstrate that TLCA activates the EGFR/ERK1/2 pathway, it is essential to detect the phosphorylated (activated) forms of these proteins. Western blotting is the gold-standard technique for this purpose.[22][23][24][25]
Experimental Workflow: Western Blotting for Phospho-Proteins
Caption: Workflow for Western blot analysis of phosphorylated EGFR and ERK1/2.
Detailed Protocol: Western Blotting for p-EGFR and p-ERK1/2
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Treat cells with TLCA (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the kinetics of phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[15][17][26] This is a critical step to preserve the phosphorylation state of the proteins.[15][17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can lead to high background when probing with anti-phospho antibodies.[15][17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) or phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, the same membrane can be stripped of the bound antibodies and re-probed with antibodies against total EGFR and total ERK1/2 to confirm equal protein loading.[22]
Causality and Controls:
-
Why a time-course experiment? To understand the kinetics of EGFR and ERK1/2 phosphorylation and identify the peak activation time.
-
Why phosphatase inhibitors? To prevent the removal of phosphate groups from the proteins of interest by endogenous phosphatases during sample preparation.[15][17]
-
Why BSA instead of milk for blocking? To avoid non-specific binding of the phospho-specific antibodies to casein in milk.[15][17]
-
Positive Control: EGF treatment will serve as a positive control for robust phosphorylation of EGFR and ERK1/2.
-
Negative Control: Untreated, serum-starved cells will show the basal level of phosphorylation.
Pharmacological Inhibition to Confirm Pathway Dependence
To definitively establish that TLCA-induced cell proliferation is dependent on the EGFR/ERK1/2 pathway, specific pharmacological inhibitors are indispensable.
-
AG 1478: A potent and selective inhibitor of the EGFR tyrosine kinase.[2][4][6][14][16]
-
U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases that phosphorylate ERK1/2.[13][27][28][29][30]
Experimental Design:
-
Inhibition of Cell Proliferation: Perform the MTT or EdU assay as described above, but pre-treat the cells with AG 1478 (e.g., 100 nM - 1 µM) or U0126 (e.g., 10 µM) for 30-60 minutes before adding TLCA.[13][16] If the EGFR/ERK1/2 pathway is critical, the inhibitors should abrogate the pro-proliferative effect of TLCA.
-
Inhibition of Protein Phosphorylation: Perform the Western blot analysis for p-EGFR and p-ERK1/2. Pre-treatment with AG 1478 should block TLCA-induced phosphorylation of both EGFR and ERK1/2. Pre-treatment with U0126 should block the phosphorylation of ERK1/2 but not EGFR, confirming its downstream position in the pathway.
Working Concentrations of Inhibitors:
| Inhibitor | Target | Typical Working Concentration | Pre-incubation Time | Reference(s) |
| AG 1478 | EGFR | 100 nM - 10 µM | 30-60 minutes | [2][6][16] |
| U0126 | MEK1/2 | 10 µM | 30 minutes - 2 hours | [13][27] |
Investigating Upstream Mechanisms
To build a more comprehensive model, investigating the potential involvement of muscarinic receptors and TGF-α release is warranted.
-
Muscarinic Receptor Involvement: Pre-treat cells with a non-selective muscarinic receptor antagonist like atropine before TLCA stimulation and assess EGFR/ERK1/2 phosphorylation and cell proliferation.
-
TGF-α Release: Measure the concentration of TGF-α in the cell culture supernatant following TLCA treatment using a commercially available ELISA kit.[1][18][31][32]
Detailed Protocol: TGF-α ELISA
-
Sample Collection: Treat cells with TLCA for various time points. Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's protocol for the chosen human TGF-α ELISA kit. This typically involves adding the supernatant to a plate pre-coated with a TGF-α capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric or fluorometric detection.[1][31][32]
-
Data Analysis: Generate a standard curve using recombinant TGF-α and determine the concentration of TGF-α in your samples.
Section 4: Data Interpretation and Synthesis
The culmination of these experiments will provide a robust dataset to support or refute the hypothesis that TLCA promotes cell growth via the EGFR/ERK1/2 pathway.
-
Proliferation Assays: A dose-dependent increase in cell proliferation with TLCA treatment, which is attenuated by AG 1478 and U0126, would strongly support the involvement of the EGFR/ERK1/2 pathway.
-
Western Blotting: A time-dependent increase in the phosphorylation of EGFR and ERK1/2 upon TLCA stimulation would provide direct evidence of pathway activation. The specific inhibition of these phosphorylation events by AG 1478 and U0126 would confirm the sequence of signaling events.
-
Upstream Mechanisms: A reduction in TLCA-induced effects in the presence of a muscarinic antagonist would suggest a role for these receptors. An increase in TGF-α in the culture medium post-TLCA treatment would point towards a ligand-dependent EGFR activation mechanism.
Visualizing the Complete Pathway
Caption: Proposed signaling pathway of TLCA-mediated cell growth via EGFR/ERK1/2.
Section 5: Concluding Remarks and Future Directions
This technical guide has provided a comprehensive framework for investigating the role of the EGFR/ERK1/2 signaling pathway in this compound-mediated cell growth. The detailed protocols and the emphasis on the causal logic behind experimental choices are designed to empower researchers to generate high-quality, reproducible data. A thorough understanding of this signaling axis is not only academically important but also holds significant translational potential. By elucidating the precise molecular mechanisms by which a gut microbial metabolite can drive oncogenic signaling, we open new avenues for the development of targeted therapies for a range of cancers. Future research should focus on in vivo validation of these findings and exploring the broader implications of bile acid signaling in cancer biology.
References
-
Thongsom, A., et al. (2018). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Reports, 39(5), 2271-2280. [Link]
-
Werneburg, N. W., Yoon, J. H., Higuchi, H., & Gores, G. J. (2003). Bile acids activate EGF receptor via a TGF-alpha-dependent mechanism in human cholangiocyte cell lines. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(1), G31-G36. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Abo-El Fetoh, M. E., et al. (2023). Review on EGFR-ERK1/2 signaling cascade: implications on cell proliferation in health and disease. Egyptian Pharmaceutical Journal, 22(4), 535-544. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]
-
PubMed. (2018). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Methods EGFR Biochemical Assays. Retrieved from [Link]
-
MDPI. (2021). ERK1/2 Signaling in Intrahepatic Cholangiocarcinoma: From Preclinical Advances to Therapeutic Strategies. Retrieved from [Link]
-
PubMed Central. (2012). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Retrieved from [Link]
-
PubMed Central. (2018). The role of bile acids in carcinogenesis. Retrieved from [Link]
-
Frontiers. (2024). The anticancer activity of bile acids in drug discovery and development. Retrieved from [Link]
-
InvivoGen. (n.d.). U0126 - MEK1 and MEK2 Inhibitor. Retrieved from [Link]
-
PubMed Central. (2019). U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor. Retrieved from [Link]
-
PubMed Central. (2013). Conjugated bile acids promote ERK1/2 and AKT activation via a pertussis toxin-sensitive mechanism in murine and human hepatocytes. Retrieved from [Link]
-
PubMed Central. (2023). Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells. Retrieved from [Link]
-
PubMed Central. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]
-
PubMed Central. (2007). How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer?. Retrieved from [Link]
-
MDPI. (2021). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Retrieved from [Link]
-
PubMed Central. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Retrieved from [Link]
-
PubMed Central. (2013). Hierarchical scaffolding of an ERK1/2 activation pathway. Retrieved from [Link]
-
PubMed. (2015). Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway. Retrieved from [Link]
-
PubMed Central. (2000). The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity. Retrieved from [Link]
-
PLOS One. (2011). High- and Low-Affinity Epidermal Growth Factor Receptor-Ligand Interactions Activate Distinct Signaling Pathways. Retrieved from [Link]
-
PubMed. (2017). EGFR Ligands Differentially Stabilize Receptor Dimers to Specify Signaling Kinetics. Retrieved from [Link]
-
PubMed. (2017). Acetylcholine acts through M3 muscarinic receptor to activate the EGFR signaling and promotes gastric cancer cell proliferation. Retrieved from [Link]
-
NIH. (2007). Deregulated EGFR Signaling during Lung Cancer Progression: Mutations, Amplicons, and Autocrine Loops. Retrieved from [Link]
-
PubMed Central. (2015). Constitutive and ligand-induced EGFR signaling triggers distinct and mutually exclusive downstream signaling networks. Retrieved from [Link]
-
PubMed Central. (2017). Acetylcholine acts through M3 muscarinic receptor to activate the EGFR signaling and promotes gastric cancer cell proliferation. Retrieved from [Link]
-
PubMed. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Retrieved from [Link]
-
PubMed Central. (2015). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Retrieved from [Link]
Sources
- 1. cloud-clone.com [cloud-clone.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic M2 receptors mediate transactivation of EGF receptor through Fyn kinase and without matrix metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine acts through M3 muscarinic receptor to activate the EGFR signaling and promotes gastric cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholine acts through M3 muscarinic receptor to activate the EGFR signaling and promotes gastric cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. U0126 | Cell Signaling Technology [cellsignal.com]
- 14. rndsystems.com [rndsystems.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hierarchical scaffolding of an ERK1/2 activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. invivogen.com [invivogen.com]
- 30. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Human TGF-α (Transforming Growth Factor α) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 32. Human TGF alpha ELISA Kit (EHTGFA) - Invitrogen [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Taurolithocholic Acid Extraction from Liver Tissue for Metabolomics
Introduction: The Significance of Taurolithocholic Acid in Liver Health and Disease
This compound (TLCA) is a taurine-conjugated secondary bile acid, formed in the liver and further metabolized by gut microbiota.[1][2] While bile acids are classically known for their role in lipid digestion, they have emerged as crucial signaling molecules that regulate their own synthesis, lipid and glucose metabolism, and inflammatory responses, primarily through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[2][3][4] TLCA, in particular, has been implicated in liver pathophysiology. Elevated levels of TLCA are associated with cholestasis, a condition characterized by impaired bile flow that can lead to liver damage.[5] Therefore, the accurate quantification of TLCA in liver tissue is of paramount importance for researchers in hepatology, drug development, and toxicology to understand disease mechanisms, identify biomarkers, and assess drug-induced liver injury (DILI).[6][7]
The extraction of TLCA from the complex matrix of liver tissue presents significant analytical challenges.[8][9] The dense cellular environment, rich in proteins and lipids, can interfere with the accurate measurement of bile acids.[8][10] This necessitates robust and validated extraction protocols to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for metabolomic studies, which often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11][12][13]
This comprehensive guide provides detailed application notes and protocols for the efficient extraction of TLCA from liver tissue, designed for researchers, scientists, and drug development professionals. We will delve into the principles behind the chosen methodologies, offer step-by-step protocols, and provide guidance on downstream analysis to ensure the generation of high-quality, reproducible data.
Principles of this compound Extraction from Liver Tissue
The successful extraction of TLCA from liver tissue hinges on several key principles aimed at disrupting the tissue matrix, liberating the analyte, and removing interfering substances. The choice of extraction method is critical and is often a balance between recovery, purity, and throughput. The primary methods employed are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][8][14]
Protein Precipitation: This is a straightforward and widely used technique for removing proteins from biological samples.[3][8] It involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the tissue homogenate.[3][9] The solvent disrupts the protein structure, causing them to precipitate out of the solution. Centrifugation then separates the precipitated proteins, leaving the supernatant containing the bile acids for further analysis.[4][8] While simple and cost-effective, protein precipitation may not completely remove all interfering substances, potentially leading to matrix effects in LC-MS/MS analysis.[13]
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] For bile acids in liver tissue, homogenization is often performed in a mixture of aqueous and organic solvents.[8] This allows for the simultaneous disruption of the tissue and extraction of the amphipathic bile acids into the appropriate phase. LLE can provide cleaner extracts than protein precipitation by effectively removing lipids and other interfering compounds.[8]
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile method for sample cleanup and concentration.[8] It utilizes a solid sorbent material packed in a column or cartridge to retain the analyte of interest while allowing interfering compounds to pass through.[8] For bile acids, reversed-phase sorbents like C18 are commonly used.[8][15] The sample is loaded onto the conditioned column, followed by washing steps to remove impurities, and finally, the elution of the purified bile acids with an appropriate organic solvent.[8] SPE can yield very clean extracts with high recovery rates, making it an excellent choice for sensitive metabolomic analyses.[8]
Recommended Protocol: One-Pot Extraction with Methanol/Acetonitrile
This protocol is a robust and efficient "one-pot" method that combines tissue homogenization and protein precipitation in a single step, followed by cleanup for LC-MS/MS analysis. A mixture of methanol and acetonitrile has been shown to provide high recovery rates for a broad range of bile acids from liver tissue.[16][17]
Materials and Reagents
-
Frozen liver tissue (~50 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated TLCA or other suitable bile acid internal standards)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge capable of reaching >15,000 x g and 4°C
-
Evaporation system (e.g., nitrogen evaporator, vacuum concentrator)
-
Autosampler vials
Experimental Workflow
Caption: Workflow for this compound Extraction from Liver Tissue.
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen liver tissue into a pre-chilled 2 mL homogenization tube containing ceramic or stainless steel beads.[6][18] It is crucial to keep the tissue frozen during weighing to prevent metabolic changes.[18]
-
Prepare a 1:1 (v/v) mixture of ice-cold methanol and acetonitrile.
-
Add 1 mL of the ice-cold methanol/acetonitrile mixture containing the internal standard to the tissue. The use of an internal standard is critical for accurate quantification to correct for variations in extraction efficiency and matrix effects.[2][3]
-
-
Homogenization and Protein Precipitation:
-
Homogenize the tissue using a bead beater or other suitable homogenizer. A typical protocol would be three cycles of 30 seconds at a high speed, with cooling on ice for 1-2 minutes between cycles to prevent overheating.[6][18]
-
The organic solvent mixture will simultaneously extract the bile acids and precipitate the proteins.
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.
-
-
Evaporation:
-
Reconstitution:
-
Final Clarification:
-
Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to remove any remaining particulates that could clog the LC system.[4]
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Alternative Protocol: Solid-Phase Extraction (SPE) for Enhanced Purity
For applications requiring the highest level of sample purity and sensitivity, an SPE cleanup step can be incorporated after the initial extraction. This is particularly beneficial for complex matrices or when analyzing low-abundance bile acids.
SPE Workflow
Caption: Solid-Phase Extraction (SPE) Cleanup Workflow.
Step-by-Step SPE Protocol
-
Start with the supernatant obtained from the one-pot extraction protocol (after centrifugation).
-
Condition the SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by water through it.[8]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the bile acids from the cartridge using an organic solvent such as methanol.[8]
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Data Presentation and Method Validation
For robust and reproducible results, it is essential to validate the extraction method. Key validation parameters include linearity, accuracy, precision, recovery, and matrix effect.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 for the calibration curve.[11] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) < 15%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Minimal and consistent across different sample lots. |
Table 1: Key Parameters for Method Validation.
Downstream Analysis: LC-MS/MS
The extracted samples are typically analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode.[11][12]
-
Chromatographic Separation: A C18 column is commonly used for the separation of bile acids.[11] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate is employed to achieve good separation of the various bile acid species.[11][15][16]
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9][11] Specific precursor-to-product ion transitions are monitored for TLCA and the internal standard.
Conclusion
The accurate quantification of this compound in liver tissue is crucial for advancing our understanding of liver diseases and for the development of new therapeutics. The one-pot extraction protocol detailed in this guide offers a reliable and efficient method for the extraction of TLCA from liver tissue for metabolomic analysis. For applications demanding higher purity, the integration of a solid-phase extraction step is recommended. By following these protocols and adhering to good laboratory practices, researchers can generate high-quality, reproducible data to support their scientific investigations.
References
- Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 843468. doi:10.3389/fphys.2022.843468
- Berdasco, M., et al. (2014). Bile acid profiling in human biological samples: Comparison of extraction procedures and application to normal and cholestatic patients. Journal of Chromatography B, 945-946, 137-145. doi:10.1016/j.jchromb.2013.11.028
- Watkins, J. B., & Klaassen, C. D. (1982). Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. Journal of Lipid Research, 23(1), 146-150.
- Garg, S., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 282. doi:10.3390/metabo10070282
- Alnouti, Y. (2009). Bile acid preparation and comprehensive analysis by high performance liquid chromatography – High-resolution mass spectrometry. Journal of Chromatography B, 877(11-12), 1079-1094. doi:10.1016/j.jchromb.2008.11.026
-
Metabolomics Workbench. (2014, April 3). Murine Liver Extraction Protocol for Bile Acids. Retrieved from [Link]
- Tagawa, Y., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega, 6(12), 8345-8353. doi:10.1021/acsomega.1c00403
- Lawler, J., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 10(7), 282. doi:10.3390/metabo10070282
- Tagawa, Y., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega, 6(12), 8345-8353. doi:10.1021/acsomega.1c00403
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
bioRxiv. (2021, December 15). Comparison of extraction methods for intracellular metabolomics. Retrieved from [Link]
- Leaptrott, J. R., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolomics, 18(8), 59. doi:10.1007/s11306-022-01915-x
- Sjövall, J. (2009). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 50(Supplement), S243-S248. doi:10.1194/jlr.R800073-JLR200
-
Restek. (n.d.). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Retrieved from [Link]
- Puri, P., et al. (2020). Bile acids profile, histopathological indices and genetic variants for non-alcoholic fatty liver disease progression. Journal of Hepatology, 73(6), 1369-1379. doi:10.1016/j.jhep.2020.06.012
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- de Oliveira, A. C. B., et al. (2018). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. Analyst, 143(15), 3658-3667. doi:10.1039/c8an00624a
-
National Center for Biotechnology Information. (n.d.). Taurocholic Acid. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Taurocholic acid. Retrieved from [Link]
- Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 843468. doi:10.3389/fphys.2022.843468
- Zhang, A., et al. (2019). Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1603, 203-211. doi:10.1016/j.chroma.2019.07.017
-
SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]
- Zhang, Z., et al. (2018). Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments. Journal of Proteome Research, 17(8), 2683-2695. doi:10.1021/acs.jproteome.8b00207
-
Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
- Hori, S., et al. (2020). Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry. In Bile Acids (pp. 85-95). Humana, New York, NY.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bile acid analysis [sciex.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bile acids profile, histopathological indices and genetic variants for non-alcoholic fatty liver disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 14. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for Studying Taurolithocholic Acid Effects on Liver Fibrosis
For: Researchers, scientists, and drug development professionals.
Introduction: The Dichotomous Role of Taurolithocholic Acid in Liver Fibrosis
This compound (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), presents a compelling and complex subject of study in the context of liver fibrosis. While its unconjugated form, LCA, has been shown to exert anti-inflammatory and anti-fibrotic effects, TLCA is also recognized as a potent cholestatic agent, a condition known to promote liver injury and fibrosis[1][2][3]. This duality suggests that TLCA's influence on hepatic fibrogenesis is not straightforward and likely depends on the specific pathophysiological context and the dominant signaling pathways it engages.
This guide provides a comprehensive overview of animal models and detailed protocols for investigating the multifaceted effects of TLCA on liver fibrosis. We will delve into the scientific rationale for selecting appropriate models to dissect its potential pro-fibrotic and anti-fibrotic actions, outline step-by-step experimental procedures, and discuss key analytical methods for robust data generation.
Mechanistic Insights: Potential Signaling Pathways of TLCA in Liver Fibrosis
The biological activities of TLCA are mediated through its interaction with several key receptors, each triggering distinct downstream signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Takeda G-protein coupled receptor 5 (TGR5): TLCA is a potent agonist of TGR5[4][5]. TGR5 activation is generally associated with anti-inflammatory and metabolically beneficial effects. In the context of liver fibrosis, TGR5 signaling has the potential to be protective.
-
Sphingosine-1-Phosphate Receptor 2 (S1PR2): The structurally similar bile acid, Taurocholic acid (TCA), has been demonstrated to promote the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, through the S1PR2 signaling pathway[6][7]. Given their structural similarities, it is plausible that TLCA could also engage this pro-fibrotic pathway.
-
Farnesoid X Receptor (FXR): Lithocholic acid (LCA) has been identified as an FXR antagonist[8]. FXR is a nuclear receptor that plays a critical role in bile acid homeostasis and has protective effects against liver injury. Antagonism of FXR by LCA can lead to the downregulation of the Bile Salt Export Pump (BSEP), contributing to cholestasis and liver damage[8]. The extent to which TLCA shares this antagonistic activity is a key area for investigation.
The following diagram illustrates the potential signaling pathways that may be modulated by TLCA in the liver, leading to either pro-fibrotic or anti-fibrotic outcomes.
Caption: General experimental workflow for TLCA studies in liver fibrosis models.
Detailed Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is a widely used and reproducible method for inducing liver fibrosis through chronic liver injury. [1] Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle for CCl₄)
-
This compound (TLCA)
-
Vehicle for TLCA (e.g., saline with a solubilizing agent)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Control Group: Receive vehicle for both CCl₄ and TLCA.
-
CCl₄ Group: Receive CCl₄ and vehicle for TLCA.
-
CCl₄ + TLCA Group: Receive CCl₄ and TLCA.
-
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administer CCl₄ (1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks. [6]4. TLCA Administration:
-
The optimal dose of TLCA should be determined in preliminary studies. A starting point could be based on doses used for other bile acids in similar studies.
-
Administer TLCA or its vehicle daily via oral gavage or i.p. injection, starting either concurrently with CCl₄ administration or after a few weeks of CCl₄ treatment to model a therapeutic intervention.
-
-
Monitoring: Monitor animal health and body weight regularly throughout the experiment.
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood via cardiac puncture and harvest the liver.
Protocol 2: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis in Mice
This surgical model rapidly induces severe cholestatic liver injury and fibrosis. [2][7] Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for small animal surgery
-
Suture material (e.g., 5-0 silk)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
This compound (TLCA) and its vehicle
Procedure:
-
Pre-operative Care: Provide appropriate analgesia before surgery.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate the common bile duct, separate it from the portal vein and hepatic artery.
-
Ligate the common bile duct in two locations with silk sutures and cut the duct between the ligatures. [7] * For sham-operated controls, expose the bile duct without ligation.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals closely for recovery.
-
Grouping and TLCA Administration: Similar to the CCl₄ model, establish control (sham), BDL, and BDL + TLCA groups. Begin TLCA administration post-surgery.
-
Study Duration: The BDL model typically induces significant fibrosis within 2-4 weeks. [2]6. Sample Collection: At the study endpoint, euthanize the mice and collect blood and liver tissue as described for the CCl₄ model.
Analytical Methods for Assessing Liver Fibrosis
Serum Biochemistry
-
Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin to assess liver injury and cholestasis.
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: To evaluate overall liver morphology, inflammation, and hepatocyte necrosis. [9]* Sirius Red Staining: To visualize and quantify collagen deposition. The area of fibrosis can be quantified using image analysis software. [10]
Collagen Quantification: Hydroxyproline Assay
This assay provides a quantitative measure of total collagen content in the liver. [11][12] Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves hydrolyzing liver tissue to release free hydroxyproline, which is then oxidized and reacts with a chromogen to produce a colored product that can be measured spectrophotometrically. [12] Protocol Overview:
-
Tissue Hydrolysis:
-
Weigh a small piece of liver tissue (approx. 50-100 mg).
-
Hydrolyze the tissue in 6 M HCl at 110-120°C for 18-24 hours. [13]2. Oxidation:
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution to oxidize the hydroxyproline. [13]3. Color Development:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product. [11]4. Measurement:
-
Read the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
| Parameter | Description |
| Tissue Weight | 50-100 mg |
| Hydrolysis | 6 M HCl, 110-120°C, 18-24 hours |
| Oxidizing Agent | Chloramine-T |
| Chromogen | p-dimethylaminobenzaldehyde (Ehrlich's reagent) |
| Absorbance Reading | 550-560 nm |
References
Sources
- 1. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 12. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
- 13. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Cell culture protocol for treating cholangiocarcinoma cells with Taurolithocholic Acid
An Application Guide for the In Vitro Treatment of Cholangiocarcinoma Cells with Taurolithocholic Acid
Abstract
Cholangiocarcinoma (CCA), a malignancy of the biliary epithelium, is often associated with chronic cholestatic liver diseases, which are characterized by elevated levels of bile acids. This compound (TLCA), a potent hydrophobic bile acid, has been identified as a key signaling molecule that can modulate CCA cell proliferation.[1] This application note provides a comprehensive, field-proven guide for researchers investigating the effects of TLCA on cholangiocarcinoma cells. We present detailed, step-by-step protocols for the culture and maintenance of relevant CCA cell lines, preparation and administration of TLCA, and subsequent analysis of cellular responses, including viability, apoptosis, and protein expression. The methodologies herein are designed to ensure scientific rigor, reproducibility, and a deeper understanding of the molecular mechanisms underlying TLCA's effects on CCA.
Introduction: The Rationale for Investigating TLCA in Cholangiocarcinoma
Cholangiocarcinoma (CCA) is a highly aggressive cancer arising from the bile duct lining, with limited therapeutic options and a grim prognosis.[2] A significant risk factor for CCA is chronic inflammation of the biliary tract, a condition that leads to the accumulation of bile acids.[3] While bile acids are crucial for digestion, their role in pathology is complex; specific types can act as signaling molecules promoting cancer progression.[4][5]
Among the various bile acids, this compound (TLCA) has emerged as a molecule of interest. Studies have demonstrated that at specific concentrations, TLCA can paradoxically promote the growth of certain intrahepatic CCA cell lines, such as RMCCA-1.[1] This proliferative effect is not universal across all CCA cells, highlighting the importance of cell-specific context. The mechanism has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream ERK1/2 signaling pathway, ultimately increasing the expression of proliferation markers like cyclin D1.[1]
This guide provides a robust framework for treating CCA cells with TLCA to dissect these cellular responses. By following these protocols, researchers can generate reliable data on cell viability, quantify apoptotic events, and probe the underlying signaling pathways.
Materials and Reagents
Successful and reproducible experiments begin with properly sourced and prepared materials. The following table summarizes the essential components for the described protocols.
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Lines | ||
| RMCCA-1 | Established Human Intrahepatic CCA | Primary model, responsive to TLCA[3] |
| HuCCA-1, TFK-1, HuCCT-1 | Alternative Human CCA Cell Lines | For comparative studies[6] |
| Cell Culture | ||
| Ham's F-12 Medium | Standard Supplier (e.g., Gibco) | Basal medium for RMCCA-1[3] |
| RPMI-1640 Medium | Standard Supplier (e.g., Gibco) | Basal medium for other CCA lines[6] |
| Fetal Bovine Serum (FBS) | Heat-inactivated, Qualified | Serum supplement |
| Penicillin-Streptomycin | 10,000 U/mL Pen, 10,000 µg/mL Strep | Antibiotic |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Cell dissociation |
| Phosphate-Buffered Saline (PBS) | pH 7.4, Sterile | Washing cells |
| Treatment | ||
| This compound (TLCA), Sodium Salt | Cayman Chemical (Item No. 17275) or similar | Bioactive treatment compound[7] |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Solvent for TLCA stock |
| Assay Reagents | ||
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Cell viability assessment |
| Annexin V-FITC Apoptosis Detection Kit | Abcam (ab14085) or similar | Apoptosis detection by flow cytometry[8] |
| Western Blot Reagents | ||
| RIPA Lysis and Extraction Buffer | Standard Supplier | Protein extraction |
| Protease/Phosphatase Inhibitor Cocktail | Standard Supplier | Prevent protein degradation |
| BCA Protein Assay Kit | Standard Supplier | Protein quantification |
| Primary Antibodies | p-EGFR, EGFR, p-ERK1/2, ERK1/2, Cyclin D1, Cleaved Caspase-3, Cleaved PARP, β-Actin | Protein detection |
| Secondary Antibodies | HRP-conjugated anti-rabbit/mouse IgG | Signal amplification |
| ECL Western Blotting Substrate | Standard Supplier | Chemiluminescent detection |
Experimental Design and Workflow
A logical workflow is critical for obtaining coherent results. The process begins with establishing healthy cell cultures, followed by a dose-response treatment with TLCA, and concludes with a multi-pronged analysis of the cellular outcomes.
Caption: Overall experimental workflow for TLCA treatment.
Detailed Protocols
Protocol 1: Culture of Cholangiocarcinoma Cells (RMCCA-1)
The RMCCA-1 cell line is an established model for intrahepatic CCA and has been shown to be responsive to TLCA.[3]
-
Cell Line Characteristics:
| Cell Line | Type | Origin | Doubling Time | Culture Medium |
| RMCCA-1 | Intrahepatic | Thai Patient | ~48 hours | Ham's F-12 + 10% FBS |
| HuCCT-1 | Intrahepatic | Japanese Patient | ~50-180 hours | RPMI-1640 + 10% FBS |
| TFK-1 | Extrahepatic | Japanese Patient | ~30-40 hours | RPMI-1640 + 10% FBS |
-
Step-by-Step Culture Method:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of RMCCA-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Ham's F-12 medium with 10% FBS. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, complete medium. Transfer to a T-75 culture flask.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash the monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
Protocol 2: Preparation and Application of TLCA
Causality Behind Experimental Choices: TLCA is hydrophobic. A high-concentration stock solution in an organic solvent like DMSO is necessary for its dissolution and subsequent dilution into aqueous culture media.[7] Using a vehicle control (medium with the same final concentration of DMSO) is critical to ensure that observed effects are due to TLCA and not the solvent.
-
Stock Solution Preparation (10 mM):
-
TLCA sodium salt has a molecular weight of 505.7 g/mol . To prepare a 10 mM stock, dissolve 5.06 mg of TLCA in 1 mL of sterile DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM TLCA stock.
-
Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM).[1]
-
Crucial Step: Add the TLCA stock solution dropwise into the pre-warmed medium while gently vortexing to prevent precipitation.[9] The final DMSO concentration should not exceed 0.1% to minimize solvent toxicity.
-
Prepare a vehicle control by adding the equivalent volume of DMSO to complete medium.
-
-
Cell Treatment Protocol:
-
Seed RMCCA-1 cells into the appropriate culture plates (e.g., 96-well for MTT, 6-well for protein extraction and flow cytometry) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Aspirate the old medium.
-
Add the prepared TLCA working solutions and the vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Protocol 3: Assessing Cellular Response
This assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Plate Cells: Seed 5 x 10³ cells per well in a 96-well plate and treat with TLCA as described in Protocol 4.2.
-
Add MTT Reagent: After the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Crystals: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[10] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membrane integrity, indicating late apoptosis or necrosis.[8][11]
-
Harvest Cells: Following TLCA treatment in 6-well plates, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Wash: Wash the cells once with 1 mL of cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the cells.
-
Incubate: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analyze: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western blotting allows for the quantification of specific proteins to validate the engagement of signaling pathways.[12] Here, we focus on the EGFR/ERK pathway and key apoptosis executioner proteins.[13]
-
Cell Lysis: After TLCA treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-Cleaved Caspase-3) overnight at 4°C, typically at a 1:1000 dilution.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13] Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[13]
Data Interpretation and Key Signaling Pathways
The data gathered from these protocols can be integrated to form a cohesive picture of TLCA's mechanism of action. For instance, an increase in MTT signal coupled with increased p-ERK1/2 and Cyclin D1 expression would strongly suggest a proliferative response. Conversely, a decrease in viability accompanied by an increase in the Annexin V-positive population and cleaved caspase-3/PARP signals would indicate an apoptotic response.
Caption: TLCA-induced proliferative signaling in RMCCA-1 cells.[1]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Yin, P., et al. (2018). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Letters. Retrieved from [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Retrieved from [Link]
-
Cortes-Dericks, L., & Constantinescu, M. (2022). Development and Characterization of Human Primary Cholangiocarcinoma Cell Lines. Cancers. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
PubMed. (2018). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Retrieved from [Link]
-
Sripa, B., et al. (2005). Establishment and characterization of a cholangiocarcinoma cell line (RMCCA-1) from a Thai patient. World Journal of Gastroenterology. Retrieved from [Link]
-
Blechacz, B., & Gores, G. J. (2010). Primary Cholangiocellular Carcinoma Cell Lines. Austin Publishing Group. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Sirica, A. E., et al. (1998). Establishment of a novel rat cholangiocarcinoma cell culture model. Carcinogenesis. Retrieved from [Link]
-
Techasen, A., et al. (2022). Optimization of in vitro cell culture conditions suitable for the cholangiocarcinoma stem cell study. ScienceAsia. Retrieved from [Link]
-
Alpini, G., et al. (2004). Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca2+-, PKC-, and MAPK-dependent pathways. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT cell viability assay. Retrieved from [Link]
-
Cadamuro, M., et al. (2016). Establishment and characterization of a human intrahepatic cholangiocarcinoma cell line derived from an Italian patient. Clinical & Experimental Metastasis. Retrieved from [Link]
-
Spandidos Publications. (2007). Establishment and characterization of a human cholangiocarcinoma cell line. Retrieved from [Link]
-
Reich, M., et al. (2016). TGR5 is essential for bile acid-dependent cholangiocyte proliferation in vivo and in vitro. Gut. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
LeCluyse, E. L., et al. (2012). Novel Organotypic Culture Model of Cholangiocarcinoma Progression. The American Journal of Pathology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Kim, M. K., et al. (2018). Discovery of glycocholic acid and taurochenodeoxycholic acid as phenotypic biomarkers in cholangiocarcinoma. Scientific Reports. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Taurocholic Acid. PubChem Compound Summary for CID 6675. Retrieved from [Link]
-
Perugorria, M. J., et al. (2017). Differential effects of FXR or TGR5 activation in cholangiocarcinoma progression. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Retrieved from [Link]
-
NOMIS Foundation. (2025). Bile acids exacerbate liver cancer, dietary supplement may improve outcomes. Retrieved from [Link]
-
Frontiers Media. (2024). The anticancer activity of bile acids in drug discovery and development. Retrieved from [Link]
-
Iovine, V., et al. (2020). Bile Acid Conjugates with Anticancer Activity: Most Recent Research. Molecules. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Markers of apoptotic pathways. (A) Western blotting detection of.... Retrieved from [Link]
-
ResearchGate. (2025). The anticancer activity of bile acids in drug discovery and development. Retrieved from [Link]
-
National Cancer Institute. (2018). Bile Acids and Other Agents that Modulate the Gut Microbiome for the Treatment of Liver Cancer. Retrieved from [Link]
-
Nobile, V., et al. (2023). Relevance of Bile Acids in Cholangiocarcinoma Pathogenesis: Critical Revision and Future Directions. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Human Primary Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and characterization of a cholangiocarcinoma cell line (RMCCA-1) from a Thai patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of glycocholic acid and taurochenodeoxycholic acid as phenotypic biomarkers in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceasia.org [scienceasia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
FXR activation reporter assay for Taurolithocholic Acid
Application Note & Protocol
Title: A Cell-Based Luciferase Reporter Assay for Quantifying the Agonist Activity of Taurolithocholic Acid on the Farnesoid X Receptor (FXR)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its central role in maintaining metabolic homeostasis has made it a key therapeutic target for diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[5][6][7] this compound (TLCA), a conjugated secondary bile acid, is an endogenous ligand whose interaction with FXR is of significant interest. This document provides a detailed application note and a robust, self-validating protocol for quantifying the agonist activity of TLCA on human FXR using a cell-based luciferase reporter assay. We detail the scientific principles, provide a step-by-step workflow, and offer guidance on data analysis and interpretation, enabling researchers to accurately characterize the potency and efficacy of TLCA and other novel compounds targeting FXR.
Principle of the Assay
The FXR activation reporter assay is a quantitative, cell-based method designed to measure the ability of a test compound to activate the Farnesoid X Receptor. The core of this system is a genetically engineered mammalian host cell line (e.g., HEK293T or HepG2) that is modified to perform two key functions:
-
Constitutive Expression of Human FXR: The cells stably express the full-length human FXR protein (encoded by the NR1H4 gene).[8]
-
FXR-Dependent Reporter Gene: The cells contain a reporter plasmid where the expression of a reporter gene, typically Firefly luciferase, is controlled by a promoter containing multiple copies of an FXR Response Element (FXRE).[9]
In an un-stimulated state, FXR is largely inactive, and transcription from the FXRE-driven promoter is minimal. When a ligand such as TLCA enters the cell and binds to the Ligand Binding Domain (LBD) of FXR, it induces a conformational change. This allows FXR to form a heterodimer with the Retinoid X Receptor (RXR).[8][9] This FXR/RXR complex then translocates to the nucleus and binds to the FXREs on the reporter plasmid, recruiting co-activators and initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, a process that generates a quantifiable light signal (luminescence). The intensity of this signal is directly proportional to the level of FXR activation by the test compound.
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| FXR Reporter Assay Kit | Indigo Biosciences, Promega | Typically includes FXR reporter cells, optimized media, positive control, and luciferase detection reagent. |
| This compound (TLCA) | Sigma-Aldrich, Cayman Chemical | Test compound. Prepare a concentrated stock in DMSO. |
| Chenodeoxycholic Acid (CDCA) or GW4064 | Included in kit or Sigma-Aldrich | Recommended positive control agonist.[10][11] |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Vehicle for dissolving compounds. |
| 96-well solid white, flat-bottom assay plates | Corning, Greiner | Opaque plates are essential to prevent well-to-well light cross-talk. |
| Multichannel pipettes and sterile tips | VWR, Eppendorf | For accurate and efficient liquid handling. |
| Plate-reading luminometer | Promega (GloMax), BMG LABTECH | Required for quantifying luminescent output. |
| CO₂ Incubator | Thermo Fisher Scientific | Standard cell culture incubator set to 37°C, 5% CO₂, ≥85% humidity. |
| Sterile cell culture flasks and reagents | Varies | Only needed if expanding cells, not if using thaw-and-use kits. |
Experimental Protocol
This protocol is designed for a 96-well plate format using a commercial thaw-and-use reporter cell kit, which offers high reproducibility and convenience.[12]
Assay Workflow Overview
Step-by-Step Methodology
Day 1: Cell Seeding
-
Prepare Cell Suspension: Rapidly thaw the cryopreserved FXR reporter cells in a 37°C water bath. Transfer the thawed cells into the provided culture medium. Mix gently to ensure a homogenous suspension.
-
Rationale: A rapid thaw is critical to maintain high cell viability.[12]
-
-
Seed Assay Plate: Dispense 100 µL of the cell suspension into each well of a 96-well white assay plate.
-
Rationale: Seeding a consistent number of cells per well is crucial for minimizing variability in the final signal.
-
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours. This allows the cells to recover, adhere, and enter a state of active growth.
Day 2: Compound Treatment
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of TLCA in the appropriate assay medium. A typical starting point is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 100 µM to 5 nM).
-
Prepare a similar dilution series for the positive control agonist (e.g., CDCA or GW4064).
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).
-
Rationale: A full dose-response curve is necessary to determine the potency (EC₅₀) and efficacy of the compound. The vehicle control is essential to subtract any background signal caused by the solvent.
-
-
Treat Cells: Remove the assay plate from the incubator. Discard the cell seeding medium and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells. It is recommended to run each condition in triplicate.
-
Incubate: Return the plate to the incubator for 22-24 hours.
-
Rationale: This incubation period is typically sufficient for ligand-induced gene transcription, translation, and accumulation of the luciferase reporter protein.
-
Day 3: Signal Detection and Measurement
-
Equilibrate Reagents: Remove the assay plate and the Luciferase Detection Reagent (LDR) from their respective storage and allow them to equilibrate to room temperature.
-
Add LDR: Following the manufacturer's instructions, discard the treatment medium from the wells. Immediately add 100 µL of the prepared LDR to each well. The LDR contains the luciferin substrate and cell lysis agents.
-
Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light. This allows for complete cell lysis and stabilization of the luminescent signal.
-
Measure Luminescence: Place the plate into a luminometer and measure the Relative Light Units (RLU) from each well.
Data Analysis and Interpretation
Data Processing
-
Average Replicates: Calculate the average RLU for each set of triplicate wells (Vehicle, Positive Control, and each TLCA concentration).
-
Calculate Fold Activation: The response is typically expressed as "Fold Activation" over the vehicle control.
-
Fold Activation = (Average RLU of Test Compound) / (Average RLU of Vehicle Control)
-
-
Graph Data: Plot the Fold Activation (Y-axis) against the log of the compound concentration (X-axis).
-
Determine EC₅₀: Use a non-linear regression analysis (four-parameter logistic fit) to generate a dose-response curve. From this curve, determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Sample Data Presentation
| Compound | Concentration (µM) | Avg. RLU | Std. Dev. | Fold Activation |
| Vehicle (0.1% DMSO) | 0 | 15,250 | 850 | 1.0 |
| TLCA | 0.01 | 18,300 | 1,100 | 1.2 |
| TLCA | 0.1 | 45,750 | 2,500 | 3.0 |
| TLCA | 1 | 183,000 | 9,800 | 12.0 |
| TLCA | 10 | 350,750 | 18,500 | 23.0 |
| TLCA | 100 | 366,000 | 21,000 | 24.0 |
| CDCA (Positive Ctrl) | 10 | 411,750 | 25,000 | 27.0 |
Interpretation: In this example, TLCA demonstrates dose-dependent activation of FXR. The maximal activation is slightly lower than that of the positive control, CDCA. The EC₅₀ for TLCA would be calculated from the full curve fit and represents its potency.
Assay Validation and Quality Control
A self-validating protocol requires robust controls to ensure the data is trustworthy.
-
Vehicle Control: (e.g., 0.1% DMSO) Defines the baseline or 0% activation level.
-
Positive Control: (e.g., 10 µM CDCA or 1 µM GW4064) A known FXR agonist used at a concentration that elicits a maximal or near-maximal response. This confirms that the cells are responsive and sets the 100% activation level.
-
Untreated Control: Wells containing only cells and medium, without DMSO, to confirm that the vehicle itself has no significant effect.
-
Z'-Factor Calculation: For high-throughput screening, the Z'-factor is a statistical measure of assay quality. A value > 0.5 indicates an excellent and robust assay.
-
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
Where σ is the standard deviation, μ is the mean, 'pos' is the positive control, and 'neg' is the negative (vehicle) control.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inaccurate pipetting; poor cell distribution during seeding; edge effects on the plate. | Use calibrated multichannel pipettes; gently mix cell suspension before and during seeding; avoid using the outermost wells of the plate. |
| Low signal from positive control | Poor cell viability; inactive luciferase reagent; incorrect agonist concentration. | Ensure proper cell thawing and handling; check expiration date of reagents; verify concentration and purity of the positive control compound. |
| High background signal in vehicle wells | Contamination of cells or media; components in media are activating FXR. | Use fresh, sterile reagents; ensure the assay medium is serum-free or uses charcoal-stripped serum to remove endogenous activators. |
| No response from TLCA | Compound is inactive at the tested concentrations; compound precipitated out of solution. | Test a higher concentration range; check the solubility of TLCA in the final assay medium; visually inspect for precipitation. |
References
-
Chiang, J. Y. L. (2013). FXR signaling in the enterohepatic system. PMC. [Link]
-
Chiang, J. Y. L. (2017). Discovery of farnesoid X receptor and its role in bile acid metabolism. PubMed Central. [Link]
-
Zhu, L., et al. (2023). Regulation of bile acids and their receptor FXR in metabolic diseases. Frontiers in Physiology. [Link]
-
Ciortescu, I., et al. (2021). Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury. International Journal of Molecular Sciences. [Link]
-
Li, Y., & Li, F. (2020). Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Pharmacology. [Link]
-
Yuan, Y., & Li, F. (2016). Role of farnesoid X receptor in cholestasis. Experimental and Therapeutic Medicine. [Link]
-
Gabbard, J. D., & Jaeschke, H. (2016). The Role of Farnesoid X Receptor in Cholestasis. ResearchGate. [Link]
-
Guo, G. L. (2021). Bile Acid-FXR Pathways Crucial to Liver Physiology, Diseases. Pharmacy Times. [Link]
-
Wu, W., et al. (2016). Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease. PMC. [Link]
-
Thomas, A. M., et al. (2010). Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. Hepatology. [Link]
-
Li, F., & Ananthanarayanan, M. (2013). Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine. PMC. [Link]
-
ResearchGate. (n.d.). Selected previously reported FXR target genes identified in this study. ResearchGate. [Link]
-
Fang, S., et al. (2015). Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR. PubMed Central. [Link]
-
Indigo Biosciences. (n.d.). Human FXR Reporter Assay Kit. Indigo Biosciences. [Link]
-
Dai, G., et al. (2020). Role of farnesoid X receptor in hepatic steatosis in nonalcoholic fatty liver disease. PubMed. [Link]
-
BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. [Link]
-
Indigo Biosciences. (n.d.). Human Farnesoid X Receptor (FXR) Reporter Assay System. Indigo Biosciences. [Link]
-
Zhang, L., et al. (2009). A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Biomedical and Environmental Sciences. [Link]
-
Wikipedia. (n.d.). Cholestasis. Wikipedia. [Link]
-
Kemper, J. K. (2014). Regulation of bile acid receptor activity. PMC. [Link]
-
Indigo Biosciences. (n.d.). Activation of farnesoid-X-receptor (FXR) by bioactive lipids. Indigo Biosciences. [Link]
-
Liu, Y., et al. (2002). Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. Journal of Biological Chemistry. [Link]
-
Köck, K., et al. (2018). Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Drug Metabolism and Disposition. [Link]
-
Biochemistry by Dr. Rajesh Jambhulkar. (2021). BILE ACID SYNTHESIS Biochemistry| Farnesoid X receptor| Role of FXR agonist in biliary cholangitis. YouTube. [Link]
Sources
- 1. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 3. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of farnesoid X receptor in hepatic steatosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. besjournal.com [besjournal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes & Protocols: Utilizing Taurolithocholic Acid to Elucidate Bile Acid Transport Mechanisms
Introduction: The Critical Role of Bile Acid Homeostasis and the Utility of Taurolithocholic Acid
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. The maintenance of bile acid homeostasis is, therefore, vital for overall metabolic health. This delicate balance is achieved through a complex network of transporters in the liver and intestine, orchestrating the enterohepatic circulation of bile acids.[1][2][3]
Disruptions in this intricate transport system can lead to an accumulation of cytotoxic bile acids, resulting in cholestatic liver injury.[4][5] Understanding the mechanisms of bile acid transport is, therefore, of paramount importance for both basic research and the development of therapeutics for liver diseases. This compound (TLCA), a secondary bile acid, has emerged as a valuable tool for studying these transport processes.[6] Due to its known cholestatic potential and its interaction with key bile acid transporters, TLCA serves as a potent probe to investigate the function and dysfunction of these transport systems.[7][8][9][10]
This guide provides a comprehensive overview of the use of TLCA in studying bile acid transport. We will delve into the key transporters involved, present detailed protocols for in vitro assays, and discuss the interpretation of experimental data.
The Enterohepatic Circulation of Bile Acids: A Transporter-Driven Symphony
The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the bile acid pool. This process is mediated by a coordinated effort of several key transporters located on the apical and basolateral membranes of hepatocytes (liver cells) and enterocytes (intestinal cells).
Key Transporters in Bile Acid Homeostasis:
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Located in the terminal ileum, ASBT is responsible for the primary reabsorption of conjugated bile acids from the intestine into the enterocytes.[1][11][12]
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Situated on the basolateral membrane of hepatocytes, NTCP mediates the uptake of bile acids from the portal blood into the liver.[4][13]
-
Bile Salt Export Pump (BSEP; ABCB11): This ATP-binding cassette (ABC) transporter is located on the canalicular (apical) membrane of hepatocytes and is the primary driver for the secretion of monovalent bile acids into the bile.[14][15][16][17][18][19]
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): Also an apical ABC transporter in hepatocytes, MRP2 is involved in the secretion of sulfated and glucuronidated bile acids, such as this compound 3-sulfate.[4][20]
The coordinated action of these transporters ensures a continuous and regulated flow of bile acids, maintaining a low systemic concentration while concentrating them in the gallbladder and intestine.
Diagram of Hepatocellular Bile Acid Transport
Caption: Hepatocellular transport of bile acids.
This compound as a Tool: Properties and Mechanisms of Action
TLCA is a taurine-conjugated form of the secondary bile acid, lithocholic acid. It is known to be a potent cholestatic agent, meaning it can impair bile flow.[7][8][9] This property makes it an excellent tool for studying the mechanisms of cholestasis and for probing the function of bile acid transporters.
Key characteristics of TLCA for transport studies:
-
Substrate for Uptake and Efflux Transporters: TLCA is recognized and transported by several key bile acid transporters, allowing for the investigation of both uptake and efflux processes.
-
Inducer of Cholestasis: At higher concentrations, TLCA can induce cellular toxicity and disrupt the integrity of cell membranes, providing a model for studying drug-induced liver injury.[10][21]
-
Sulfation Pathway: TLCA can be sulfated to form this compound 3-sulfate (TLCA-S), which is a substrate for MRP2.[20] This allows for the specific investigation of the MRP2-mediated efflux pathway.
Experimental Protocols: In Vitro Assays Using this compound
Cell-based assays are indispensable for dissecting the molecular mechanisms of bile acid transport. Here, we provide detailed protocols for two commonly used in vitro models: sandwich-cultured hepatocytes and Caco-2 cell monolayers.
Protocol 1: Uptake and Efflux Assay in Sandwich-Cultured Hepatocytes (SCHs)
SCHs are a well-established in vitro model that maintains the polarity and functionality of hepatocytes, including the expression and localization of key transporters.[5][22][23][24][25] This model allows for the simultaneous assessment of both basolateral uptake and canalicular efflux of bile acids.
Objective: To determine the uptake and biliary excretion of this compound.
Materials:
-
Cryopreserved or fresh primary hepatocytes (human or rat)
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Matrigel® or similar basement membrane matrix
-
Krebs-Henseleit (KH) buffer
-
This compound (radiolabeled or unlabeled)
-
Scintillation cocktail (if using radiolabeled TLCA)
-
LC-MS/MS system (if using unlabeled TLCA)
-
Calcium-free buffer
Procedure:
-
Cell Seeding and Culture:
-
Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Culture for 24 hours to allow for cell attachment.
-
Overlay the cells with a layer of Matrigel® diluted in culture medium to form the "sandwich" configuration.
-
Culture for an additional 48-72 hours to allow for the formation of bile canaliculi.
-
-
Uptake and Efflux Experiment:
-
Wash the SCHs twice with pre-warmed KH buffer.
-
Incubate the cells with KH buffer containing a known concentration of TLCA (e.g., 1-10 µM) for a defined period (e.g., 10-30 minutes) at 37°C. This allows for the uptake of TLCA into the hepatocytes.
-
To measure uptake, aspirate the TLCA solution and wash the cells rapidly three times with ice-cold KH buffer. Lyse the cells and measure the intracellular concentration of TLCA.
-
To measure efflux, after the initial uptake incubation, aspirate the TLCA solution and incubate the cells with fresh, pre-warmed KH buffer for a defined period (e.g., 30-60 minutes).
-
To differentiate between canalicular efflux and basolateral efflux, perform parallel experiments with and without a calcium-free buffer. The calcium-free buffer disrupts the tight junctions of the bile canaliculi, releasing the biliary-excreted TLCA into the medium.
-
Collect the buffer at the end of the efflux period to measure the amount of TLCA that has been transported out of the cells.
-
Lyse the cells to determine the amount of TLCA remaining intracellularly.
-
-
Quantification of this compound:
Data Analysis:
-
Uptake Rate: Calculate the rate of TLCA uptake as the amount of intracellular TLCA per unit of time per mg of protein.
-
Biliary Excretion Index (BEI): The BEI represents the percentage of TLCA that is excreted into the bile canaliculi. It can be calculated as: BEI (%) = [Biliary Excreted TLCA / (Intracellular TLCA + Biliary Excreted TLCA)] x 100
-
Efflux Rate: Calculate the rate of TLCA efflux as the amount of TLCA in the buffer per unit of time per mg of protein.
Table 1: Representative Kinetic Parameters for TLCA Transport
| Parameter | Value | Transporter(s) Implicated |
| Uptake Km | 5-15 µM | NTCP, OATPs |
| Efflux Km | 20-50 µM | BSEP, MRP2 |
Note: These values are illustrative and can vary depending on the experimental conditions and cell type.
Protocol 2: Vectorial Transport Assay in Caco-2 Cell Monolayers
Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on permeable supports, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[31][32][33] This model is particularly useful for studying intestinal absorption and the role of transporters like ASBT.[34][35]
Objective: To assess the apical-to-basolateral and basolateral-to-apical transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports
-
Caco-2 cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (radiolabeled or unlabeled)
-
LC-MS/MS system or scintillation counter
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts.
-
Culture for 21-28 days, changing the medium every 2-3 days, to allow for full differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER. A TEER value >250 Ω·cm² is generally considered acceptable.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical-to-Basolateral (A-B) Transport (Absorption): Add HBSS containing a known concentration of TLCA to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral-to-Apical (B-A) Transport (Efflux): Add HBSS containing a known concentration of TLCA to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers and lyse the cells to determine the intracellular concentration of TLCA.
-
-
Quantification of this compound:
-
Quantify the concentration of TLCA in all samples using LC-MS/MS or scintillation counting.
-
Data Analysis:
-
Apparent Permeability Coefficient (Papp): The Papp is a measure of the rate of transport across the cell monolayer and is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (amount transported per time).
-
A is the surface area of the Transwell® insert (cm²).
-
C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): The ER is the ratio of the Papp in the B-A direction to the Papp in the A-B direction. An ER > 2 suggests the involvement of an active efflux transporter.
Experimental Workflow for Caco-2 Vectorial Transport Assay
Sources
- 1. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. "In-Vitro and In-Vivo Models of Bile Acid Metabolism and Transport" by Rhishikesh Thakare [digitalcommons.unmc.edu]
- 4. Cholestasis - Wikipedia [en.wikipedia.org]
- 5. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Human Bile Acid Transport and Synthesis in Stem Cell-Derived Hepatocytes with a Patient-Specific Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Taurocholate Transport by the Bile Salt Export Pump, an ABC Transporter Associated with Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Hepatoprotection with tauroursodeoxycholate and beta muricholate against taurolithocholate induced cholestasis: involvement of signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. shimadzu.co.kr [shimadzu.co.kr]
- 28. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jfda-online.com [jfda-online.com]
- 30. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Protocol for measuring transcytosis and recycling of IgG in intestinal epithelial Caco-2 cells and primary human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. In vitro models to detect in vivo bile acid changes induced by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Taurolithocholic Acid in Drug-Induced Liver Injury Models
Introduction: The Critical Role of Cholestasis in Drug-Induced Liver Injury (DILI)
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the termination of drug development programs and the withdrawal of approved drugs from the market.[1][2] A major manifestation of DILI is cholestasis, a condition characterized by the impairment of bile flow.[3][4] This disruption leads to the intrahepatic accumulation of cytotoxic bile acids, which can trigger a cascade of cellular events culminating in hepatocyte injury and death.[4][5][6] Understanding the mechanisms by which drugs induce cholestasis is therefore paramount for predicting and preventing DILI.
Taurolithocholic acid (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid, is a potent cholestatic agent and a valuable tool for modeling DILI in both in vivo and in vitro systems.[7][8][9] Its utility lies in its ability to rapidly induce cholestasis, allowing researchers to investigate the underlying molecular and cellular mechanisms of liver injury.[10][11] This guide provides a comprehensive overview of the application of TLCA in DILI models, detailing its mechanisms of action and providing robust protocols for its use.
Scientific Rationale: Why Use this compound?
The selection of TLCA as a tool to model cholestatic DILI is grounded in its well-characterized mechanisms of hepatotoxicity, which mirror key aspects of clinical DILI.
Mechanisms of TLCA-Induced Hepatotoxicity:
-
Inhibition of Bile Salt Export Pump (BSEP): BSEP (ABCB11) is the primary transporter responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.[1][12] Inhibition or downregulation of BSEP is a critical initiating event in many forms of drug-induced cholestasis.[1][12] TLCA, and its parent compound lithocholic acid (LCA), can directly inhibit BSEP function and also repress its expression, leading to the intracellular accumulation of toxic bile acids.[13][14]
-
Disruption of Mitochondrial Function: Bile acids, particularly hydrophobic ones like LCA and its conjugates, can directly damage mitochondria.[6][15] This includes depleting the mitochondrial membrane potential, inducing mitochondrial permeability transition (MPT), and increasing the permeability of the mitochondrial membrane to H+ ions.[6][15] These effects impair cellular bioenergetics and can trigger apoptosis.
-
Farnesoid X Receptor (FXR) Antagonism: FXR is a nuclear receptor that plays a central role in regulating bile acid homeostasis.[12] Activation of FXR by bile acids normally leads to the transcriptional upregulation of BSEP and other transporters involved in bile acid efflux, representing a crucial adaptive response.[12] Lithocholic acid has been shown to act as an FXR antagonist, thereby blocking this protective feedback loop and exacerbating cholestasis.[13][14]
-
PI3K/PKCε Signaling Pathway Activation: TLCA has been demonstrated to exert its cholestatic effects through the activation of the phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε) signaling pathways.[7] This activation impairs hepatobiliary exocytosis and the insertion of transport proteins into the apical membrane of hepatocytes, further contributing to reduced bile flow.[7]
The multifaceted mechanism of TLCA-induced liver injury makes it a highly relevant tool for studying the complex pathophysiology of cholestatic DILI.
Visualizing the Mechanism: TLCA's Impact on Hepatocytes
To better understand the intricate processes involved, the following diagram illustrates the key signaling pathways affected by TLCA.
Caption: TLCA induces cholestasis by inhibiting BSEP, antagonizing FXR, damaging mitochondria, and impairing transporter insertion.
In Vivo Models of TLCA-Induced Cholestatic Liver Injury
Animal models are indispensable for studying the systemic effects of cholestasis and for evaluating the efficacy of potential therapeutic interventions.[16][17]
Recommended Animal Model:
-
Species: Mouse (strains such as C57BL/6 or FVB are commonly used).
-
Rationale: Mice are well-characterized, genetically tractable, and develop a reproducible cholestatic phenotype in response to lithocholic acid and its derivatives.[18]
Protocol: Induction of Acute Cholestatic Liver Injury in Mice
This protocol is designed to induce a rapid and measurable cholestatic injury.
Materials:
-
This compound (sodium salt)
-
Sterile 0.9% saline solution
-
Animal handling and injection equipment
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Tissue collection and preservation reagents (e.g., 10% neutral buffered formalin, RNAlater)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Preparation of TLCA Solution: Dissolve TLCA in sterile 0.9% saline to the desired concentration. A typical dose to induce cholestasis is in the range of 30-60 mg/kg. The final injection volume should be approximately 10 µL/g of body weight.
-
Administration: Administer the TLCA solution via a single intraperitoneal (i.p.) injection. Include a control group that receives an equivalent volume of saline.
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At predetermined time points (e.g., 3, 6, 12, and 24 hours post-injection), euthanize a subset of animals from each group.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and another portion should be snap-frozen in liquid nitrogen or placed in RNAlater for molecular analyses.
-
Key Endpoints and Biomarkers for In Vivo Studies:
| Biomarker Category | Specific Marker | Rationale |
| Serum Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Markers of hepatocellular necrosis.[19][20] |
| Alkaline Phosphatase (ALP), Total Bilirubin | Markers of cholestasis.[19][20] | |
| Total Bile Acids (TBA) | Indicates impaired bile acid clearance.[19] | |
| Histopathology | H&E Staining | To assess liver morphology, including necrosis, inflammation, and bile duct proliferation.[20][21] |
| Sirius Red Staining | To evaluate fibrosis in longer-term studies.[22] | |
| Gene Expression (RT-qPCR) | Cyp7a1, Cyp8b1 | Key enzymes in bile acid synthesis (often downregulated as an adaptive response). |
| Bsep (Abcb11), Mrp2 (Abcc2) | Canalicular transporters involved in bile formation. | |
| Tnf-α, Il-6, Il-1β | Pro-inflammatory cytokines. | |
| Novel Biomarkers | microRNA-122 (miR-122) | A liver-specific miRNA that is a sensitive indicator of liver injury.[19][23] |
| Keratin 18 (K18) | Full-length and caspase-cleaved forms can distinguish between necrosis and apoptosis.[19][23] | |
| High Mobility Group Box 1 (HMGB1) | A marker of necrosis.[19] |
In Vitro Models: Dissecting Cellular Mechanisms
In vitro models, particularly sandwich-cultured hepatocytes (SCHs), are invaluable for mechanistic studies and for higher-throughput screening of drug candidates for their cholestatic potential.[24][25][26][27]
The Power of Sandwich-Cultured Hepatocytes (SCHs):
SCHs involve culturing primary hepatocytes between two layers of collagen, which helps to maintain their differentiated phenotype, polarity, and the formation of functional bile canalicular networks.[25][26] This configuration allows for the direct assessment of biliary excretion and the impact of compounds on this process.[25][26][28]
Protocol: Assessing TLCA-Induced Cholestasis in Human SCHs
This protocol provides a framework for evaluating the cholestatic liability of a test compound in the context of TLCA-induced injury.
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium and supplements
-
Matrigel or another extracellular matrix overlay
-
This compound
-
Test compound
-
Fluorescent substrates for BSEP (e.g., cholyl-lysyl-fluorescein, CLF)
-
Cell viability assays (e.g., MTS, LDH)
Procedure:
-
Hepatocyte Plating and Culture: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Collagen Overlay: After cell attachment (typically 4-6 hours), overlay the hepatocytes with a layer of Matrigel or collagen to establish the sandwich configuration.
-
Culture and Stabilization: Culture the SCHs for 3-5 days to allow for the formation of robust bile canalicular networks.
-
Treatment:
-
Biliary Excretion Assay:
-
Incubate the treated SCHs with a fluorescent BSEP substrate (e.g., CLF).
-
Quantify the accumulation of the fluorescent substrate within the bile canaliculi using fluorescence microscopy and image analysis. A decrease in fluorescence accumulation indicates BSEP inhibition.
-
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability in parallel plates using assays such as MTS (for mitochondrial function) or LDH (for membrane integrity).
Experimental Workflow for In Vitro Cholestasis Assessment
Caption: Workflow for evaluating cholestatic potential using sandwich-cultured hepatocytes.
Data Interpretation and Troubleshooting
-
Synergistic Toxicity: A key indicator of cholestatic liability is when a test compound shows significantly greater toxicity in the presence of bile acids (like TLCA) than when administered alone. This can be quantified using a drug-induced cholestasis index (DICI).[24][29]
-
Correlation of BSEP Inhibition and Cytotoxicity: A strong correlation between the concentration-dependent inhibition of BSEP and the onset of cytotoxicity provides compelling evidence for a cholestatic mechanism of DILI.
-
Troubleshooting Poor Bile Canaliculi Formation: If bile canaliculi are not well-formed in SCHs, ensure the quality of the primary hepatocytes, optimize the collagen density, and confirm the appropriateness of the culture medium and supplements.
Conclusion
This compound is a powerful and clinically relevant tool for modeling cholestatic drug-induced liver injury. By understanding its mechanisms of action and employing robust in vivo and in vitro protocols, researchers can effectively investigate the pathophysiology of cholestasis, identify potential DILI liabilities of new chemical entities, and explore novel therapeutic strategies for this challenging form of liver injury. The integration of traditional biomarkers with newer, more sensitive markers will further enhance the predictive power of these models, ultimately contributing to the development of safer medicines.
References
-
Chatterjee, S., Richert, L., Augustijns, P., & Annaert, P. (2014). Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. Toxicology and Applied Pharmacology, 274(1), 124-136. [Link]
-
Swift, B., Pfeifer, N. D., & Brouwer, K. L. (2010). Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity. Drug Metabolism Reviews, 42(3), 446-471. [Link]
-
Chatterjee, S., & Annaert, P. (2018). Drug-induced Cholestasis: Mechanisms, Models, and Markers. Current Drug Metabolism, 19(11), 914-927. [Link]
-
Boaglio, A. C., Basiglio, C. L., Sánchez Pozzi, E. J., & Roma, M. G. (2014). Sandwich-cultured rat hepatocytes as an in vitro model to study canalicular transport alterations in cholestasis. Biological Research, 47(1), 30. [Link]
-
Chatterjee, S., & Annaert, P. (2018). Drug-induced Cholestasis: Mechanisms, Models, and Markers. ResearchGate. [Link]
-
O'Brien, P. J., & Slaughter, M. R. (2013). Development of Blood Biomarkers for Drug-Induced Liver Injury. In Drug-Induced Liver Injury (pp. 511-532). Springer, Berlin, Heidelberg. [Link]
-
Colell, A., García-Ruiz, C., Morales, A., Ballesta, A., Ookhtens, M., Rodés, J., Kaplowitz, N., & Fernández-Checa, J. C. (2001). Tauroursodeoxycholic acid protects hepatocytes from ethanol-fed rats against tumor necrosis factor-induced cell death by replenishing mitochondrial glutathione. Hepatology, 34(5), 964-971. [Link]
-
Marion, T. L., Leslie, E. M., & Brouwer, K. L. (2013). Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury. Acta Pharmaceutica Sinica B, 3(5), 292-300. [Link]
-
Krähenbühl, S., Talos, C., Fischer, S., & Reichen, J. (1994). Progressive stages of mitochondrial destruction caused by cell toxic bile salts. The Journal of pharmacology and experimental therapeutics, 271(3), 1269-1276. [Link]
-
PubChem. (n.d.). Taurocholic acid. National Center for Biotechnology Information. [Link]
-
Sharma, D., Verma, S., & Vaidya, S. (2019). Applications of Different Biomarkers in the Diagnosis of Drug-induced Liver Injury. Current Drug Metabolism, 20(10), 813-823. [Link]
-
Li, J., Li, H., & Liu, Y. (2021). Novel Clinical Biomarkers for Drug-Induced Liver Injury. Frontiers in Pharmacology, 12, 639893. [Link]
-
Reif, R., Adasme, M. F., Grinberg, M., Cadenas, C., D'Esposito, M., Gadaleta, R. M., ... & Hengstler, J. G. (2015). Bile canalicular dynamics in hepatocyte sandwich cultures. Archives of toxicology, 89(10), 1875-1889. [Link]
-
Palmeira, C. M., & Rolo, A. P. (2000). Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy. Toxicological sciences, 57(1), 177-185. [Link]
-
Liu, Y., Binz, J., Numerick, M. J., Dennis, S., Luo, G., Desai, B., ... & Sinz, M. (2003). Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. Journal of Biological Chemistry, 278(3), 1911-1918. [Link]
-
Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G., & Dombrowski, F. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(20), 17810-17818. [Link]
-
Layden, T. J., & Boyer, J. L. (1977). Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury. Gastroenterology, 73(1), 120-128. [Link]
-
Javitt, N. B. (1974). Cholestasis induced by sodium taurolithocholate in isolated hamster liver. The Journal of clinical investigation, 53(4), 1152-1158. [Link]
-
Vinken, M., & van Grunsven, L. A. (2015). Mechanisms and in vitro models of drug-induced cholestasis. Expert opinion on drug metabolism & toxicology, 11(11), 1741-1751. [Link]
-
Chatterjee, S., Richert, L., Augustijns, P., & Annaert, P. (2014). Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. Toxicology and applied pharmacology, 274(1), 124-136. [Link]
-
Zhang, J., He, K., & Liu, L. (2012). The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity. Drug Metabolism and Disposition, 40(12), 2246-2253. [Link]
-
Ogasawara, M., et al. (2019). Establishment of an in vitro cholestasis risk assessment system using two-dimensional cultured HepaRG cells and 12 bile acids. Journal of Toxicological Sciences, 44(9), 625-635. [Link]
-
Wikipedia. (n.d.). Cholestasis. [Link]
-
Vinken, M., & van Grunsven, L. A. (2019). Rodent models of cholestatic liver disease: A practical guide for translational research. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 1013-1023. [Link]
-
Böttcher, J., & Schölmerich, J. (1979). [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Zeitschrift fur Gastroenterologie, 17(10), 642-650. [Link]
-
van den Anker, J. N., et al. (2025). In Vitro-In Silico Models to Elucidate Mechanisms of Bile Acid Disposition and Cellular Aerobics in Human Hepatocytes. University of Groningen research portal. [Link]
-
Bonvicini, F., Gautier, A., & Gardiol, D. (1978). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Laboratory investigation; a journal of technical methods and pathology, 38(4), 487-495. [Link]
-
Brouwer, K. L. R., et al. (2014). Cholestatic Drug Induced Liver Injury: A Function of Bile Salt Export Pump Inhibition and Farnesoid X Receptor Antagonism. Semantic Scholar. [Link]
-
Li, F., et al. (2021). Hepatic bile acid accretion correlates with cholestatic liver injury and therapeutic response in Cyp2c70 knockout mice with a humanized bile acid composition. American Journal of Physiology-Gastrointestinal and Liver Physiology, 320(5), G841-G855. [Link]
-
Mariotti, V., Strazzabosco, M., Fabris, L., & Calvisi, D. F. (2018). Animal models of biliary injury and altered bile acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(4, Part B), 1254-1263. [Link]
-
LIPID MAPS Structure Database. (2024). This compound. [Link]
-
Rodrigues, A. D., et al. (2017). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Toxicological Sciences, 159(1), 139-152. [Link]
-
Mariotti, V., Strazzabosco, M., Fabris, L., & Calvisi, D. F. (2018). Animal models of biliary injury and altered bile acid metabolism. University of Padua Institutional Research Archive. [Link]
-
Intercept Pharmaceuticals. (2010). Clinical Trial Protocol 747-207 OBETICHOLIC ACID. [Link]
-
Kitani, K., Ohta, M., & Kanai, S. (1987). Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver. The American journal of physiology, 253(6 Pt 1), G799-G805. [Link]
-
Weiler, M. E., & Kullak-Ublick, G. A. (2022). Mechanisms of drug induced liver injury. Journal of Hepatology, 77(1), 220-233. [Link]
-
Liu, Y., et al. (2020). Cholestatic models induced by lithocholic acid and α-naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling. International Journal of Molecular Medicine, 46(2), 735-746. [Link]
-
Wu, T., et al. (2022). The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling. International Journal of Molecular Sciences, 23(9), 5204. [Link]
-
Andrade, R. J., et al. (2019). Drug-induced liver injury. Nature Reviews Disease Primers, 5(1), 58. [Link]
-
Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. [Link]
-
Jaeschke, H., & Ramachandran, A. (2018). Mechanisms of Drug Induced Liver Injury. Comprehensive Physiology, 8(1), 1-44. [Link]
-
Chen, L., et al. (2019). Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Cell Death & Disease, 10(10), 733. [Link]
-
U.S. Food and Drug Administration. (n.d.). NDA 20-675. [Link]
-
DC Chemicals. (n.d.). This compound MSDS. [Link]
-
Fickert, P., et al. (2002). Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice. The American Journal of Pathology, 161(5), 1757-1769. [Link]
-
Zheng, Y., et al. (2021). Deoxycholic acid and lithocholic acid alleviate liver injury and inflammation in mice with Klebsiella pneumoniae-induced liver abscess and bacteremia. Journal of Inflammation Research, 14, 777-789. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanisms and in vitro models of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced Cholestasis: Mechanisms, Models, and Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
- 10. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholestatic Drug Induced Liver Injury: A Function of Bile Salt Export Pump Inhibition and Farnesoid X Receptor Antagonism | Semantic Scholar [semanticscholar.org]
- 15. Progressive stages of mitochondrial destruction caused by cell toxic bile salts [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cholestatic models induced by lithocholic acid and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Drug-induced cholestasis risk assessment in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bile canalicular dynamics in hepatocyte sandwich cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sandwich-cultured rat hepatocytes as an in vitro model to study canalicular transport alterations in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Synthesis and High-Purity Purification of Taurolithocholic Acid (TLCA) for Advanced Research Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid, is a critical molecule in biomedical research, primarily known for its potent cholestatic effects and its role in cellular signaling pathways.[1][2] Its utility in creating reliable in vitro and in vivo models of cholestasis and in studying bile acid-mediated cell signaling, such as its impact on cholangiocarcinoma cell growth, necessitates a supply of high-purity material.[3][4] This guide provides a comprehensive, field-proven methodology for the chemical synthesis and subsequent purification of this compound. We detail a robust amide coupling strategy, multi-step purification protocol including solid-phase extraction and recrystallization, and rigorous analytical quality control measures to ensure the final product meets the stringent purity requirements for reproducible research.
Introduction: The Scientific Imperative for Pure TLCA
This compound is the amide conjugate of lithocholic acid and the amino acid taurine.[5][6] As a secondary bile acid, it is formed by the metabolic action of gut microbiota on primary bile acids.[7] While all bile acids are involved in the emulsification and absorption of dietary fats, TLCA is particularly distinguished in the research community for its pronounced biological activities.[8]
Key Research Applications:
-
Induction of Cholestasis: TLCA is widely used to induce cholestasis (a condition where bile flow from the liver is reduced or blocked) in experimental models, allowing researchers to study the underlying cellular mechanisms and test potential therapeutic interventions.[1][4]
-
Cancer Research: Studies have shown that TLCA can promote the growth of certain cancer cells, such as intrahepatic cholangiocarcinoma, by activating specific signaling pathways like the EGFR/ERK1/2 pathway.[3]
-
Cell Signaling Studies: TLCA is a ligand for various cellular receptors, including the G-protein coupled bile acid receptor TGR5, making it a valuable tool for investigating bile acid-mediated signaling in inflammation and metabolism.[9]
The presence of unreacted precursors (lithocholic acid, taurine) or side-products can significantly confound experimental results, leading to misinterpretation of cellular responses. Therefore, access to a verifiable, high-purity source of TLCA is paramount for scientific integrity. This document provides the necessary protocols to achieve this standard.
Chemical Synthesis of this compound
The synthesis of TLCA is achieved through the formation of an amide bond between the carboxyl group of lithocholic acid and the amino group of taurine. A direct reaction is inefficient due to the poor reactivity of the carboxylic acid. The causality behind our chosen protocol is to first "activate" the carboxyl group of lithocholic acid by converting it into a more reactive intermediate, a mixed anhydride, which then readily couples with taurine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Lithocholic Acid | ≥97% | Sigma-Aldrich |
| Taurine | ≥99% | Sigma-Aldrich |
| Ethyl Chloroformate (ECF) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR |
| Round-bottom flasks, magnetic stir bars, dropping funnel, ice bath | - | Standard laboratory suppliers |
Experimental Protocol: Synthesis
Self-Validation Check: Successful synthesis hinges on maintaining anhydrous conditions during the activation step and controlling temperature.
-
Preparation of Starting Materials:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Lithocholic Acid in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
-
Activation of Lithocholic Acid:
-
Once the solution is at 0°C, slowly add 11 mmol (1.1 eq) of triethylamine (TEA). TEA acts as a base to deprotonate the carboxylic acid.
-
Slowly add 11 mmol (1.1 eq) of ethyl chloroformate (ECF) dropwise over 15 minutes using a dropping funnel. Causality: This reaction forms a mixed anhydride, a highly reactive intermediate essential for the subsequent coupling. Maintaining the temperature at 0°C is critical to prevent side reactions and decomposition of the anhydride.
-
Allow the reaction to stir at 0°C for 1 hour. A white precipitate of triethylammonium chloride will form.
-
-
Coupling with Taurine:
-
In a separate 250 mL beaker, dissolve 12 mmol (1.2 eq) of taurine in 50 mL of deionized water. Adjust the pH of the solution to ~10 with triethylamine. Causality: A basic pH ensures the amino group of taurine is deprotonated and thus nucleophilic, ready to attack the mixed anhydride.
-
Add the taurine solution to the reaction flask containing the mixed anhydride.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 4-6 hours.
-
-
Work-up and Isolation of Crude Product:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess TEA) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound. This product will contain unreacted starting material and side products and requires purification.
-
Purification of this compound
Purification is a non-negotiable step to ensure the final product is suitable for quantitative biological assays. The primary impurities are unreacted lithocholic acid and excess taurine. Our strategy employs two complementary techniques: Solid-Phase Extraction (SPE) to remove polar impurities followed by recrystallization to achieve high crystalline purity.
Purification & Quality Control Workflow
Caption: Multi-step workflow for purification and validation of TLCA.
Protocol 1: Solid-Phase Extraction (SPE)
Principle: SPE using a C18 (reversed-phase) cartridge separates compounds based on polarity. TLCA is more polar than the starting lithocholic acid but less polar than free taurine.
-
Preparation: Dissolve the crude TLCA in a minimal amount of 50% methanol in water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 10 mL of methanol, followed by 10 mL of deionized water.
-
Sample Loading: Load the dissolved crude product onto the cartridge.
-
Washing: Wash the cartridge with 15 mL of 20% methanol in water. Causality: This step elutes highly polar impurities like residual taurine and salts, while the more hydrophobic TLCA and lithocholic acid remain bound to the C18 stationary phase.
-
Elution: Elute the semi-purified TLCA with 15 mL of 80% methanol in water.
-
Solvent Removal: Evaporate the solvent from the eluate to obtain the semi-purified product.
Protocol 2: Recrystallization
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[10] Upon slow cooling of a saturated solution, the desired compound preferentially crystallizes, leaving impurities behind in the solvent.
-
Solvent Selection: A mixture of methanol and acetone is effective for recrystallizing bile acids.
-
Dissolution: Place the semi-purified TLCA from the SPE step into an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve the solid completely.
-
Induce Crystallization: Slowly add acetone to the hot methanol solution until it becomes slightly cloudy. Add a drop or two of methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Collection: Collect the white, crystalline TLCA by vacuum filtration, washing the crystals with a small amount of cold acetone.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quality Control and Characterization
This final phase is a self-validating system to ensure the product meets research-grade standards. The identity, purity, and integrity of the synthesized TLCA must be unequivocally confirmed.
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming both the purity and identity of the final product.[11][12]
-
Purity Assessment: A reversed-phase HPLC method will separate TLCA from any remaining impurities. Purity is determined by the peak area percentage of the main TLCA peak.
-
Identity Confirmation: Mass spectrometry provides the molecular weight of the compound, confirming its identity. For TLCA, the expected mass for the [M-H]⁻ ion is ~482.3 g/mol .[5][13]
-
-
¹H-NMR Spectroscopy: Provides detailed structural information, confirming the successful conjugation and the integrity of the steroid backbone.
Data Summary and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid | Conforms |
| Purity | HPLC (210 nm) | ≥95% | >95% |
| Identity (Molecular Weight) | LC-MS (ESI-) | [M-H]⁻ at 482.3 ± 0.5 Da | 482.3 Da |
| Melting Point | Melting Point Apparatus | 211 - 215 °C | 212 - 213 °C[5] |
| Solubility | In Vitro Test | Soluble in DMSO, DMF, Ethanol | Conforms[4][14] |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15][16][17]
-
Ethyl Chloroformate: Is toxic and corrosive. Handle with extreme care.
-
Triethylamine: Is flammable and has a strong odor.
-
This compound: Avoid inhalation and contact with skin and eyes.[18] While it is a naturally occurring compound, in its pure, concentrated form, it should be handled as a potentially hazardous chemical.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded framework for the synthesis and purification of research-grade this compound. By explaining the causality behind critical steps and integrating mandatory quality control checks, this protocol empowers researchers to produce high-purity TLCA, thereby enhancing the reliability and reproducibility of their scientific investigations into cholestasis, cancer biology, and metabolic signaling.
References
- 1. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound 3-sulfate | C26H45NO8S2 | CID 440071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. targetmol.com [targetmol.com]
- 17. fishersci.com [fishersci.com]
- 18. cleanchemlab.com [cleanchemlab.com]
Troubleshooting & Optimization
Technical Support Guide: Improving the Aqueous Solubility of Taurolithocholic Acid (TLCA)
Introduction
Taurolithocholic acid (TLCA) is a taurine-conjugated secondary bile acid and a critical signaling molecule involved in various physiological and pathophysiological processes, including cholestasis and metabolic regulation.[1][2] Its rigid, hydrophobic steroidal structure makes it notoriously difficult to dissolve in aqueous buffers, a significant hurdle for researchers in cell biology, pharmacology, and drug development. This guide provides a comprehensive, experience-driven framework for understanding and overcoming the solubility challenges associated with TLCA, ensuring reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (TLCA) and why is it so difficult to dissolve?
TLCA is an amphipathic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[3] The core of the molecule is a rigid four-ring steroid structure, which is highly hydrophobic. The taurine conjugate side chain is hydrophilic. This structure leads to very low intrinsic solubility in water and neutral pH buffers. At concentrations above its critical micelle concentration (CMC), TLCA molecules self-assemble into aggregates called micelles to minimize the exposure of their hydrophobic core to water, which can further complicate dissolution.[4][5]
Q2: What is the pKa of this compound?
The key acidic group on TLCA is the sulfonic acid on the taurine conjugate. Unlike carboxylic acids found on other bile acids, sulfonic acids are very strong acids. For comparison, the closely related Taurocholic acid has a pKa of 1.4.[6] This means that at any physiologically relevant pH (e.g., pH 7.2-7.4), the sulfonic acid group will be fully deprotonated and negatively charged, which aids solubility. However, this is often insufficient to overcome the hydrophobicity of the large steroid nucleus.
Q3: Can I dissolve TLCA sodium salt directly in water or PBS?
Direct dissolution is challenging and generally not recommended for achieving high or consistent concentrations. While the sodium salt form is more readily soluble than the free acid, its solubility in neutral buffers like PBS (pH 7.2) is limited, typically around 1 mg/mL.[1][7] Attempting to dissolve higher amounts directly often results in a cloudy suspension or undissolved particulates.
Q4: What is the best organic solvent to prepare a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents for preparing high-concentration stock solutions of TLCA.[1][7] These solvents can dissolve TLCA (sodium salt) at concentrations of approximately 20 mg/mL and 25 mg/mL, respectively.[1][7] Ethanol is a less effective option, with a much lower solubility of around 1 mg/mL.[1][7]
Section 2: Troubleshooting Common Solubility Issues
Problem: My TLCA powder won't dissolve, even in DMSO.
-
Causality: Insufficient energy has been applied to overcome the crystal lattice energy of the solid powder. This can be exacerbated if the compound has absorbed moisture.
-
Solution:
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous-grade DMSO.
-
Apply Energy: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming: Briefly warm the vial to 37°C in a water bath. This increases molecular motion and can significantly aid dissolution.
-
Sonication: If aggregates persist, use a bath sonicator for 5-10 minutes.[8] The high-frequency sound waves will break apart clumps and facilitate solvent interaction.
-
Problem: My TLCA precipitated when I diluted my DMSO stock into my aqueous buffer.
-
Causality: This is a classic problem known as "crashing out." When the DMSO stock is added to the aqueous buffer, the local concentration of TLCA momentarily exceeds its aqueous solubility limit before it can disperse. The highly hydrophobic molecules rapidly aggregate and precipitate.[9]
-
Solutions & The Science Behind Them:
-
Slow, Dropwise Addition with Vortexing: Add the DMSO stock very slowly (drop-by-drop) into the vortexing aqueous buffer.[10] This rapid mixing ensures that the TLCA molecules are dispersed quickly, preventing them from reaching a local concentration high enough to aggregate.
-
Pre-warm the Buffer: Using a buffer pre-warmed to 37°C can slightly increase the solubility limit and the rate of dissolution, providing a greater window to prevent precipitation.[10]
-
Use Serum: If your experiment (e.g., cell culture) includes serum like FBS, add the TLCA stock to the final medium containing serum. Albumin and other proteins in the serum can bind to hydrophobic molecules, acting as natural carriers and increasing their apparent solubility.[9]
-
Lower the Final Concentration: You may be exceeding the practical solubility limit of TLCA in your specific buffer system. Try reducing the target concentration.
-
Problem: The final concentration of DMSO is toxic to my cells.
-
Causality: DMSO is a common cryoprotectant and solvent, but it can be toxic to many cell types at concentrations above 0.5% - 1.0% (v/v).
-
Solutions:
-
Maximize Stock Concentration: Prepare the highest possible stable concentration of your TLCA stock in DMSO (e.g., 20 mg/mL). This allows you to add a smaller volume to your final buffer to reach the desired concentration, keeping the final DMSO percentage low.
-
Explore Alternative Solubilization Methods: If the required TLCA concentration necessitates a toxic level of DMSO, you must use an alternative method that does not rely on co-solvents. See Section 3 for details on cyclodextrins.
-
Section 3: A Deeper Dive into Solubilization Strategies
Strategy 1: Co-Solvent Stock Solutions (The Standard Approach)
This is the most common method, as described above. It relies on dissolving the compound in a water-miscible organic solvent where it is highly soluble and then diluting this stock into the aqueous buffer.
-
Mechanism: The organic solvent (e.g., DMSO) disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic steroid nucleus.
-
Best For: Most in vitro experiments where final DMSO concentrations can be kept below 0.5%.
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and dramatically increasing their solubility.[11]
-
Mechanism: TLCA's hydrophobic steroid core is captured within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex."[12][13][14] The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water. Beta-cyclodextrins (β-CD) and their more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11][12]
-
Best For: In vivo studies or sensitive cell culture experiments where organic solvents must be avoided. It is also excellent for achieving higher aqueous concentrations than possible with co-solvents alone.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a 40 mM TLCA Stock Solution in DMSO
Molecular Weight of TLCA Sodium Salt: 505.7 g/mol [7]
-
Weighing: Accurately weigh 20.23 mg of TLCA sodium salt powder into a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube. This will yield a target concentration of 20.23 mg/mL, which is approximately 40 mM.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
If any particulates remain, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
If needed, sonicate in a bath sonicator for 5 minutes until the solution is completely clear.
-
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 100 µM Working Solution using a DMSO Stock
-
Preparation: Pre-warm your desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Calculation: To prepare 1 mL of a 100 µM solution from a 40 mM stock, you will need 2.5 µL of the stock solution (V1 = (C2 * V2) / C1).
-
Dilution:
-
Place 997.5 µL of the pre-warmed buffer into a sterile tube.
-
Begin vortexing the buffer at a medium speed.
-
Slowly pipette the 2.5 µL of the DMSO stock solution directly into the vortexing buffer. Ensure the pipette tip is submerged in the liquid to aid dispersion.
-
Continue vortexing for an additional 10-15 seconds after addition.
-
-
Use: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions of TLCA, as they are prone to precipitation and degradation over time.[7]
Section 5: Summary of Solubilization Approaches
| Method | Mechanism | Typical Solvents/Reagents | Pros | Cons | Best For |
| Co-Solvent Stock | Reduces solvent polarity, allowing hydrophobic molecule to dissolve. | DMSO, DMF[1][7] | Simple, fast, widely used. | Potential for solvent toxicity; risk of precipitation upon dilution. | Standard in vitro assays, high-throughput screening. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule in a soluble shell. | HP-β-CD, β-CD[11][12] | Avoids organic solvents; increases stability; can achieve high aqueous concentrations. | Requires optimization of drug:cyclodextrin ratio; higher cost. | In vivo studies, sensitive cell lines, formulations requiring high TLCA concentration. |
| pH Adjustment | Ionizes functional groups to increase hydrophilicity. | Basic buffers (e.g., NaOH) | Simple, inexpensive. | Not effective for TLCA as its sulfonic acid group is already ionized at neutral pH.[6] | Compounds with a pKa near physiological pH (e.g., carboxylic acids). |
Section 6: Visual Guides
Workflow for Selecting a Solubilization Method
Caption: Decision tree for choosing the appropriate TLCA solubilization strategy.
Mechanism of Cyclodextrin Solubilization
Caption: Conceptual diagram of TLCA encapsulation by a cyclodextrin molecule.
References
-
Pavlović, N., et al. (2018). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. ResearchGate. Available at: [Link]
-
Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry. Available at: [Link]
-
Villaverde, J., et al. (1994). Interaction of beta-cyclodextrin with bile acids and their competition with vitamins A and D3 as determined by 1H-NMR spectrometry. Clinica Chimica Acta. Available at: [Link]
-
Miyajima, K., et al. (1988). INTERACTION OF β-CYCLODEXTRIN WITH BILE SALTS IN AQUEOUS SOLUTIONS. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Tan, Z. J., et al. (1994). Formation of inclusion complexes of cyclodextrins with bile salt anions as determined by NMR titration studies. Langmuir. Available at: [Link]
-
Roda, A., et al. (2017). Determination of bile salt critical micellization concentration on the road to drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (2025). This compound. PubChem Compound Summary for CID 439763. Available at: [Link]
-
National Center for Biotechnology Information. (2025). This compound 3-sulfate. PubChem Compound Summary for CID 440071. Available at: [Link]
-
Simonović, B., & Momirović, M. (1997). Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration. Microchimica Acta. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Taurocholic Acid. PubChem Compound Summary for CID 6675. Available at: [Link]
-
FooDB. (2021). Showing Compound this compound 3-sulfate (FDB023028). FooDB. Available at: [Link]
-
Pavlović, N., et al. (2023). Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. Molecules. Available at: [Link]
-
de Jesus, M., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]
-
ResearchGate. (2020). How to increase the solibidity of bile acid in PBS? ResearchGate. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). taurocholic acid. IUPHAR/BPS. Available at: [Link]
-
Samaddar, P., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. Available at: [Link]
-
Tan, Z. J., et al. (1994). Formation of inclusion complexes of cyclodextrins with bile salt anions as determined by NMR titration studies. Langmuir. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
U.S. National Library of Medicine. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]
-
Pavlović, N., et al. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. Available at: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
U.S. National Library of Medicine. (2022). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]
-
Wiggins, J. I., & Kellaway, I. W. (1998). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2018). Absorption-enhancement mechanisms mediated by bile acids: (1) solubilization of lipophilic drugs. ResearchGate. Available at: [Link]
-
HMDB. (2022). Showing metabocard for this compound 3-sulfate (HMDB0002580). HMDB. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Interaction of beta-cyclodextrin with bile acids and their competition with vitamins A and D3 as determined by 1H-NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INTERACTION OF β-CYCLODEXTRIN WITH BILE SALTS IN AQUEOUS SOLUTIONS [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
Taurolithocholic Acid (TLCA): Technical Support & Stability Guide
Welcome to the Technical Support Center for Taurolithocholic Acid (TLCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and long-term storage of TLCA. Our goal is to ensure the integrity of your experiments by addressing common challenges and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What is the optimal long-term storage condition for solid this compound (TLCA)?
For maximum long-term stability, solid this compound should be stored at -20°C.[1][2][3] When stored under these conditions, the compound is stable for at least four years.[1][3] While shipment at room temperature is acceptable for short durations, immediate transfer to -20°C upon receipt is critical to preserve its integrity for long-term use.[3] It is also good practice to protect the solid from prolonged exposure to light and moisture.[4][5]
Q2: How should I prepare stock solutions of TLCA?
TLCA sodium salt has good solubility in organic solvents but is sparingly soluble in aqueous buffers.[1][3] For most applications, a concentrated stock solution should first be prepared in an organic solvent.
-
Recommended Solvents : Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[1][3] Ethanol can also be used, though solubility is lower.[1][3]
-
Causality : Using an organic solvent ensures complete dissolution of the crystalline solid, preventing the formation of micro-precipitates that can lead to inaccurate concentration calculations and inconsistent experimental results. Purging the solvent with an inert gas like nitrogen or argon before dissolving the TLCA can help displace oxygen and reduce the potential for oxidation during handling.[1][2][6]
Q3: What are the recommended storage conditions for TLCA stock solutions?
The stability of TLCA in solution is significantly lower than in its solid form. Proper storage is paramount.
-
Organic Stock Solutions : If immediate use is not possible, aliquot the concentrated stock solution into single-use volumes and store them tightly sealed at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[4][7]
-
Trustworthiness : This practice is crucial to avoid repeated freeze-thaw cycles , which can significantly degrade the compound and introduce variability into your experiments.[4][5] Each aliquot should be thawed only once before use.
Q4: For how long can I store aqueous solutions of TLCA?
It is strongly recommended not to store aqueous solutions for more than one day .[1][2][6]
-
Expertise & Experience : Bile acids are susceptible to degradation in aqueous environments, particularly hydrolysis. For optimal and reproducible results in biological assays, always prepare fresh working solutions by diluting your frozen organic stock into the aqueous buffer immediately before the experiment.
Q5: What are the primary factors that can cause TLCA degradation?
The main factors leading to the degradation of TLCA are inappropriate temperature, pH, and exposure to oxidative conditions.[4] The molecule has two primary points of vulnerability:
-
Hydrolysis of the Amide Bond : The bond linking taurine to the lithocholic acid steroid core can be hydrolyzed, yielding lithocholic acid and taurine.[4][8]
-
Oxidation of the Steroid Nucleus : The hydroxyl group on the steroid structure is susceptible to oxidation.[4]
Q6: How can I check if my TLCA sample has degraded?
Visual inspection and analytical validation are key.
-
Physical Appearance : For solid TLCA, any change in appearance, such as discoloration or clumping, may indicate degradation.[4]
-
Analytical Methods : The most definitive way to assess the purity and detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9] These methods can separate and quantify intact TLCA from potential degradation products like lithocholic acid.[4][9]
Data Summary Tables
For quick reference, the following tables summarize the key storage and solubility parameters for TLCA.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Rationale |
| Solid (Powder) | -20°C, protected from light | ≥ 4 years[1][3] | Maximizes long-term chemical stability. |
| Organic Stock Solution (DMSO, DMF) | -20°C (aliquoted) | Up to 1 month[4] | Minimizes degradation for short-term needs. |
| -80°C (aliquoted) | Up to 6 months[4] | Best practice for long-term solution storage. | |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours[1][2] | Highly susceptible to degradation; prepare fresh. |
Table 2: Solubility of this compound (Sodium Salt)
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | 25 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][3] |
| Ethanol | 1 mg/mL | [1][3] |
| PBS (pH 7.2) | 1 mg/mL | [1][3] |
Experimental Protocols & Workflows
These protocols are designed to be self-validating systems to ensure the quality of your experimental reagents.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Equilibration : Allow the vial of solid TLCA to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder, which can accelerate degradation.
-
Weighing : Accurately weigh the desired amount of TLCA powder in a sterile microcentrifuge tube.
-
Dissolution : Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 20 mg/mL).
-
Mixing : Vortex the tube vigorously until the powder is completely dissolved.[7] If necessary, sonicate for a few minutes in a water bath to ensure complete dissolution.[7] A clear, particulate-free solution is the validation checkpoint.
-
Aliquoting & Storage : Immediately dispense the stock solution into single-use, tightly sealed aliquots. Store at -80°C for long-term use.[7]
Workflow for TLCA Handling and Storage
Caption: Recommended workflow for TLCA from receipt to experimental use.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw Stock : Retrieve a single aliquot of the concentrated organic stock solution from the -80°C freezer and thaw it at room temperature.[7]
-
Pre-warm Buffer : Gently warm the required volume of your aqueous experimental buffer (e.g., cell culture medium, PBS) to 37°C.[7] This can improve the solubility of TLCA upon dilution.
-
Dilution : While gently vortexing or swirling the pre-warmed buffer, add the required volume of the TLCA stock solution dropwise to achieve the final desired concentration.[7]
-
Final Mixing : Gently mix the final working solution by inverting the tube. Avoid vigorous vortexing that could cause foaming, especially with protein-containing media.
-
Validation & Use : Visually inspect the solution for any signs of precipitation. A clear solution indicates success. Use this freshly prepared working solution immediately for your experiments.
Troubleshooting Guide
Issue: My TLCA precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer.
-
Cause : This is a common issue known as "salting out." The solubility of TLCA is much lower in aqueous buffers than in DMSO. When the stock is rapidly diluted, the local concentration of TLCA exceeds its solubility limit in the mixed solvent system, causing it to precipitate.
-
Solutions :
-
Reduce Final Concentration : The target concentration may be too high for the chosen buffer. Try lowering the final concentration of TLCA.[7]
-
Optimize Dilution Technique : Follow Protocol 2 carefully. Pre-warming the buffer and adding the stock solution slowly while mixing are critical steps.[7]
-
Brief Sonication : After dilution, briefly sonicating the working solution can sometimes help redissolve small precipitates that may have formed.[7]
-
Check Final Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible and compatible with your experimental system, as high concentrations can be cytotoxic or have other off-target effects.
-
Issue: I am observing inconsistent or unexpected results in my experiments using a previously prepared TLCA solution.
-
Cause : This is often a sign of compound degradation. The most likely culprit is either the age of the stock solution or having subjected it to multiple freeze-thaw cycles.
-
Solutions :
-
Prepare Fresh Solutions : The most reliable solution is to discard the old stock and prepare a new one from the solid powder.[4]
-
Validate Stock Integrity : If you must use an existing stock, its integrity should be verified using an analytical method like HPLC to confirm the concentration and absence of significant degradation products.[4]
-
Review Storage Protocol : Ensure you are strictly following the aliquoting and storage procedures outlined in Protocol 1. The self-validating step is to use a new, single-use aliquot for every experiment to eliminate freeze-thaw cycles as a source of error.
-
Potential Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
References
- Taurocholic acid, sodium salt hydrate - SAFETY DATA SHEET. (2015-01-15). Fisher Scientific.
- This compound (sodium salt) - Safety Data Sheet. (2025-07-10). Cayman Chemical.
- SAFETY DATA SHEET - this compound Sodium Salt. LGC Standards.
- Strategies for reducing the degradation of Taurohyocholic acid during storage. (2025-12). BenchChem Technical Support.
- Safety Data Sheet: Taurocholic acid sodium salt. (2024-03-01). Carl ROTH.
- Bile Acid Metabolites Library of Standards. IROA Technologies.
- Taurocholic acid-SDS. MedChemExpress.
- Addressing issues with Taurohyocholic acid solubility in experimental buffers. (2025). BenchChem.
- This compound (sodium salt)
- This compound 3-sulfate (sodium salt)
- Taurocholic Acid (sodium salt)
- Guide to Bile Acid Detection Techniques.
- Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohep
- Bile acid metabolism pathways with changes in gene abundances and....
- This compound (sodium salt) (CAS 6042-32-6). Cayman Chemical.
- This compound | C26H45NO5S | CID 439763. PubChem.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iroatech.com [iroatech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Navigating the Challenges of Taurolithocholic Acid in Cell Culture
A Senior Application Scientist's Guide to Preventing Precipitation and Ensuring Experimental Success
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Taurolithocholic Acid (TLCA). As a hydrophobic bile acid, TLCA presents unique challenges in aqueous cell culture environments, with precipitation being a primary concern that can compromise experimental validity. This guide provides in-depth, field-proven insights and practical solutions to ensure the successful use of TLCA in your research.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive about working with this compound.
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound is an amphipathic molecule with low aqueous solubility, especially in its protonated form.[1][2] Precipitation in cell culture media, which are complex aqueous solutions, is often triggered by a combination of factors including:
-
Concentration: Exceeding the solubility limit of TLCA in the medium.
-
pH: The pH of the medium can affect the ionization state and solubility of TLCA.[1][3]
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution of TLCA into the aqueous medium can cause it to crash out of solution.[4][5]
-
Media Components: Interactions with salts, particularly calcium, can lead to the formation of insoluble TLCA salts.[1][2]
-
Temperature: Changes in temperature can affect solubility.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of TLCA.[6][7][8] It is crucial to use anhydrous, high-purity DMSO to maintain the integrity of the compound. While other organic solvents like ethanol and dimethylformamide (DMF) can also be used, DMSO is often preferred for its miscibility with culture media and relatively lower cytotoxicity at low final concentrations.[6][7][9]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][5] While some cell lines may tolerate up to 0.5%, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5][10]
Q4: Can I filter out the precipitate and use the remaining solution?
A4: It is strongly advised not to filter out the precipitate. Doing so will result in an unknown final concentration of your compound, rendering your experimental results unreliable. The focus should be on preventing precipitation from occurring in the first place.[4]
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to troubleshoot and resolve TLCA precipitation issues, grounded in the scientific principles governing its behavior in solution.
Understanding the "Why": The Science of TLCA Precipitation
Q5: What are the key physicochemical properties of this compound that contribute to its precipitation?
A5: this compound is the taurine-conjugated form of the secondary bile acid, lithocholic acid.[6][11][12] Its structure, with a rigid sterol nucleus and a flexible side chain, gives it an amphipathic nature.[13] While taurine conjugation increases its water solubility compared to its unconjugated form, it is still considered a hydrophobic bile acid.[1][2][14][15][16] The key properties influencing its precipitation are:
-
Hydrophobicity: The steroid backbone is inherently hydrophobic, leading to a tendency to aggregate in aqueous environments to minimize contact with water.
-
pKa: The conjugation with taurine lowers the pKa, making it more likely to be in the more soluble deprotonated (anionic) form at physiological pH.[14] However, localized pH changes or interactions with media components can still lead to precipitation.
-
Micelle Formation: At concentrations above its critical micellar concentration (CMC), TLCA can form micelles, which increases its apparent solubility.[2][13] However, in typical cell culture working concentrations, it may exist as monomers, which are more prone to precipitation.
Visualizing the Problem: The Path to Precipitation
Caption: Recommended workflow for preparing TLCA in cell culture media.
References
- Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617–626.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439763, this compound. Retrieved from [Link]
- De Caprio, J., Yun, J., & Javitt, N. B. (1992). Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin. Journal of Lipid Research, 33(3), 441–443.
- Carey, M. C. (1984). Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem.
-
LIPID MAPS. (2024). Taurocholic acid (TCA). Retrieved from [Link]
- BenchChem. (2025).
- Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: The role of conjugation, pH, and Ca2+ ions.
- BenchChem. (2025). Addressing issues with Taurohyocholic acid solubility in experimental buffers.
- Miyajima, K., et al. (1987). INTERACTION OF β-CYCLODEXTRIN WITH BILE SALTS IN AQUEOUS SOLUTIONS. Chemical and Pharmaceutical Bulletin, 35(8), 3421-3424.
- Cayman Chemical. (2022). This compound (sodium salt)
-
Wikipedia. (n.d.). Bile acid. Retrieved from [Link]
- BenchChem. (2025).
- HOFMANN, A. F. (1963). THE FUNCTION OF BILE SALTS IN FAT ABSORPTION. THE SOLVENT PROPERTIES OF DILUTE MICELLAR SOLUTIONS OF CONJUGATED BILE SALTS. Biochemical Journal, 89(1), 57–68.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Popielec, A., & Loftsson, T. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- Maestrelli, F., et al. (2006). Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. European Journal of Pharmaceutics and Biopharmaceutics, 63(2), 143-151.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6675, Taurocholic Acid. Retrieved from [Link]
- Popielec, A., & Loftsson, T. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Cayman Chemical. (n.d.). This compound 3-sulfate (sodium salt)
-
FooDB. (2010). Showing Compound Taurocholic acid (FDB012335). Retrieved from [Link]
- The Scientist. (2023). Providing Stability In Vivo, In Vitro, and In Culture.
- Ostrow, J. D., et al. (1989). Spontaneous formation of pigmentary precipitates in bile salt-depleted rat bile and its prevention by micelle-forming bile salts.
- Igimi, H., & Carey, M. C. (1980). The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2.
- Francis, G. L. (2010).
- Valenta, H., et al. (2020). Taurocholic acid inhibits features of age-related macular degeneration in vitro. Experimental Eye Research, 193, 107974.
- R Discovery. (2003). The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2.
- Heuman, D. M., et al. (1989). Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver. Gastroenterology, 96(1), 206-214.
- Carey, M. C., & Small, D. M. (1972). Bile acids and bile salts: ionization and solubility properties. Archives of Internal Medicine, 130(4), 506-527.
- Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617-626.
- Mohanty, S., et al. (2020). Deciphering the role of hydrophobic and hydrophilic bile acids in angiogenesis using in vitro and in vivo model systems. Scientific Reports, 10(1), 1-13.
- Gu, J. J., et al. (1992). Solubility of calcium salts of unconjugated and conjugated natural bile acids. Journal of Lipid Research, 33(5), 627-634.
- Antherieu, S., et al. (2019). Predictive Value of Cellular Accumulation of Hydrophobic Bile Acids As a Marker of Cholestatic Drug Potential. Toxicological Sciences, 168(2), 474-485.
- Tolosa, L., et al. (2021). Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury. Archives of Toxicology, 95(1), 1-21.
- Javitt, N. B. (1976). Bile Acid Synthesis in Cell Culture.
- Sun, D. D., & Yu, L. X. (2009). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Sciences, 98(9), 2977-2991.
- Schurtenberger, P., et al. (1985). Vesicle formation in aqueous solutions of bile salt and monoacylglycerol. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 820(2), 149-153.
- YouTube. (2013). 3A 7.
- Williams, H. D., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 18(5), 2005-2019.
Sources
- 1. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (sodium salt) | CAS 6042-32-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile acid - Wikipedia [en.wikipedia.org]
- 15. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Taurolithocholic Acid In Vitro
<content_type_C_2_3_5_6_8_10_11_12_14_15_17_25_26_27_29_31_34_36_39_41_42_47>
Welcome to the technical support center for researchers utilizing Taurolithocholic Acid (TLCA) in their in vitro experiments. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate unexpected cytotoxic effects. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Section 1: Understanding TLCA-Induced Cytotoxicity
This compound (TLCA) is a taurine-conjugated secondary bile acid known to be a potent cholestatic agent and inducer of apoptosis in various cell types.[1][2] Its cytotoxic effects are often harnessed to model liver diseases or to investigate bile acid signaling in cancer. However, achieving consistent and expected results requires careful attention to experimental parameters. Unexpected cytotoxicity can arise from a variety of factors, from simple issues with solubility to complex biological responses.
This guide will walk you through a logical troubleshooting process to identify the root cause of your unexpected results and provide validated protocols to mitigate these issues.
Key Mechanisms of TLCA-Induced Cell Death
Understanding how TLCA induces cytotoxicity is crucial for troubleshooting. TLCA is known to trigger apoptosis through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: TLCA can induce mitochondrial dysfunction, leading to the release of cytochrome c.[3][4][5] This process is often mediated by the pro-apoptotic proteins Bax and Bak.[6][7][8][9][10]
-
Death Receptor (Extrinsic) Pathway: Some studies suggest that bile acids can activate death receptors like Fas, leading to the recruitment of FADD and activation of caspase-8.[11][12][13][14][15]
-
Endoplasmic Reticulum (ER) Stress: TLCA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[5][16][17][18][19][20]
-
Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which carry out the controlled demolition of the cell.[1][21]
Below is a diagram illustrating the primary pathways of TLCA-induced apoptosis.
Caption: TLCA-induced apoptosis signaling pathways.
Section 2: Troubleshooting Guide for Unexpected Cytotoxicity
Experiencing higher-than-expected cell death in your experiments? This section provides a logical workflow to diagnose the potential cause.
Diagnostic Troubleshooting Workflow
Use the following flowchart to systematically address potential issues.
Caption: A workflow for troubleshooting unexpected TLCA cytotoxicity.
Section 3: Frequently Asked Questions (FAQs)
Here we address common questions and concerns from researchers working with TLCA.
FAQ 1: My TLCA solution is cloudy or has precipitates. What should I do?
This is a common issue related to the solubility of TLCA. TLCA is a hydrophobic molecule, and its solubility in aqueous solutions like cell culture media is limited.[22]
Causality: Precipitation indicates that the TLCA concentration has exceeded its solubility limit in your solvent or final culture medium. These precipitates can cause physical stress to cells and lead to inconsistent, artifactual cytotoxicity. Furthermore, bile acids can form micelles at concentrations above their critical micelle concentration (CMC), which can also influence their biological activity.[23][24][25][26]
Solution:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.[22][27] See Protocol 1 for a detailed procedure.
-
Slow Dilution: When diluting the stock into your aqueous buffer or media, add it dropwise while gently vortexing the media to prevent localized high concentrations and precipitation.[27]
-
Pre-warming Media: Pre-warming the cell culture media to 37°C can sometimes improve the solubility of TLCA upon dilution.[27]
-
Sonication: Brief sonication can help dissolve any small precipitates that may have formed.[27]
FAQ 2: My vehicle control is showing significant cell death. Why is this happening?
The solvent used to dissolve TLCA, typically DMSO, can be toxic to cells at higher concentrations.
Causality: DMSO disrupts cell membranes and can interfere with cellular processes. While most cell lines can tolerate low concentrations, exceeding this limit will lead to cytotoxicity that is independent of your compound of interest.
Solution:
-
Keep Final DMSO Concentration Low: A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[27] However, the tolerance of cell lines to DMSO can vary.
-
Perform a Vehicle Control Titration: It is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to the solvent.
-
High-Concentration Stock: Preparing a more concentrated stock solution allows you to add a smaller volume to your culture medium, thus keeping the final solvent concentration low.
| Solvent | Recommended Max Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Cell line dependent; always verify with a toxicity test. |
| Ethanol | ≤ 0.5% (v/v) | Can also induce cellular stress; use with caution. |
FAQ 3: The level of cytotoxicity is much higher than what is reported in the literature for my cell line. What could be the reason?
Cellular sensitivity to TLCA can be influenced by several factors.
Causality:
-
Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to TLCA. This can be due to differences in the expression of bile acid transporters or components of the apoptotic machinery.
-
Dose and Exposure Time: The concentration of TLCA and the duration of exposure are critical determinants of cytotoxicity. Even small variations can lead to significant differences in cell death.
Solution:
-
Perform a Dose-Response Curve: Always determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. This involves treating cells with a range of TLCA concentrations and measuring cell viability. See Protocol 2 for guidance.
-
Time-Course Experiment: In addition to a dose-response, a time-course experiment can reveal the kinetics of TLCA-induced cytotoxicity.
-
Literature Review: Carefully check the experimental conditions reported in the literature, including cell type, TLCA concentration, and duration of treatment.
FAQ 4: My results are inconsistent between experiments. How can I improve reproducibility?
In addition to the factors mentioned above, the health and state of your cells are paramount for reproducible results.
Causality:
-
Cell Confluency: Cells that are overly confluent or sparse can respond differently to stimuli. Confluent cells may be more resistant due to contact inhibition, while sparse cells may be more sensitive due to a lack of cell-cell contacts.
-
Cell Passage Number: High-passage number cells can undergo genetic and phenotypic drift, leading to altered responses.
-
Logarithmic Growth Phase: Cells in the logarithmic (exponential) growth phase are generally the most consistent and responsive.
Solution:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments to ensure a similar level of confluency at the time of treatment.
-
Use Low-Passage Cells: Whenever possible, use cells with a low passage number and maintain a consistent range of passage numbers for your experiments.
-
Treat Cells in Logarithmic Growth: Plate cells and allow them to attach and enter the logarithmic growth phase before adding TLCA.
FAQ 5: Could my cytotoxicity assay be giving me false-positive results?
It's possible that TLCA is interfering with the assay itself.
Causality:
-
MTT/XTT Assay Interference: TLCA, especially at high concentrations or if it precipitates, can interfere with the formazan crystal formation or solubilization in MTT and related assays.
-
LDH Assay Interference: If TLCA causes cell lysis, it will lead to a positive result in a lactate dehydrogenase (LDH) release assay, which is a valid measure of cytotoxicity. However, ensure that the compound itself does not interfere with the LDH enzyme activity.
Solution:
-
Use Multiple Assays: Corroborate your findings using at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with caspase activity or Annexin V staining).
-
Run Compound-Only Controls: In your assay plate, include wells with TLCA in media but without cells to check for any direct interference with the assay reagents.
FAQ 6: I've followed all the steps, but my results are still unexpected. What else could it be?
If you have ruled out the common issues, consider these less frequent but possible causes:
Causality:
-
TLCA Batch Variability: There can be slight variations in the purity and formulation of TLCA between different manufacturing batches or suppliers.
-
Media Components: Components in your cell culture medium, such as serum proteins, can bind to TLCA and modulate its bioavailability and cytotoxicity.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and make them more susceptible to TLCA.
Solution:
-
Test New Batches: When you receive a new batch of TLCA, it is good practice to re-run a dose-response curve to confirm its activity.
-
Consistent Media Formulation: Use the same type and batch of media and serum for a set of experiments to minimize variability.
-
Regularly Test for Contamination: Periodically test your cell cultures for mycoplasma and other contaminants.
Section 4: Key Experimental Protocols
These protocols provide a starting point for reliable and reproducible experiments with TLCA.
Protocol 1: Preparation of TLCA Stock Solution
This protocol describes the preparation of a 100 mM stock solution of TLCA in DMSO.
Materials:
-
This compound (sodium salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of TLCA needed to prepare your desired volume and concentration of stock solution (Molar Mass of TLCA sodium salt is ~505.7 g/mol ).
-
Weigh TLCA: In a sterile environment, accurately weigh the calculated amount of TLCA powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath sonicator to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[27]
Protocol 2: Performing a Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effect of TLCA using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
TLCA stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Prepare TLCA Dilutions: Prepare a series of dilutions of your TLCA stock solution in complete culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 500 µM) down to a low concentration, including a vehicle-only control and a no-treatment control.
-
Treat Cells: Remove the old medium from the cells and add 100 µL of the prepared TLCA dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the EC50 value.
References
- Afonso, M. B., et al. (2021). Necroptosis is a key pathogenic event in human and experimental cholestasis.
- Lee, Y. J., & Kim, Y. J. (2021). Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review. International Journal of Molecular Sciences, 22(16), 8885.
- Abrigo, J., et al. (2023). Cholic and deoxycholic acids induce mitochondrial dysfunction, impaired biogenesis and autophagic flux in skeletal muscle cells. Biology Open, 12(6), bio059943.
- Graf, D., et al. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets.
- Palmeira, C. M., & Rolo, A. P. (2004). Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis. Archives of Toxicology, 78(11), 682-690.
- Xie, Q., et al. (2002). Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation.
- Al-Obeidi, F. A., & Al-Sanea, M. M. (2021).
- Laurent, G., et al. (2003). Nonredundant Role of Bax and Bak in Bid-Mediated Apoptosis. Molecular and Cellular Biology, 23(17), 6115-6127.
-
ResearchGate. (n.d.). Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced cas-pase-12 activation. Retrieved from [Link]
- Cuquerella, M. C., et al. (2013). Photoactive bile salts with critical micellar concentration in the micromolar range. Photochemical & Photobiological Sciences, 12(12), 2093-2101.
- Ren, J., et al. (2024). Inhibition of ER stress using tauroursodeoxycholic acid rescues obesity-evoked cardiac remodeling and contractile anomalies through regulation of ferroptosis. Journal of Molecular and Cellular Cardiology, 193, 10-23.
- Lugea, A., et al. (2010). Tauroursodeoxycholic acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(1), G50-G57.
-
Semantic Scholar. (n.d.). Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure. Retrieved from [Link]
-
Wikipedia. (n.d.). Cholestasis. Retrieved from [Link]
- Festi, D., et al. (2000). Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line. Alimentary Pharmacology & Therapeutics, 14(s2), 48-53.
- Posa, M., et al. (2007). Determination of critical micellar concentrations of cholic acid and its keto derivatives. Colloids and Surfaces B: Biointerfaces, 59(2), 179-183.
- Cabello-Verrugio, C., et al. (2022). Bile Acids Induce Alterations in Mitochondrial Function in Skeletal Muscle Fibers. International Journal of Molecular Sciences, 23(17), 9801.
- Ho, S. B., et al. (1996). Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids. Journal of Laboratory and Clinical Medicine, 127(1), 57-66.
- Goldberg, A. A., et al. (2016).
- Riley, J. S., & Tait, S. W. G. (2024). Differential regulation of BAX and BAK apoptotic activity revealed by a novel small molecule.
-
National Institutes of Health. (n.d.). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Retrieved from [Link]
-
National Institutes of Health. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Retrieved from [Link]
- Cosentino, K., et al. (2022). The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation. Molecular Cell, 82(3), 536-549.e7.
-
National Institutes of Health. (n.d.). Differential regulation of BAX and BAK apoptotic activity revealed by small molecules. Retrieved from [Link]
- Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry, 334(1), 133-146.
- Boatright, J. H., et al. (2021). Taurocholic acid inhibits features of age-related macular degeneration in vitro. Experimental Eye Research, 205, 108502.
-
YouTube. (2017). Mechanism of CELL MEDIATED TOXICITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. Retrieved from [Link]
- Rust, C., et al. (2009). Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent. Journal of Biological Chemistry, 284(5), 2900-2909.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Boatright, J. H., et al. (2021). Taurocholic acid inhibits features of age-related macular degeneration in vitro. Experimental Eye Research, 205, 108502.
-
National Institutes of Health. (n.d.). Toll-like Receptor 3 (TLR3) Induces Apoptosis via Death Receptors and Mitochondria by Up-regulating the Transactivating p63 Isoform α (TAp63α). Retrieved from [Link]
- Gensel, J. C., et al. (2021). This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. Experimental Neurology, 344, 113813.
- Wajant, H. (2002). Life and death by death receptors. Cytokine & Growth Factor Reviews, 13(1), 5-24.
- Reed, J. C. (1998).
- Vang, S., et al. (2020). Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Cells, 9(11), 2471.
-
Abeomics. (n.d.). Apoptosis through Death Receptors. Retrieved from [Link]
-
National Institutes of Health. (2023). The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer. Retrieved from [Link]
- Chen, Y. L., et al. (2024). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules, 29(11), 2568.
- Aliprantis, A. O., et al. (2000). The apoptotic signaling pathway activated by Toll-like receptor-2. The EMBO Journal, 19(13), 3325-3336.
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholic and deoxycholic acids induce mitochondrial dysfunction, impaired biogenesis and autophagic flux in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonredundant Role of Bax and Bak in Bid-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Toll-like Receptor 3 (TLR3) Induces Apoptosis via Death Receptors and Mitochondria by Up-regulating the Transactivating p63 Isoform α (TAP63α) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Life and death by death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
- 16. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of ER stress using tauroursodeoxycholic acid rescues obesity-evoked cardiac remodeling and contractile anomalies through regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tauroursodeoxycholic acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure | Semantic Scholar [semanticscholar.org]
- 21. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (sodium salt) | CAS 6042-32-6 | Cayman Chemical | Biomol.com [biomol.com]
- 23. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Determination of critical micellar concentrations of cholic acid and its keto derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Taurolithocholic Acid (TLCA) for Signaling Studies
Welcome to the technical support center for researchers utilizing Taurolithocholic acid (TLCA) in signaling studies. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental design and execution. As a potent endogenous agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, TLCA is a critical tool for investigating metabolic and inflammatory pathways.[1][2] However, its unique physicochemical properties and potent bioactivity necessitate careful optimization to ensure reliable and reproducible results.
This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate high-integrity data.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses foundational questions about TLCA's properties and handling.
Question 1: What is the primary signaling pathway activated by TLCA?
This compound is recognized as one of the most potent endogenous agonists for TGR5.[1][3] TGR5 is a G protein-coupled receptor that, upon activation, primarily couples to the Gαs subunit.[4][5] This initiates a canonical signaling cascade:
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4][6][7]
-
cAMP Accumulation: This leads to a rapid increase in intracellular cAMP levels.[5][8]
-
Downstream Effector Activation: cAMP acts as a second messenger, activating downstream proteins, most notably Protein Kinase A (PKA).[1][4][6]
-
CREB Phosphorylation: Activated PKA can then phosphorylate various substrates, including the cAMP Response Element-Binding Protein (CREB) at Serine-133, which modulates the transcription of target genes.[4][9]
This TGR5-cAMP-PKA pathway is central to many of TLCA's physiological effects, including the regulation of inflammation and metabolism.[4][5][10]
Question 2: I'm having trouble dissolving TLCA. What is the recommended procedure for preparing stock and working solutions?
This is a very common and critical issue. TLCA, like many bile acids, has poor aqueous solubility.[11] Improper dissolution is a primary source of experimental variability.
Root Cause: The hydrophobic steroid core of TLCA dominates its solubility profile, despite the presence of a hydrophilic taurine conjugate. Direct dissolution in aqueous buffers like PBS or cell culture media will result in precipitation and an inaccurate final concentration.
Validated Protocol for Solubilization:
-
Primary Stock Solution (High Concentration):
-
Solvent of Choice: Use an organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.[11]
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can assist, but avoid excessive heat.
-
Storage: Store the DMSO stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
-
-
Preparing Working Solutions (Dilution into Aqueous Media):
-
The Challenge: The most critical step is diluting the DMSO stock into your aqueous cell culture medium (e.g., DMEM) without precipitation.[13] The sudden shift in solvent polarity can cause the compound to crash out of solution.
-
Best Practice - Rapid Dilution:
-
Pre-warm your cell culture medium to 37°C.[12]
-
To make your final working concentration, add the small volume of DMSO stock directly to the larger volume of pre-warmed medium while vortexing or swirling gently.[14] This rapid dispersal helps keep the TLCA in solution.
-
Crucially, do not perform serial dilutions in aqueous buffers. If you need a range of concentrations for a dose-response experiment, make serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO stock to the cell culture medium.[14]
-
-
Final DMSO Concentration: Always aim to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%, as higher concentrations can have off-target effects on cells.[12] Remember to include a "vehicle control" in your experiments (medium with the same final DMSO concentration as your highest TLCA dose) to account for any solvent effects.
-
Question 3: What is a typical effective concentration range for TLCA in cell culture experiments?
The optimal concentration of TLCA is highly dependent on the cell type, the expression level of TGR5, and the specific endpoint being measured. However, published literature provides a well-established starting range.
| Concentration Range | Typical Application / Observation | Supporting Evidence |
| 0.5 µM - 10 µM | TGR5 Activation & Signaling: This range is often sufficient for specific TGR5 activation and downstream signaling (e.g., cAMP production) without inducing significant off-target effects. Lithocholic acid (LCA), the unconjugated form, has a reported EC50 of ~0.5 µM for TGR5.[15] TLCA is a similarly potent agonist.[1] Studies in cholangiocarcinoma cells show effects on cell viability and signaling within the 1-40 µM range.[16] | |
| 10 µM - 50 µM | Physiological & Anti-inflammatory Effects: This range is commonly used to study the anti-inflammatory effects of TLCA, such as the suppression of cytokine production in macrophages or investigating cell growth pathways.[5][16] | |
| > 50 µM | Potential Cytotoxicity & Off-Target Effects: Higher concentrations, particularly above 75-100 µM, can induce cytotoxicity and apoptosis, especially in cell types that express bile acid transporters like NTCP.[17] These concentrations may also activate other signaling pathways beyond TGR5.[18][19] |
Recommendation: Always perform a dose-response experiment for your specific cell line and assay. A good starting range to test is 0.1 µM to 100 µM to establish the optimal concentration that gives a robust signaling response without compromising cell viability.
Part 2: Troubleshooting Guides for Signaling Assays
This section provides structured guidance for resolving common issues in specific TLCA-related assays.
Guide 1: Inconsistent or No cAMP Response
Problem: You are treating your TGR5-expressing cells with TLCA but observe a weak, variable, or non-existent increase in intracellular cAMP.
Logical Troubleshooting Workflow:
Sources
- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications [mdpi.com]
- 2. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 3. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 8. genecards.org [genecards.org]
- 9. dovepress.com [dovepress.com]
- 10. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Off-Target Effects of Taurolithocholic Acid (TLCA) in Cellular Models
Welcome to the technical support guide for researchers using Taurolithocholic Acid (TLCA) in cellular models. TLCA is a potent endogenous bile acid and a powerful signaling molecule, making it a valuable tool for studying cellular metabolism, inflammation, and proliferation. Its primary, well-characterized targets are the G protein-coupled receptors TGR5 (also known as GPBAR1) and Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][2]
However, the very physicochemical properties that make TLCA biologically active also predispose it to off-target effects, particularly at higher concentrations. These can range from unexpected cytotoxicity to the activation of unintended signaling pathways, leading to confounding results and data misinterpretation. This guide is designed to help you anticipate, identify, and troubleshoot these issues through a series of frequently asked questions and in-depth troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and problems encountered during experiments with TLCA.
Q1: What are the primary "on-target" receptors for TLCA and their canonical signaling pathways?
A: TLCA is recognized as the most potent endogenous agonist for the Takeda G protein-coupled receptor 5 (TGR5).[3][4] Upon binding, TGR5 typically couples to a Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][5] TLCA also activates the Sphingosine-1-Phosphate Receptor 2 (S1PR2), which can trigger distinct downstream pathways, including the activation of ERK1/2 and Akt signaling cascades.[1][6]
Q2: I'm observing significant cell death at concentrations I thought were specific for TGR5 activation. Why is this happening?
A: This is a critical and common issue. While TGR5 activation occurs at sub-micromolar to low micromolar concentrations (EC50 ~0.33 µM), TLCA, as a hydrophobic bile acid, can induce apoptosis and cytotoxicity at higher concentrations (typically >10-20 µM, though this is highly cell-type dependent).[3][7][8] This toxicity is often an off-target effect mediated by the disruption of mitochondrial membrane integrity, leading to the activation of the intrinsic apoptotic pathway.[9][10] It is mechanistically distinct from its intended GPCR signaling.
Q3: My TGR5 reporter assay (e.g., cAMP levels) is giving inconsistent or lower-than-expected results, even at appropriate concentrations. What's the problem?
A: This can stem from several sources:
-
Off-Target Signaling Crosstalk: TLCA doesn't just activate TGR5. It can simultaneously activate S1PR2 or other pathways like the Epidermal Growth Factor Receptor (EGFR) cascade.[11][12] These pathways can have opposing or confounding effects on your downstream readout. For example, some GPCRs couple to Gαi, which inhibits cAMP production, potentially masking the Gαs-mediated effect of TGR5.
-
Receptor Desensitization: Prolonged exposure or high concentrations of an agonist can lead to GPCR internalization, effectively removing the receptor from the cell surface and dampening the signal over time.
-
Cell Line Specificity: The expression levels of TGR5, S1PR2, and other potential targets can vary dramatically between cell lines. Low TGR5 expression will naturally lead to a weak signal.
Q4: I'm seeing changes in cell morphology and adhesion that don't seem related to my TGR5/S1PR2 hypothesis. Is this a known effect?
A: Yes. Due to their amphipathic (detergent-like) nature, bile acids can directly interact with and integrate into cellular membranes. This can alter membrane fluidity and the function of embedded proteins, leading to changes in cell shape, cytoskeletal organization, and adhesion properties.[8] Furthermore, TLCA has been shown to activate the RhoA/ROCK1 pathway, which is a key regulator of the cytoskeleton and cell contractility.[13] These effects may be independent of its canonical receptor targets.
Q5: How can I experimentally distinguish between an on-target TGR5/S1PR2 effect and a potential off-target effect?
A: This is the cornerstone of rigorous pharmacological research. The key is to use a multi-pronged approach with proper controls:
-
Use Receptor Antagonists: Co-treat your cells with TLCA and a specific antagonist for your receptor of interest. For example, JTE-013 is a specific antagonist for S1PR2.[6][14] If the antagonist blocks the effect, it provides strong evidence that the effect is mediated by that receptor.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target receptor (e.g., TGR5). If the effect of TLCA disappears in these modified cells compared to a control, it confirms the effect is on-target.[14]
-
Use a Structurally Different Agonist: Treat cells with a different, specific TGR5 agonist (e.g., INT-777).[2] If you observe the same phenotype, it strengthens the case for an on-target TGR5-mediated effect.
-
Use an Inactive Analog: Use a structurally similar but biologically less active bile acid as a negative control to rule out general effects of bile acid chemistry.
Part 2: Troubleshooting Guides - Deep Dive into Experimental Problems
Problem 1: Unexpectedly High Cytotoxicity or Apoptosis
Symptoms:
-
Decreased cell viability in assays like MTT, MTS, or CellTiter-Glo®.
-
Increased release of lactate dehydrogenase (LDH) into the culture medium.
-
Positive staining with Annexin V and/or Propidium Iodide (PI) in flow cytometry.
-
Visible cell shrinkage, membrane blebbing, or detachment from the culture plate.
Underlying Off-Target Mechanism: Hydrophobic bile acids, including TLCA, can act as detergents at supraphysiological concentrations. A primary off-target mechanism of toxicity is the induction of mitochondrial dysfunction.[10][17] TLCA can cause mitochondrial outer membrane permeabilization (MOMP), leading to a decrease in mitochondrial membrane potential (ΔΨm), ATP depletion, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[9] This triggers the caspase cascade and commits the cell to apoptosis.
| Effect Type | Typical Concentration (Cell-Type Dependent) | Primary Mechanism | Reference(s) |
| On-Target TGR5 Activation | 0.1 - 5 µM | GPCR Signaling (cAMP/PKA) | [3] |
| On-Target S1PR2 Activation | 1 - 25 µM | GPCR Signaling (ERK/Akt) | [1][6][14] |
| Off-Target Cytotoxicity | > 10 µM | Mitochondrial Dysfunction, Apoptosis | [7][8][18] |
| Off-Target Cholestasis | ~2.5 - 10 µM | PI3K/PKCε-dependent impairment of exocytosis | [18] |
This workflow will help you systematically determine the cause of cell death.
Caption: Workflow for troubleshooting TLCA-induced cytotoxicity.
Protocol 1: Dose-Response Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow them to attach overnight.[19]
-
TLCA Treatment: Prepare a serial dilution of TLCA in your culture medium, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO). Replace the old medium with the TLCA-containing medium.[19]
-
Incubation: Incubate for your desired experimental time (e.g., 24, 48 hours).
-
MTT Addition: Add MTT reagent (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve the formazan crystals.[19]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Causality Check: A sharp drop in viability at higher concentrations points towards off-target cytotoxicity.
Protocol 2: Annexin V / Propidium Iodide (PI) Staining for Apoptosis
-
Treatment: Treat cells in a 6-well plate with your TLCA concentrations of interest and appropriate controls.
-
Harvest: After incubation, collect both the adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Causality Check: A significant increase in the Annexin V positive population confirms an apoptotic mechanism.
Problem 2: Inconsistent or Confounded GPCR Signaling Results
Symptoms:
-
Variable cAMP levels in response to TLCA.
-
Unexpected activation or inhibition of downstream kinases like ERK, Akt, or p38 MAPK.[3][21]
-
Phenotypic outcomes that do not align with the known TGR5/Gαs pathway.
Underlying Off-Target Mechanism: TLCA is not a perfectly selective ligand. It activates multiple receptors and pathways, which can interfere with each other. For example, TLCA is a known agonist for S1PR2, which can robustly activate the ERK1/2 and Akt pathways.[1][6][14] In some cholangiocarcinoma cells, TLCA has even been shown to promote growth via EGFR transactivation.[11][12] This signaling complexity can easily confound your results if you are not controlling for it.
This workflow provides a logical sequence to confirm that your observed effect is truly mediated by your target receptor.
Caption: Logic diagram for validating on-target GPCR activity.
Protocol 3: Receptor Antagonist Co-treatment
-
Cell Seeding: Plate cells as you would for your primary assay.
-
Pre-treatment: Pre-incubate one set of wells with a specific antagonist (e.g., JTE-013 for S1PR2) for 30-60 minutes before adding TLCA.[6] Use an appropriate concentration as determined by literature or titration.
-
Treatment: Add TLCA to both the antagonist-treated wells and a set of wells without the antagonist. Include vehicle and antagonist-only controls.
-
Assay: Perform your primary assay (e.g., measure p-ERK levels by Western Blot or cAMP levels with an ELISA kit).
-
Causality Check: If the antagonist specifically blocks the TLCA-induced effect, it confirms the involvement of that receptor. For example, if JTE-013 blocks ERK activation by TLCA, the effect is S1PR2-dependent.[12]
Protocol 4: Validating Receptor Expression via qPCR
-
RNA Extraction: Grow your chosen cell line to ~80% confluency and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green master mix, your cDNA template, and validated primers for your target receptor (e.g., GPBAR1 for TGR5, S1PR2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Analyze the Cq values to determine the relative expression level of your target receptor.
-
Causality Check: If your cell line has very low or undetectable mRNA for your target receptor, it is an unsuitable model for studying that specific pathway, and any observed effects are likely off-target.
Part 3: Visualizing the Challenge: On-Target vs. Off-Target Signaling
The diagram below illustrates the complexity of TLCA signaling. While your experiment may be designed to probe the TGR5 pathway, TLCA can simultaneously trigger multiple other cascades that contribute to the final cellular phenotype.
Caption: Signaling crosstalk of this compound (TLCA).
References
-
Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. PubMed Central. Available at: [Link]
-
Tauroursodeoxycholic acid reduces bile acid-induced apoptosis by modulation of AP-1. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms. The Journal of Biological Chemistry. Available at: [Link]
-
Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Cell Death & Disease. Available at: [Link]
-
Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes. Journal of Hepatology. Available at: [Link]
-
Effect of tauroursodeoxycholic acid on bile acid-induced apoptosis in primary human hepatocytes. Journal of Hepatology. Available at: [Link]
-
The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. The FASEB Journal. Available at: [Link]
-
Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes. European Journal of Pharmacology. Available at: [Link]
-
Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids. Gastroenterology. Available at: [Link]
-
Cholic and deoxycholic acids induce mitochondrial dysfunction, impaired biogenesis and autophagic flux in skeletal muscle cells. Scientific Reports. Available at: [Link]
-
The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases. Journal of Lipid Research. Available at: [Link]
-
Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. International Journal of Molecular Sciences. Available at: [Link]
-
Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome. Laboratory Investigation. Available at: [Link]
-
TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology. Available at: [Link]
-
Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Taurocholic acid inhibits features of age-related macular degeneration in vitro. Experimental Eye Research. Available at: [Link]
-
TGR5 Signaling in Hepatic Metabolic Health. Cells. Available at: [Link]
-
Bile Acids and TGR5 (Gpbar1) Signaling. The Gohlke Group. Available at: [Link]
-
The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver. Cells. Available at: [Link]
-
Cholestasis. Wikipedia. Available at: [Link]
-
Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols. The American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophage under inflammatory stress. Journal of Cellular Physiology. Available at: [Link]
-
Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells. Oncotarget. Available at: [Link]
-
This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. The Journal of Biological Chemistry. Available at: [Link]
-
Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans. eLife. Available at: [Link]
-
Why Bile Acids for Research Matter in Metabolic and Clinical Science. IROA Technologies. Available at: [Link]
-
Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages. Molecules. Available at: [Link]
-
Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes. The Biochemical Journal. Available at: [Link]
-
This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Reports. Available at: [Link]
-
Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. Available at: [Link]
-
[Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Leber, Magen, Darm. Available at: [Link]
-
Drug-Induced Perturbations of the Bile Acid Pool, Cholestasis, and Hepatotoxicity: Mechanistic Considerations Beyond the Direct Inhibition of the Bile Salt Export Pump. ResearchGate. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line. The Journal of Biological Chemistry. Available at: [Link]
-
This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. Journal of Cellular Physiology. Available at: [Link]
-
Troubleshooting: About. University of Rochester Department of Chemistry. Available at: [Link]
-
AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences. Available at: [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. iScience. Available at: [Link]
Sources
- 1. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid reduces bile acid-induced apoptosis by modulation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholic and deoxycholic acids induce mitochondrial dysfunction, impaired biogenesis and autophagic flux in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taurolithocholic Acid (TLCA) in Cell Culture
A Senior Application Scientist's Guide to Stock Solution Preparation, Experimental Design, and Troubleshooting
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Taurolithocholic Acid (TLCA). This guide provides in-depth technical information and practical advice in a question-and-answer format to ensure the success and reproducibility of your cell culture experiments involving this potent bile acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (TLCA) is a taurine-conjugated form of the secondary bile acid, lithocholic acid.[1] In a physiological context, it is known as a potent cholestatic agent, meaning it can impair the flow of bile from the liver.[2][3] In cell culture, TLCA is utilized as a tool to investigate a variety of cellular processes, including:
-
Induction of Cholestasis and Cytotoxicity: To model cholestatic liver injury and study the mechanisms of bile acid-induced cell death (apoptosis).[1][2]
-
Cell Signaling Research: TLCA is known to activate specific signaling pathways. For instance, it can promote the growth of certain cancer cells, such as intrahepatic cholangiocarcinoma cells, through the EGFR/ERK1/2 signaling pathway.[4][5]
-
Inflammation and Macrophage Function: Studies have shown that TLCA can modulate inflammatory responses and rescue the phagocytic activity of macrophages under inflammatory stress, potentially through TGR5-PKA signaling.[6]
Understanding the specific cellular context and signaling pathways affected by TLCA is crucial for designing and interpreting your experiments.
Q2: What are the key chemical properties of this compound (sodium salt) I should be aware of?
The sodium salt of TLCA is typically supplied as a crystalline solid that is stable for at least four years when stored at -20°C.[7] Its solubility is a critical factor in preparing stock solutions for cell culture.
| Property | Value | Source |
| Molecular Formula | C26H44NO5S • Na | [7] |
| Molecular Weight | 505.7 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Storage (Solid) | -20°C | [7] |
| Stability (Solid) | ≥ 4 years | [7] |
Q3: Which solvent should I use to prepare my TLCA stock solution, and at what concentration?
Due to its hydrophobic nature, TLCA has poor solubility in aqueous solutions like cell culture media or PBS.[7] Therefore, a concentrated stock solution must first be prepared in an organic solvent.
| Solvent | Approximate Solubility (TLCA Sodium Salt) | Recommended for Cell Culture? |
| DMSO | ~20 mg/mL | Yes (Recommended) |
| Dimethylformamide (DMF) | ~25 mg/mL | Yes |
| Ethanol | ~1 mg/mL | Yes |
| PBS (pH 7.2) | ~1 mg/mL | No (for stock solutions) |
Source: [7]
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing TLCA stock solutions due to its high solubilizing capacity and compatibility with most cell culture applications when used at low final concentrations.[8] A high-concentration stock (e.g., 10-20 mg/mL) is advisable to minimize the final volume of solvent added to your cell culture medium.[9]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM TLCA Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard 10 mM stock solution of TLCA, which can be easily diluted for various experimental needs.
Materials:
-
This compound, sodium salt (FW: 505.7 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing TLCA: Accurately weigh out 5.06 mg of TLCA sodium salt powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the TLCA powder.
-
Dissolution: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If you observe any remaining particulates, you can sonicate the tube for a few minutes to aid dissolution.[8]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound and introduce contaminants.[5]
-
Long-Term Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Preparing a Working Solution of TLCA for Cell Treatment
This protocol details the crucial step of diluting the concentrated DMSO stock into your aqueous cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM TLCA stock solution at room temperature.
-
Pre-warm Culture Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Dilution (Critical Step): While gently vortexing or swirling the pre-warmed medium, add the required volume of the TLCA stock solution dropwise.[8] This slow, continuous mixing is essential to prevent the hydrophobic compound from precipitating out of the aqueous solution.
-
Example Calculation: To prepare 10 mL of medium with a final TLCA concentration of 50 µM:
-
Volume of stock needed = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock needed = (50 µM × 10 mL) / 10,000 µM = 5 µL
-
Final DMSO concentration = 5 µL / 10,000 µL = 0.05%
-
-
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted aqueous solutions of TLCA for more than one day.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving TLCA Powder in DMSO | Insufficient mixing or poor solvent quality. | Use high-purity, anhydrous DMSO. Ensure vigorous and prolonged vortexing. A brief sonication can also be effective.[8] |
| Precipitation in Stock Solution During Storage | The solution may be supersaturated or has undergone repeated freeze-thaw cycles. | Store stock solutions at -20°C or -80°C in small, single-use aliquots.[8] If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve before use.[8] |
| Cloudiness or Precipitation in the Final Cell Culture Medium | Poor solubility in the aqueous medium, incorrect dilution technique, or high final concentration. | - Slow, Dropwise Addition: Add the DMSO stock to the medium slowly while continuously mixing.[8] - Stepwise Dilution: Perform an intermediate dilution in a smaller volume of medium before adding to the final volume. - Pre-warm the Medium: Adding the stock to 37°C medium can improve solubility.[8] - Lower Final Concentration: If precipitation persists, a lower final concentration of TLCA may be necessary. |
| Inconsistent Experimental Results | Degradation of TLCA, lot-to-lot variability, or issues with the final concentration. | Always prepare fresh working solutions for each experiment from a properly stored stock aliquot.[8] Ensure the final DMSO concentration is consistent across all experimental and control groups. |
| Observed Cytotoxicity in Control Group | The final concentration of the organic solvent (e.g., DMSO) is too high. | The final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[8] However, the tolerance of cell lines to DMSO can vary. It is essential to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without TLCA) to determine the specific tolerance of your cell line.[10] |
Visualizing Workflows and Pathways
Experimental Workflow: From Powder to Cell Treatment
Caption: Workflow for preparing and using TLCA in cell culture.
Simplified TLCA Signaling Pathway in Cholangiocarcinoma Cells
Caption: TLCA-induced cell growth via EGFR/ERK1/2 signaling.
Safety & Handling
This compound should be considered hazardous until further information is available.[7] Always handle the compound in accordance with good industrial hygiene and safety practices.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling: Avoid inhalation, and contact with eyes and skin.[12] Do not ingest. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[12]
Always review the complete Safety Data Sheet (SDS) provided by the manufacturer before use.[7]
References
-
Graf, D., et al. (2007). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. PubMed. [Link]
-
Amonyingcharoen, S., et al. (2017). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Letters. [Link]
-
G.A.D.D.A. et al. (1998). Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line. PubMed. [Link]
-
K.A. et al. (2021). This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
H.I. et al. (2007). The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2. PubMed. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Wikipedia. (n.d.). Cholestasis. [Link]
-
Abbkine. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
T.A. et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestasis - Wikipedia [en.wikipedia.org]
- 4. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lgcstandards.com [lgcstandards.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purity Assessment of Commercially Available Taurolithocholic Acid (TLCA)
Welcome to the technical support center for the purity assessment of commercially available Taurolithocholic Acid (TLCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality control of TLCA. As a critical reagent in metabolic research and drug development, ensuring the purity of your TLCA is paramount for reproducible and reliable experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the expertise to confidently assess the purity of your TLCA.
Introduction: The Criticality of TLCA Purity
This compound, a taurine-conjugated secondary bile acid, is a potent signaling molecule involved in various physiological and pathophysiological processes, including cholestasis and activation of the TGR5 receptor.[1] The presence of impurities in commercially available TLCA can lead to erroneous experimental results, misinterpretation of data, and ultimately, setbacks in research and development. Common impurities may include structurally similar bile acids, precursors from synthesis, or degradation products, all of which can have their own biological activities. Therefore, a robust analytical assessment of TLCA purity is not just a quality control measure but a fundamental necessity for scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers encounter when working with commercial TLCA.
Q1: What are the expected common impurities in commercial TLCA?
A1: Commercial TLCA may contain several types of impurities, including:
-
Related Bile Acids: Isomers such as taurochenodeoxycholic acid (TCDCA) and taurodeoxycholic acid (TDCA) can be difficult to separate due to their structural similarity.[2] Unconjugated lithocholic acid (LCA) may also be present as a synthetic precursor or degradation product.
-
Synthesis Byproducts: Depending on the synthetic route, residual starting materials like cholic acid and taurine, as well as side-products from the conjugation reaction, may be present.[3]
-
Degradation Products: TLCA can degrade under certain conditions. The primary degradation is the hydrolysis of the amide bond, leading to the formation of lithocholic acid and taurine. Oxidation of the steroid nucleus can also occur.[4]
-
Residual Solvents: Solvents used in the purification process may be present in trace amounts.
Q2: My HPLC-MS data shows unexpected peaks. How do I identify them?
A2: Identifying unexpected peaks requires a systematic approach. First, consider the potential impurities listed in Q1. Compare the retention times of your unknown peaks with those of commercially available standards for related bile acids. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the impurity, aiding in its identification. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity and compare its fragmentation pattern to known standards or literature data.[5]
Q3: What is a typical purity specification for commercial TLCA?
A3: Most reputable suppliers provide a certificate of analysis (CoA) with their TLCA product. A typical purity specification is ≥95% as determined by HPLC.[6] However, it is crucial to review the CoA for the specific analytical method used and to understand what impurities may be present in the remaining percentage. Some suppliers may offer higher purity grades, such as "MaxSpec® Standard," which are specifically prepared for quantitative mass spectrometry applications and come with a guaranteed identity, purity, stability, and concentration.[6][7]
Q4: How should I properly store and handle TLCA to prevent degradation?
A4: To minimize degradation, solid TLCA should be stored at -20°C in a tightly sealed container, protected from light.[4] For preparing stock solutions, use a suitable solvent like methanol or DMSO. It is recommended to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, store aliquots at -20°C for up to one month or at -80°C for longer periods to minimize degradation. Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for the most common analytical techniques used in TLCA purity assessment.
HPLC & LC-MS/MS Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.[8] However, several challenges can arise.
Problem 1: Poor Chromatographic Resolution of TLCA from Other Bile Acids
-
Cause: Insufficient selectivity of the stationary phase or suboptimal mobile phase conditions. Standard C18 columns may not always provide adequate separation for structurally similar bile acid isomers.[2][9]
-
Solution:
-
Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase.[7][9]
-
Mobile Phase Optimization:
-
pH Adjustment: Altering the mobile phase pH can change the ionization state of the bile acids, affecting their retention and separation.[10]
-
Organic Modifier: Switching between acetonitrile and methanol, or using a combination, can alter selectivity.[9][10]
-
Additives: The concentration of additives like formic acid or ammonium formate can impact peak shape and resolution.[10]
-
-
Gradient Optimization: Employ a shallow gradient to improve the separation of closely eluting compounds.[11]
-
Problem 2: Inconsistent Retention Times
-
Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
System Check: Verify that the HPLC pump is functioning correctly and that there are no leaks in the system.[12][13]
-
Problem 3: Low Signal Intensity or Signal Suppression in LC-MS
-
Cause: Matrix effects from the sample or co-eluting impurities can suppress the ionization of TLCA in the mass spectrometer.[14][15][16]
-
Solution:
-
Sample Preparation: Improve sample clean-up to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective.[14]
-
Chromatographic Separation: Optimize the chromatography to separate TLCA from interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, to compensate for matrix effects and improve quantitative accuracy.[17]
-
Ion Source Optimization: Optimize the MS ion source parameters (e.g., spray voltage, gas flow rates) for maximum TLCA signal.
-
Quantitative Data Summary: Typical HPLC & LC-MS/MS Parameters
| Parameter | HPLC | LC-MS/MS |
| Column | C18, Phenyl-Hexyl, or Biphenyl (e.g., 2.1 x 100 mm, 2.7 µm) | C18 or ARC-18 (e.g., 2.1 x 100 mm, 2.7 µm)[7][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[9][11] | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[7] |
| Mobile Phase B | Acetonitrile or Methanol[9][11] | 50:50 Methanol:Acetonitrile[7] |
| Flow Rate | 0.3 - 0.6 mL/min[9][11] | 0.5 - 0.6 mL/min[7] |
| Column Temperature | 40 - 60 °C[9] | 50 - 60 °C[7] |
| Detection | UV (low wavelength, e.g., 200-210 nm) or ELSD | ESI- in MRM mode[8][11] |
| Injection Volume | 1 - 10 µL | 3 - 10 µL[7] |
Experimental Protocol: HPLC-UV Purity Assessment of TLCA
-
Standard Preparation: Prepare a stock solution of TLCA reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial TLCA sample in methanol to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Identify the TLCA peak based on the retention time of the reference standard.
-
Purity Calculation: Calculate the area percentage of the TLCA peak relative to the total area of all peaks in the chromatogram.
Visualization: Workflow for Investigating Unexpected Peaks in LC-MS
Caption: Decision tree for the identification of unknown peaks in LC-MS analysis.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of TLCA and assess its purity.
Problem: Interpreting the ¹H NMR Spectrum for Purity
-
Challenge: The ¹H NMR spectrum of TLCA contains many overlapping signals in the aliphatic region, which can make it difficult to identify minor impurities.
-
Solution:
-
Reference Spectrum: Compare the acquired spectrum with a reference spectrum of a highly pure TLCA standard. The Human Metabolome Database (HMDB) provides reference spectra for many metabolites, including bile acids.[18]
-
Characteristic Peaks: Focus on well-resolved, characteristic peaks. For TLCA, these include the signals from the taurine moiety and the methyl groups of the steroid backbone.
-
Integration: The integration of the peaks should correspond to the number of protons in the TLCA molecule. Discrepancies in integration ratios may indicate the presence of impurities.
-
Impurity Signals: Look for signals that do not correspond to the TLCA structure. Common impurities like residual solvents have characteristic chemical shifts that can be identified using reference tables.[19]
-
Visualization: Key Regions in the ¹H NMR Spectrum of TLCA
Caption: Simplified representation of key regions in the ¹H NMR spectrum of TLCA.
Conclusion
The purity of commercially available this compound is a critical factor for the success of your research. By employing a multi-faceted analytical approach combining HPLC, LC-MS, and NMR, and by being equipped with the knowledge to troubleshoot common experimental challenges, you can ensure the quality and reliability of your TLCA. This technical support guide provides a foundation for developing robust in-house quality control procedures. Always refer to the supplier's Certificate of Analysis and, when in doubt, perform your own comprehensive purity assessment.
References
-
Berkland, H., & Gairloch, E. (n.d.). Exploring Different HPLC Column Chemistries for Optimal Separation of 17 Bile Acids by LC-MS/MS. LabRulez LCMS. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000036). [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 13(1), e0191797. [Link]
-
Peron, A., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 284. [Link]
-
Restek. (n.d.). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. [Link]
-
Pharmaffiliates. (n.d.). This compound Sodium Salt and its Impurities. [Link]
-
Pharmaffiliates. (n.d.). This compound-impurities. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN103755764A - Synthetic method of taurocholic acid.
-
Fang, S., et al. (2017). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. Analytical and bioanalytical chemistry, 409(23), 5487–5498. [Link]
-
Ijare, O. B., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031–1041. [Link]
-
Jensen, A. D., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]
-
Chen, X., et al. (2020). Targeting the alternative bile acid synthetic pathway for metabolic diseases. Frontiers in pharmacology, 11, 592122. [Link]
-
Kumar, V. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Russell, D. W. (2003). The acidic pathway of bile acid synthesis: not just an alternative pathway. Journal of clinical investigation, 111(2), 165–167. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000761). [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Li, Y., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(21), 15830. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000896). [Link]
-
Australian Scientific Enterprise. (n.d.). Bile Acids Quality Controls. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 96, 159-165. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Pharmaoffer. (n.d.). Bile acid preparations API Manufacturers | GMP-Certified Suppliers. [Link]
-
Han, J., & Liu, Y. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in physiology, 13, 842325. [Link]
-
Elliott, W. H. (1976). Bile acids. LIV--mass spectra of conjugated bile acids. Journal of lipid research, 17(4), 421–429. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Targeting the alternative bile acid synthetic pathway for metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. CN103755764A - Synthetic method of taurocholic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS | Restek [discover.restek.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hmdb.ca [hmdb.ca]
- 13. Taurocholic Acid Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. hmdb.ca [hmdb.ca]
- 19. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Managing Foaming in Taurolithocholic Acid (TLCA) Solutions
Welcome to the technical support guide for managing Taurolithocholic Acid (TLCA) solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize TLCA in their experiments. Foaming is a common yet manageable issue stemming from the inherent physicochemical properties of this bile acid. This guide provides an in-depth understanding of the root causes of foaming and offers validated protocols and troubleshooting strategies to ensure the accuracy and efficiency of your experimental workflows.
Section 1: The Root Cause of Foaming with TLCA
This section addresses the fundamental reasons behind the foaming phenomenon observed in TLCA solutions.
Q1: Why does my this compound solution foam so much?
A1: The foaming of this compound (TLCA) solutions is a direct consequence of its molecular structure and behavior in aqueous environments. TLCA is a bile acid, and like other bile salts, it functions as a natural surfactant (a surface-active agent).[1][2][3]
-
Amphiphilic Nature: The TLCA molecule is amphiphilic, meaning it possesses both a hydrophobic (water-fearing) steroid nucleus and a hydrophilic (water-loving) taurine conjugate side chain.[2]
-
Reduction of Surface Tension: In an aqueous solution, TLCA molecules preferentially migrate to the air-water interface. They orient themselves with their hydrophobic portion facing the air and their hydrophilic portion remaining in the water. This alignment disrupts the cohesive energy at the surface of the water, thereby reducing surface tension.[4][5][6][7] A lower surface tension allows for the formation of stable bubbles, which appear as foam.
-
Micelle Formation: As the concentration of TLCA increases, it reaches a point known as the Critical Micelle Concentration (CMC). Above the CMC, the molecules begin to self-assemble into spherical structures called micelles, with the hydrophobic ends shielded in the center and the hydrophilic ends facing the aqueous environment.[8][9][10] Bile acids derived from lithocholic acid are known to aggregate at relatively low concentrations.[8] This strong tendency to self-aggregate and act at the surface is the primary driver of foaming.
Caption: TLCA monomers at the air-water interface and forming a micelle.
Section 2: Proactive Foam Management: Recommended Protocols
The most effective way to manage foaming is to prevent its formation during solution preparation. The following protocols are designed to minimize the introduction of energy that leads to bubble formation.
Q2: What is the best practice for preparing a TLCA working solution for cell culture or other aqueous experiments?
A2: For most biological applications, a two-step dilution method starting with a concentrated stock in an organic solvent is highly recommended. This approach significantly improves solubility and minimizes foaming.[11][12] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[12]
Part A: Preparation of a Concentrated TLCA Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[13][14]
-
Use high-purity, anhydrous DMSO to prevent introducing water, which can cause premature precipitation.[11]
-
Work in a sterile environment (e.g., a biological safety cabinet) if the final solution is for cell culture.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound (sodium salt) powder in a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).[11][15]
-
Vortex the tube vigorously until the powder is completely dissolved. Brief sonication (5-10 minutes in a water bath sonicator) can be used to ensure complete dissolution.[11]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[11][12]
-
Part B: Preparation of the Final Aqueous Working Solution
-
Pre-Experiment Checklist:
-
Thaw a single aliquot of the TLCA DMSO stock solution at room temperature.
-
Pre-warm the required volume of your aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C). This can improve solubility and reduce precipitation risk.[11]
-
-
Procedure:
-
Gently swirl or stir the pre-warmed aqueous buffer using a magnetic stirrer at a low speed. Avoid creating a deep vortex , as this introduces air.
-
Using a pipette, add the required volume of the DMSO stock solution dropwise directly into the swirling buffer. Slow, gradual addition is critical to prevent localized high concentrations that lead to precipitation and foaming.[11]
-
Allow the solution to mix gently for a few minutes.
-
Do NOT vortex or shake the final solution. If further mixing is needed, gently invert the container 2-3 times.
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.[12]
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | High-purity, anhydrous DMSO | Maximizes solubility of the hydrophobic TLCA molecule. |
| Stock Concentration | 10-25 mg/mL | A high concentration minimizes the volume of DMSO added to the final solution. |
| Final DMSO % (Cell Culture) | < 0.5% (v/v), ideally ≤ 0.1% | High concentrations of DMSO can be cytotoxic. Always run a vehicle control. |
| Addition Method | Slow, dropwise addition to swirling buffer | Prevents precipitation and minimizes energy input that causes foaming.[11] |
| Final Mixing | Gentle swirling or inversion | Avoids introducing air and shear forces that stabilize foam. |
Q3: Can I dissolve TLCA directly in an aqueous buffer? What are the challenges?
A3: Yes, direct dissolution is possible, especially with the more water-soluble sodium salt form of TLCA, but it carries a much higher risk of significant foaming and incomplete dissolution.[16] This method requires extreme care to minimize agitation.
-
Bring your aqueous buffer (e.g., PBS, pH 7.2) to the final desired volume in an appropriately sized beaker with a magnetic stir bar.
-
Begin stirring at a low speed, just enough to create gentle surface movement without a vortex.
-
Carefully and slowly sprinkle the TLCA powder onto the surface of the liquid. Adding the powder gradually allows each particle to "wet" before being incorporated, preventing clumping.
-
Continue to stir at a low speed until the powder is fully dissolved. This may take a considerable amount of time. Be patient and resist the urge to increase the stirring speed, as this will inevitably lead to foaming.
-
If foam does appear, stop stirring and allow it to dissipate before proceeding.
Section 3: Reactive Foam Management: Troubleshooting
If foaming occurs despite preventative measures, the following steps can be taken.
Caption: A stepwise workflow for addressing foam in TLCA solutions.
Q4: My TLCA solution has already foamed. How can I remove it?
A4: Follow a tiered approach from least to most invasive:
-
Patience: The simplest method is to let the solution stand, covered and undisturbed, in a sterile environment. Much of the foam may dissipate on its own over 15-30 minutes as the bubbles collapse.
-
Mechanical Disruption: For persistent foam, you can gently touch the surface of the bubbles with a sterile pipette tip or needle. This can break the surface tension and collapse the foam structure. Avoid stirring, as this will worsen the problem.
-
Chemical Intervention: If the above methods fail and your experiment can tolerate an additional reagent, the use of an anti-foaming agent is the final option.
Q5: How do I choose and use an anti-foaming agent?
A5: Anti-foaming agents are chemicals that act to destabilize foam.[17] The choice is critically dependent on your experimental application.
-
For Cell Culture/Biological Assays: You must use a sterile, non-toxic, and biocompatible anti-foaming agent. Look for products specifically designated as "molecular biology grade" or "cell culture tested."[18]
-
For Chemical/Analytical Assays: A broader range of agents can be used, but you must confirm they do not interfere with your assay (e.g., by altering absorbance, fluorescence, or reacting with other components).
| Antifoam Type | Active Component | Typical Use Concentration | Pros | Cons & Considerations |
| Silicone-Based | Polydimethylsiloxane (PDMS) emulsion | 1-100 ppm (0.0001% - 0.01%)[18] | Highly effective, water-dilutable, often autoclavable.[18] | Can be difficult to remove from glassware; may interfere with certain downstream applications (e.g., cell adhesion, mass spectrometry).[18] |
| Organic (Non-Silicone) | Polypropylene glycol / Polyether dispersions | 0.005% - 0.01%[18] | Soluble in cold water, can be repeatedly sterilized, less likely to leave residues on glassware. | May have lower efficacy than silicone agents in some systems; solubility can be temperature-dependent.[18] |
-
Consult the manufacturer's data sheet for the recommended starting concentration.
-
Prepare a diluted stock of the antifoam agent if necessary.
-
Add the absolute minimum volume required to the foamed solution. Start with a very small drop and observe the effect before adding more.
-
Gently swirl the container to distribute the agent. Do not shake or vortex.
-
Crucially, always run a parallel control experiment containing the antifoam agent at the same concentration but without your primary compound (TLCA) to ensure the agent itself does not affect your experimental outcome.
Section 4: Frequently Asked Questions (FAQs)
Q6: How do pH and temperature affect TLCA foaming?
The ionization state and solubility of bile acids are influenced by pH.[19] While TLCA is conjugated and generally more soluble than its unconjugated form, significant shifts in pH away from neutral (pH ~7.0-8.0) can alter its aggregation properties and potentially impact foaming. Similarly, temperature can affect solubility; as noted, warming a solution can help prevent precipitation.[11] However, extreme temperatures should be avoided unless specified by a protocol.
Q7: I see precipitation when diluting my DMSO stock. How do I fix this?
Precipitation is a solubility issue that often occurs alongside foaming. It happens when the TLCA rapidly comes out of solution upon hitting the aqueous buffer. The fix is the same as the preventative measure for foaming: ensure your buffer is pre-warmed, and add the DMSO stock very slowly and dropwise into a gently swirling solution to allow for gradual dispersion.[11] Brief sonication after dilution can also help redissolve precipitates.[11]
Q8: How should I store my TLCA powder and stock solutions?
-
Powder: Store the solid TLCA powder, tightly sealed, at -20°C as recommended by most suppliers.[15] Keep the container well-sealed to prevent moisture absorption.[20]
-
DMSO Stock Solution: Store aliquots at -20°C or -80°C for long-term stability.[11][12] Avoid repeated freeze-thaw cycles by creating single-use aliquots.
References
-
Wetting properties of bile salt solutions and dissolution media. (n.d.). PubMed. [Link]
-
This compound | C26H45NO5S. (n.d.). PubChem. [Link]
-
This compound 3-sulfate | C26H45NO8S2. (n.d.). PubChem. [Link]
-
Correlation between bile salt concentration and wetting. A) Surface... (n.d.). ResearchGate. [Link]
-
Key Considerations for Storing and Transporting Surfactants. (n.d.). Acme-Hardesty. [Link]
-
Surface tension properties of human urine: relationship with bile salt concentration. (1988). Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
AntiFoam. (n.d.). CLIAwaived Inc. [Link]
-
Surface Tension Properties of Human Urine: Relationship with Bile Salt Concentration. (1988). Journal of clinical chemistry and clinical biochemistry. [Link]
-
taurocholic acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Taurocholic Acid | C26H45NO7S. (n.d.). PubChem. [Link]
-
Surface tension properties of human urine: relationship with bile salt concentration. (1988). Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
Anti-Foam Agent #1651791. (n.d.). Bio-Rad. [Link]
-
Antifoams & Defoamers. (n.d.). Applied Material Solutions. [Link]
-
Bile acids and bile salts: ionization and solubility properties. (n.d.). PubMed. [Link]
-
Photoactive bile salts with critical micellar concentration in the micromolar range. (2018). Organic & Biomolecular Chemistry. [Link]
-
Determination of critical micellar concentrations of cholic acid and its keto derivatives. (2007). Colloids and Surfaces B: Biointerfaces. [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]
-
The natural bile acid surfactant sodium taurocholate (NaTC) as a coformer in coamorphous systems. (2018). International Journal of Pharmaceutics. [Link]
-
Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. (n.d.). ResearchGate. [Link]
-
Preparing & Handling Chemical Solutions. (2023). The Science Blog. [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. [Link]
-
Solubility of Bile Salts. (n.d.). Semantic Scholar. [Link]
-
Noninvasive methods to determine the critical micelle concentration of some bile acid salts. (2004). Analytical Biochemistry. [Link]
-
This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. (2003). The Journal of Biological Chemistry. [Link]
-
Estimation of the increase in solubility of drugs as a function of bile salt concentration. (1998). Pharmaceutical Research. [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen. [Link]
-
Critical micelle concentration (expressed as molar concentration, cmc,... (n.d.). ResearchGate. [Link]
-
Experimental studies on the influence of surfactants on intestinal absorption of drugs. Cefadroxil as model drug and sodium taurocholate as natural model surfactant: studies in rat colon and in rat duodenum. (1994). Die Pharmazie. [Link]
-
Bile Acid Synthesis in Cell Culture. (2025). ResearchGate. [Link]
-
Gallstone Dissolving Therapy. (n.d.). Dr Paul Froomes. [Link]
-
Optimum bile acid treatment for rapid gall stone dissolution. (1989). Gut. [Link]
-
How to Get Rid of Gallstones: 9 Natural Treatments. (2023). Healthline. [Link]
-
Dissolving Gallstones Without Surgery: What Works?. (2025). Verywell Health. [Link]
-
How to Reduce Foam in Wastewater?. (2023). Etch2o. [Link]
-
A Simpler Way to Reduce Foam from Industrial Chemical Production. (2020). Applied Materials. [Link]
-
Understanding Foaming in Water & Wastewater Treatment Plants. (2024). Organica Water. [Link]
-
Causes and Control of Foaming in the Secondary Process. (2010). Wastewater Processing. [Link]
Sources
- 1. Wetting properties of bile salt solutions and dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The natural bile acid surfactant sodium taurocholate (NaTC) as a coformer in coamorphous systems: Enhanced physical stability and dissolution behavior of coamorphous drug-NaTc systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface tension properties of human urine: relationship with bile salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Surface Tension Properties of Human Urine: Relationship with Bile Salt Concentration | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Determination of critical micellar concentrations of cholic acid and its keto derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. reagent.co.uk [reagent.co.uk]
- 15. caymanchem.com [caymanchem.com]
- 16. apexbt.com [apexbt.com]
- 17. thomassci.com [thomassci.com]
- 18. Antifoams [sigmaaldrich.com]
- 19. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agritechem.com [agritechem.com]
Technical Support Center: Optimizing Taurolithocholic Acid (TLCA) Treatment in Hepatocytes
Welcome to the technical support guide for optimizing experiments involving Taurolithocholic Acid (TLCA) treatment in hepatocytes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental hurdles. The content is structured in a flexible question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TLCA), and what is its primary application in hepatocyte research?
A: this compound (TLCA) is a hydrophobic, cholestatic bile acid.[1] In research, it is widely used as a tool compound to induce cholestasis, a condition where bile flow from the liver is impaired.[2] This allows scientists to model drug-induced liver injury (DILI) and study the cellular mechanisms of hepatotoxicity.[3][4] TLCA is particularly potent at causing cellular damage because it disrupts hepatocyte function by inhibiting key bile acid transporters and inducing mitochondrial stress, ultimately leading to apoptosis (programmed cell death).[1][5]
Q2: What is the core molecular mechanism of TLCA-induced hepatotoxicity?
A: TLCA-induced toxicity is a multi-step process primarily centered on the disruption of bile acid homeostasis and the induction of cellular stress:
-
Transporter Inhibition: TLCA can inhibit the Bile Salt Export Pump (BSEP), a critical transporter on the hepatocyte's canalicular (apical) membrane responsible for pumping bile acids out into the bile ducts.[2][6] This inhibition leads to the intracellular accumulation of cytotoxic bile acids.
-
Mitochondrial Dysfunction: The buildup of hydrophobic bile acids like TLCA directly damages mitochondria. This leads to the opening of the mitochondrial permeability transition pore (MPTP), dissipation of the mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5]
-
Caspase Activation & Apoptosis: The release of cytochrome c initiates the intrinsic pathway of apoptosis.[7] This results in the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner that dismantles the cell, leading to apoptotic cell death.[8][9]
-
FXR Signaling Dysregulation: While the farnesoid X receptor (FXR) is a master regulator of bile acid homeostasis that normally protects the liver, high concentrations of toxic bile acids can overwhelm these protective mechanisms.[10][11][12]
Below is a diagram illustrating the primary signaling pathway for TLCA-induced apoptosis.
Caption: TLCA inhibits BSEP, causing mitochondrial stress and apoptosis.
Q3: How do I select an appropriate incubation time for my TLCA experiment? There seems to be a wide range in the literature.
A: The optimal incubation time is entirely dependent on the biological question and the specific endpoint you are measuring. There is no single "correct" duration. A time-course experiment is strongly recommended to capture the dynamics of the cellular response.
Here is a general framework for selecting your time points:
| Incubation Duration | Biological Events & Endpoints | Rationale |
| Short-Term (0 - 4 hours) | Signaling pathway activation (e.g., kinase phosphorylation), rapid changes in ion flux (Ca2+), initial mitochondrial membrane potential (MMP) collapse. | Captures the earliest cellular responses to TLCA insult, often preceding overt cell death.[13] Useful for mechanistic studies. |
| Mid-Term (4 - 24 hours) | Caspase activation, significant LDH release, widespread apoptosis, changes in gene expression related to stress and bile acid transport. | This is the most common window for observing the commitment to and execution of apoptosis.[8] Many cytotoxicity assays show a robust signal in this timeframe. |
| Long-Term (24 - 72 hours) | Secondary necrosis following apoptosis, cumulative cytotoxicity, assessment of drug-drug interactions, changes in protein expression. | Necessary for slowly developing toxicity or when assessing the effects of compounds that require metabolic activation.[14][15] Longer incubations can be challenging with primary hepatocytes due to declining viability.[16] |
Recommendation: For an initial characterization experiment, we suggest a time course with points at 0, 4, 8, 12, and 24 hours . This range typically captures the onset of mitochondrial dysfunction, caspase activation, and significant cytotoxicity.
Experimental Design & Troubleshooting Guide
This section provides a logical workflow for setting up your experiment and addressing common problems.
Caption: A three-phase workflow for TLCA incubation optimization.
Q4: I'm seeing high levels of cell death in my vehicle-treated (control) wells, especially at later time points. What's wrong?
A: This is a common issue, particularly with cryopreserved primary hepatocytes. The cause is often related to cell health and culture conditions rather than the compound itself.
-
Troubleshooting Steps:
-
Check Initial Viability: Always assess the viability of your hepatocyte suspension (e.g., via Trypan Blue exclusion) before plating. Do not proceed if viability is below 80-85%.[17]
-
Optimize Seeding Density: Both under- and over-confluent monolayers can lead to premature cell death. Perform a density titration experiment to find the optimal number of cells per well for your plate format.
-
Handle Cells Gently: Primary hepatocytes are sensitive. Avoid vigorous pipetting or centrifugation at high speeds. When thawing, do so quickly and transfer cells into pre-warmed medium.
-
Limit Solvent Concentration: If using DMSO to dissolve TLCA, ensure the final concentration in the media does not exceed 0.1%. Higher concentrations can be cytotoxic.[18][19] Run a "vehicle-only" control to confirm solvent tolerance.
-
Use Appropriate Media: Ensure you are using a high-quality, recommended culture medium for your specific hepatocyte type.
-
Q5: My results are highly variable between replicate wells. How can I improve consistency?
A: High variability can obscure real biological effects. Precision in your technique is key.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before plating, make sure your hepatocyte suspension is uniform. Gently swirl the suspension before aspirating cells for each plate to prevent settling.
-
Plate by Time Point: Prepare separate plates for each time point rather than having all time points on one plate. This prevents temperature fluctuations that occur when removing the plate from the incubator multiple times for sampling.[19][20]
-
Pre-plate Compounds: To ensure consistent timing, add the TLCA dilutions to the wells before adding the hepatocytes. The incubation starts the moment you add the cells to the wells.[18][19]
-
Automated Pipetting: If available, use multichannel or automated liquid handlers to minimize pipetting variability between wells.
-
Edge Effects: Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation and temperature changes, which can affect cell health and lead to inconsistent results.
-
Q6: I'm not observing a clear time-dependent or dose-dependent toxic effect from TLCA. What should I check?
A: This suggests an issue with either the experimental setup or the health of the cells.
-
Troubleshooting Steps:
-
Verify TLCA Concentration: Confirm that your stock solution and dilutions were prepared correctly. TLCA can be difficult to dissolve; ensure it is fully solubilized before adding it to the media.
-
Extend the Time Course/Dose Range: It's possible your chosen time points are too early or your concentrations are too low. Try extending the incubation to 48 hours or increasing the TLCA concentration (e.g., up to 200 µM).[21]
-
Assess Metabolic Competence: If using a cell line like HepG2, ensure it expresses the necessary bile acid transporters and metabolic enzymes. Primary hepatocytes are generally considered the gold standard for these studies.[22]
-
Run a Positive Control: Include a well-characterized hepatotoxin (e.g., acetaminophen with metabolic activation) as a positive control to confirm that your cell model and assay system are capable of detecting cytotoxicity.
-
Key Experimental Protocols
Here are detailed, step-by-step protocols for three essential assays used to quantify the effects of TLCA.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity or necrosis.[23]
-
Principle: Released LDH in the culture supernatant catalyzes the conversion of a substrate into a colored formazan product, which is measured by absorbance.[23]
-
Procedure:
-
Plate Cells: Seed hepatocytes in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the plating medium and add fresh medium containing your desired concentrations of TLCA and controls. Include three control groups:
-
Vehicle Control: Cells treated with vehicle only (e.g., 0.1% DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the assay endpoint.[24]
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Incubation: Incubate the plate at 37°C for your selected time points.
-
Collect Supernatant: At the end of each time point, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[25] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[24]
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[23] Add the stop solution if required by the kit. Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[24]
-
Calculation: % Cytotoxicity = 100 * [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)]
-
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[26]
-
Principle: Activated caspase-3/7 cleaves a specific substrate (e.g., DEVD), releasing a fluorescent or luminescent signal that is proportional to the amount of enzyme activity.[27]
-
Procedure:
-
Plate and Treat: Plate and treat cells in a white-walled, clear-bottom 96-well plate suitable for fluorescence/luminescence measurements.
-
Incubation: Incubate for the desired time points. Note that caspase activity is often transient, peaking in the 8-18 hour range for many stimuli.[8]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes. Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[26]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control wells.
-
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
This assay detects the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.[28]
-
Principle: In healthy, energized mitochondria, cationic dyes like TMRE or JC-1 accumulate and emit a strong red fluorescence. When the MMP collapses, the dye disperses into the cytoplasm and either emits a green fluorescence (JC-1) or its red signal is lost (TMRE), allowing for ratiometric or intensity-based analysis.[29]
-
Procedure (using TMRE as an example):
-
Plate and Treat: Plate and treat cells in a black-walled, clear-bottom 96-well imaging plate.
-
Incubation: Incubate for your desired time points. MMP changes are often very early events, so consider short incubations (e.g., 1-5 hours).[30]
-
Positive Control: About 15-30 minutes before the end of the incubation, add a mitochondrial uncoupler like FCCP (e.g., 20 µM final concentration) to a set of control wells. This will induce complete depolarization and serve as a positive control.
-
Dye Loading: Add TMRE dye to all wells at a final concentration of ~100-200 nM. Incubate at 37°C for 30 minutes.
-
Wash and Read: Gently aspirate the medium containing the dye and replace it with pre-warmed buffer (e.g., PBS or a specific assay buffer).
-
Measurement: Immediately measure the fluorescence using a microplate reader or fluorescence microscope with an appropriate filter set (e.g., Ex/Em = 549/575 nm for TMRE).
-
Data Analysis: Quantify the fluorescence intensity and normalize it to cell number (if performing microscopy) or express it as a percentage of the vehicle control fluorescence.
-
References
-
Gao, J., He, J., Zhai, Y., et al. (2017). The Role of Farnesoid X Receptor in Cholestasis. ResearchGate. Available at: [Link]
-
de Boer, J. F., van der Velden, J. L. J., & Rings, E. H. H. M. (2020). Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders. Frontiers in Physiology. Available at: [Link]
-
Liu, Y., Binz, J., Numerick, M. J., et al. (2003). Benefit of farnesoid X receptor inhibition in obstructive cholestasis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Strazzabosco, M., & Fabris, L. (2012). Nuclear receptor FXR, bile acids and liver damage: Introducing the progressive familial intrahepatic cholestasis with FXR mutations. Hepatology. Available at: [Link]
-
Sakamuru, S., Li, X., Attene-Ramos, M. S., et al. (2016). Mitochondrial Membrane Potential Assay. Methods in Molecular Biology. Available at: [Link]
-
Chiang, J. Y. L. (2022). Discovery of farnesoid X receptor and its role in bile acid metabolism. World Journal of Gastroenterology. Available at: [Link]
-
BioIVT. (2024). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. BioIVT. Available at: [Link]
-
Gu, X., Albrecht, W., et al. (2019). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology. Available at: [Link]
-
Beuers, U., Bilzer, M., Chittattu, A., et al. (2001). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry. Available at: [Link]
-
Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. Assay Guidance Manual. Available at: [Link]
-
Ogasawara, Y., Itoh, T., et al. (2019). Establishment of an in vitro cholestasis risk assessment system using two-dimensional cultured HepaRG cells and 12 bile acids. Journal of Toxicological Sciences. Available at: [Link]
-
BioIVT. (2024). Optimizing In Vitro Hepatocyte Suspension Incubations for Reliable ADMET/DMPK Data for New Users. BioIVT. Available at: [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Welz, T., Wullaert, A., et al. (2011). Activation of caspase-3. ResearchGate. Available at: [Link]
-
Sakamuru, S., Attene-Ramos, M. S., et al. (2016). MMP assay principle. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). LDH cell viability assay protocol. ResearchGate. Available at: [Link]
-
Soars, M. G., Grime, K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition. Available at: [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Cazanave, S. C., et al. (2014). Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model. Journal of Hepatology. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc.. Available at: [Link]
-
Hendriks, D. F. G., et al. (2014). Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. Toxicology in Vitro. Available at: [Link]
-
Pharmaron. (n.d.). Metabolism. Pharmaron. Available at: [Link]
-
Bonvicini, F., Gautier, J. C., et al. (1980). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Virchows Archiv B Cell Pathology. Available at: [Link]
-
BioIVT. (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Cholestasis. Wikipedia. Available at: [Link]
-
Brouwer, K. L. R., et al. (2005). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Toxicological Sciences. Available at: [Link]
-
Schölmerich, J., et al. (1979). [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Research in Experimental Medicine. Available at: [Link]
-
Combettes, L., et al. (1994). Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes. Biochemical Journal. Available at: [Link]
-
BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences. Available at: [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
Ferreira, K. S., et al. (2012). Caspase-3 feeds back on caspase-8, Bid and XIAP in type I Fas signaling in primary mouse hepatocytes. Cell Death & Differentiation. Available at: [Link]
-
Kuczer, M., et al. (2023). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Scientific Reports. Available at: [Link]
-
Perez, M. J., & Briz, O. (2009). Novel insight into mechanisms of cholestatic liver injury. World Journal of Gastroenterology. Available at: [Link]
-
Creative Bioarray. (n.d.). Hepatotoxicity Assay Services. Creative Bioarray. Available at: [Link]
-
Guicciardi, M. E., & Gores, G. J. (2009). Mechanism of Hepatocyte Apoptosis. Hepatology. Available at: [Link]
-
Tolosa, L., et al. (2016). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Methods in Molecular Biology. Available at: [Link]
-
Sirenko, O., et al. (2014). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. Assay and Drug Development Technologies. Available at: [Link]
-
Malhi, H., et al. (2010). Molecular mechanisms of hepatic apoptosis. Journal of Biological Chemistry. Available at: [Link]
-
Guicciardi, M. E., & Gores, G. J. (2005). Apoptosis: a mechanism of acute and chronic liver injury. Gut. Available at: [Link]
-
Woolbright, B. L., & Jaeschke, H. (2017). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences. Available at: [Link]
-
Canbay, A., et al. (2004). Apoptosis as a Mechanism for Liver Disease Progression. ResearchGate. Available at: [Link]
Sources
- 1. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestasis - Wikipedia [en.wikipedia.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Hepatocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: a mechanism of acute and chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders [frontiersin.org]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 18. news-medical.net [news-medical.net]
- 19. bioivt.com [bioivt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. cellbiologics.com [cellbiologics.com]
- 25. researchgate.net [researchgate.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. med.stanford.edu [med.stanford.edu]
- 28. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Bile Acids: Taurolithocholic Acid vs. Deoxycholic Acid in Colon Cancer's Cellular Arena
A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals
In the intricate microenvironment of the human colon, a constant dialogue unfolds between the host and a vast community of gut microbiota. Among the key molecular players in this dialogue are bile acids, cholesterol-derived metabolites that, beyond their digestive roles, are increasingly recognized as potent signaling molecules with profound implications for colorectal cancer (CRC). This guide provides a detailed, evidence-based comparison of two prominent secondary bile acids, Taurolithocholic Acid (TLCA) and Deoxycholic Acid (DCA), and their contrasting effects on colon cancer cells. As researchers and drug development professionals, understanding these nuances is paramount for identifying novel therapeutic targets and strategies.
The Dichotomous Nature of Bile Acids in Colon Carcinogenesis
Primary bile acids, synthesized in the liver, are metabolized by gut bacteria into a diverse pool of secondary bile acids. Among these, DCA is one of the most abundant and has been extensively studied for its tumor-promoting activities.[1][2] In contrast, the effects of TLCA, a taurine conjugate of lithocholic acid (LCA), are less understood but appear to be context-dependent and, in some instances, antagonistic to the pro-cancerous effects of DCA. This guide will dissect the available evidence, comparing their impacts on key cellular processes that underpin cancer progression: cytotoxicity, proliferation, and apoptosis, and the signaling pathways that govern these events.
Cytotoxicity: A Quantitative Look at Cell Viability
The cytotoxic potential of a compound is a critical determinant of its therapeutic or pathological effect. In the context of colon cancer, the concentration-dependent cytotoxicity of bile acids can either promote the survival of apoptosis-resistant cancer cells or be harnessed for therapeutic cell killing.
Comparative Cytotoxicity of Lithocholic Acid (a proxy for TLCA) and Deoxycholic Acid
| Bile Acid | Cell Line | IC50 (µM) | Reference |
| Lithocholic Acid | HCT-116 | 81.1 ± 3.8 | [3] |
| Lithocholic Acid | DLD-1 | 173.1 ± 3.0 | [3] |
| Lithocholic Acid | HCT-8 | 97.4 ± 2.5 | [3] |
| Deoxycholic Acid | Caco-2 | > 100 (induces apoptosis) | [4] |
| Deoxycholic Acid | HT-29 | > 100 (induces apoptosis) | [4] |
Note: Data for TLCA is limited; Lithocholic acid (LCA), its unconjugated form, is presented as a proxy. The cytotoxicity of bile acids is highly dependent on their hydrophobicity, with more hydrophobic bile acids like LCA and DCA generally exhibiting greater toxicity.[5]
The available data suggests that both LCA and DCA exhibit cytotoxic effects at higher concentrations.[3][4] A study on various colon cancer cell lines demonstrated that lithocholate was the most toxic secondary bile acid, followed by deoxycholate.[5] This dose-dependent effect is crucial; at lower, sub-lethal concentrations, these bile acids can paradoxically promote cancer cell survival and proliferation.
Proliferation vs. Apoptosis: A Delicate Balance Tilted by Bile Acids
The progression of colorectal cancer is characterized by a disruption in the equilibrium between cell proliferation and programmed cell death (apoptosis). Both DCA and TLCA can modulate this balance, but often in opposing directions.
Deoxycholic Acid (DCA): A Promoter of Proliferation and an Inducer of Apoptosis
DCA exhibits a biphasic effect on colon cancer cells. At low concentrations (up to 20 µM), it has been shown to stimulate the growth of human colon cancer cell lines.[4] This pro-proliferative effect is often attributed to the activation of signaling pathways that drive cell cycle progression.[6] Conversely, at higher concentrations (>100 µM), DCA is a potent inducer of apoptosis.[4][7] This dual role suggests that chronic exposure to low levels of DCA in the colon could create a pro-tumorigenic environment by fostering cell proliferation, while acute high-level exposure can trigger cell death.
This compound (TLCA): An Emerging Player with Complex Roles
Direct evidence for the effects of TLCA on colon cancer cell proliferation and apoptosis is less abundant. However, studies on its unconjugated form, LCA, suggest it can also induce apoptosis in colon cancer cells.[3] Interestingly, one study reported that taurocholic acid, a more hydrophilic conjugated bile acid, did not induce apoptosis in HCT116 cells, suggesting that the specific chemical structure of the bile acid is a critical determinant of its biological activity.[8] Furthermore, TLCA is a potent activator of the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[9][10] Activation of GPBAR1 can have varied effects, including the suppression of inflammatory responses, which may indirectly impact cancer progression.[10]
Unraveling the Signaling Maze: EGFR/MAPK and Wnt/β-Catenin Pathways
The cellular effects of DCA and TLCA are orchestrated by their ability to modulate key intracellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) and the Wnt/β-catenin pathways are two of the most critical cascades in colorectal cancer development and progression.
The EGFR/MAPK Axis: A Central Hub for Bile Acid Action
The EGFR/MAPK pathway is a pivotal regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including CRC.
Deoxycholic Acid's Command over EGFR/MAPK: DCA is a well-established activator of the EGFR/MAPK pathway in colon cancer cells.[6] This activation leads to a downstream cascade of phosphorylation events, ultimately promoting the expression of genes involved in cell proliferation and survival.
This compound's Emerging Role: While less studied in colon cancer, TLCA has been shown to increase the phosphorylation of EGFR and ERK1/2 in cholangiocarcinoma cells, suggesting a similar mechanism may be at play in colon cancer.[11]
Workflow for Assessing MAPK Pathway Activation
Caption: Western Blot workflow for analyzing MAPK pathway activation.
The Wnt/β-Catenin Pathway: A Critical Regulator of Development and Cancer
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a primary driver of colorectal cancer.
Deoxycholic Acid's Influence on Wnt/β-Catenin: DCA has been shown to modulate the Wnt/β-catenin pathway, contributing to increased cell proliferation and invasion.[11]
The Role of this compound: The direct effects of TLCA on the Wnt/β-catenin pathway in colon cancer cells are not as well-defined. However, its activation of GPBAR1 can lead to downstream signaling events that may intersect with the Wnt pathway.
Signaling Pathway Comparison
Caption: Simplified signaling pathways of DCA and TLCA in colon cancer cells.
Experimental Protocols: A Guide for the Bench Scientist
To aid researchers in the investigation of these bile acids, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of TLCA or DCA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat colon cancer cells with TLCA or DCA at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Proliferation Measurement: BrdU Incorporation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.
Conclusion: Navigating the Complex Landscape of Bile Acid Signaling
The evidence presented in this guide underscores the complex and often contradictory roles of this compound and Deoxycholic Acid in the context of colon cancer. DCA, a well-established tumor promoter, exhibits a dose-dependent biphasic effect, promoting proliferation at low concentrations and inducing apoptosis at high concentrations, primarily through the activation of the EGFR/MAPK and Wnt/β-catenin pathways. The effects of TLCA are less clear-cut but appear to be mediated, at least in part, through the GPBAR1 receptor and potentially the EGFR/MAPK pathway.
For researchers and drug development professionals, these findings highlight several key takeaways:
-
Context is Critical: The effects of bile acids are highly dependent on their concentration, chemical structure (conjugation and hydroxylation), and the specific genetic background of the cancer cells.
-
Therapeutic Potential: The pro-apoptotic effects of high concentrations of these bile acids could be explored for therapeutic benefit, while the pro-proliferative effects of low concentrations highlight the importance of dietary and lifestyle interventions to modulate the gut bile acid pool.
-
Future Directions: Further research is needed to fully elucidate the signaling networks governed by TLCA in colon cancer cells and to conduct direct, quantitative comparisons with DCA. Such studies will be invaluable in identifying novel therapeutic targets and developing more effective strategies for the prevention and treatment of colorectal cancer.
By continuing to unravel the intricate signaling pathways modulated by these potent metabolites, the scientific community can move closer to harnessing the therapeutic potential of bile acids while mitigating their pro-tumorigenic effects.
References
- Owen, R. W., Dodo, M., Thompson, M. H., & Hill, M. J. (1987). The faecal ratio of lithocholic acid to deoxycholic acid may be an important aetiological factor in colo-rectal cancer. European Journal of Cancer and Clinical Oncology, 23(7), 1059-1063.
- Bayerdörffer, E., Mannes, G. A., Richter, W. O., Ochsenkühn, T., Wiebecke, B., Köpcke, W., & Paumgartner, G. (1993). Increased serum deoxycholic acid levels in men with colorectal adenomas. Gastroenterology, 104(1), 145-151.
- Reddy, B. S. (1981). Diet and excretion of bile acids. Cancer research, 41(9 Part 2), 3766-3768.
- Kulanthaivel, L., Akila, P., & Ramalingam, S. (2021). Biliary acids as promoters of colon carcinogenesis: a narrative review. Journal of Gastrointestinal Cancer, 52(4), 1165-1171.
- Owen, R. W., Thompson, M. H., & Hill, M. J. (1986). The importance of the ratio of lithocholic to deoxycholic acid in large bowel carcinogenesis. Nutrition and cancer, 8(1), 67-71.
- Latta, R. K., Fiander, H., Ross, N. W., Simpson, C., & Schneider, H. (1993). Toxicity of bile acids to colon cancer cell lines. Cancer letters, 70(3), 167-173.
- Zhu, B., Takeda, T., Zhuang, T., Takeda, H., Honda, K., & Shibata, H. (2018). Secondary Bile Acids and Tumorigenesis in Colorectal Cancer. Frontiers in Physiology, 9, 1883.
- Sung, M. K., Lee, H., & Choi, Y. H. (2014). Transcriptome analysis reveals GA induced apoptosis in HCT116 human colon cancer cells through calcium and p53 signal pathways. RSC advances, 4(90), 49244-49251.
- He, F., Li, N., Chen, H., Chen, S., Pu, J., & Li, C. (2017). Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids. Oncology letters, 14(4), 4859-4866.
- Yui, S., Saeki, T., Kanamoto, R., & Iwami, K. (2007). Taurocholic acid does not induce apoptosis in HCT116 cells regardless of its intracellular concentration. Bioscience, biotechnology, and biochemistry, 71(3), 800-802.
- Kumar, A., Singh, B., & Sharma, P. R. (2016). Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy. Journal of medicinal chemistry, 59(1), 224-237.
- Khambu, B., Yan, R., Huda, N., Liu, J., & Chen, X. (2019). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Frontiers in physiology, 10, 1373.
- Ridlon, J. M., Wolf, P. G., & Gaskins, H. R. (2016). Taurocholic acid metabolism by gut microbes and colon cancer. Gut microbes, 7(3), 201-215.
- Martínez-Mariscal, A., Solís-S, J. C., & García-Sáinz, J. A. (2011). Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells. Apoptosis, 16(10), 1054-1067.
- Debruyne, P. R., Bruyneel, E. A., Li, X., Zimber, A., Gespach, C., & Mareel, M. M. (2001). The role of deoxycholic acid in the expression of apoptosis or proliferation in human colon cancer cells. Carcinogenesis, 22(10), 1665-1670.
- Yui, S., Saeki, T., Kanamoto, R., & Iwami, K. (2005). Characteristics of apoptosis in HCT116 colon cancer cells induced by deoxycholic acid. Journal of biochemistry, 138(2), 151-157.
- Sung, B., Park, S. H., Kim, M. J., & Kim, N. D. (2014). Corosolic acid induces apoptotic cell death in HCT116 human colon cancer cells through a caspase-dependent pathway. International journal of molecular medicine, 33(4), 943-949.
- Powell, A. A., LaRue, J. M., Batta, A. K., & Martinez, J. D. (2005). Bile acid hydrophobicity is correlated with induction of apoptosis and/or growth arrest in HCT116 cells. The Biochemical journal, 386(Pt 3), 481-488.
- Fiorucci, S., Mencarelli, A., Palladino, G., & Cipriani, S. (2009). The bile acid receptor GPBAR-1 (TGR5) modulates integrity of intestinal barrier and immune response to experimental colitis. PloS one, 4(10), e7924.
- Marchetti, M. C., Tognoli, L., & Mengheri, E. (1997). Possible mechanisms involved in apoptosis of colon tumor cell lines induced by deoxycholic acid, short-chain fatty acids, and their mixtures. Nutrition and cancer, 28(1), 87-95.
- Cipriani, S., Mencarelli, A., Chini, M. G., Distrutti, E., Renga, B., Bifulco, G., ... & Fiorucci, S. (2011). The bile acid receptor GPBAR-1 (TGR5) modulates integrity of intestinal barrier and immune response to experimental colitis. PloS one, 6(10), e25637.
- Zhang, X., & Wang, Z. (2013). Convergence between Wnt-β-catenin and EGFR signaling in cancer. Experimental & molecular medicine, 45(8), e48.
- Su, Y. R., Chen, C. L., Huang, C. Y., & Cheng, J. C. (2016). The G-protein-coupled bile acid receptor Gpbar1 (TGR5)
- Kaur, A., & Sanyal, S. N. (2010). Wnt/β-catenin and MAPK signaling: allies and enemies in different battlefields. Science signaling, 3(115), pe10.
- Dahlmann, M., Sack, U., & Aust, G. (2021). Combination of Wnt/β-Catenin Targets S100A4 and DKK1 Improves Prognosis of Human Colorectal Cancer. Cancers, 13(25), 6438.
- Zhai, Z., Li, J., Li, T., & Yin, Y. (2023). Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor. Food & function, 14(11), 5277-5289.
- Yu, J., Chen, X., & Li, Y. (2020). β-Catenin level determines the varying responses of colon cancer cells to OCA.
- Wang, Y., Zhang, Y., & Liu, Y. (2025).
- Schatoff, E. M., Leach, B. I., & Dow, L. E. (2017). Wnt signaling and colorectal cancer. Current colorectal cancer reports, 13(2), 101-110.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biliary acids as promoters of colon carcinogenesis: a narrative review - Kulanthaivel - Digestive Medicine Research [dmr.amegroups.org]
- 3. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Secondary Bile Acids and Tumorigenesis in Colorectal Cancer [frontiersin.org]
- 7. Characteristics of apoptosis in HCT116 colon cancer cells induced by deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurocholic acid does not induce apoptosis in HCT116 cells regardless of its intracellular concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxicity of Taurolithocholic Acid vs. Lithocholic Acid: A Comparative Guide for Researchers
<
For researchers in drug development and cellular biology, understanding the cytotoxic potential of bile acids is paramount, particularly in the context of cholestatic liver diseases and cancer therapeutics. Among the secondary bile acids, Taurolithocholic Acid (TLCA) and its unconjugated form, Lithocholic Acid (LCA), are of significant interest due to their pronounced cellular effects. This guide provides an in-depth, objective comparison of their cytotoxicity, supported by experimental data and established protocols, to aid in experimental design and data interpretation.
Introduction: The Significance of Bile Acid Cytotoxicity
Bile acids, synthesized in the liver from cholesterol, play crucial roles in digestion and absorption of fats and fat-soluble vitamins.[1] Primary bile acids can be modified by gut microbiota into secondary bile acids, such as the highly hydrophobic and cytotoxic lithocholic acid (LCA).[2] LCA can be further conjugated in the liver with taurine to form this compound (TLCA). The hydrophobicity of bile acids is a key determinant of their biological activity and is closely linked to their cytotoxicity.[1] While essential for physiological functions, an accumulation of hydrophobic bile acids can lead to cellular damage and death, contributing to the pathology of cholestatic liver diseases.[2][3][4] Conversely, the cytotoxic properties of certain bile acids are being explored for their potential as anti-cancer agents.[1][5][6]
This guide will dissect the cytotoxic profiles of TLCA and LCA, focusing on their mechanisms of action, comparative potency, and the experimental methodologies used to assess their effects.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxicity of bile acids is often correlated with their hydrophobicity.[1][7] Both LCA and TLCA are considered hydrophobic and, consequently, cytotoxic, though their potencies and mechanisms can differ.
| Feature | This compound (TLCA) | Lithocholic Acid (LCA) | Key Observations |
| Relative Hydrophobicity | High | Very High | LCA is generally considered more hydrophobic than its taurine-conjugated form, TLCA.[1] |
| Primary Cytotoxic Mechanism | Induction of apoptosis, cholestasis.[8][9] | Induction of apoptosis and necrosis, disruption of lipid homeostasis, cholestasis.[3][4][10][11] | Both induce apoptosis, but LCA is also strongly associated with necrotic cell death at higher concentrations.[12] |
| Potency | Potent cholestatic agent.[9] Cytotoxic effects observed at micromolar concentrations.[8][13] | Highly potent cytotoxic agent.[3] Effects seen at low micromolar concentrations.[14] | LCA generally exhibits greater cytotoxicity at lower concentrations compared to TLCA in some contexts.[13][14] |
| Cellular Targets | Hepatocytes, various cancer cell lines.[8][9] | Hepatocytes, neuroblastoma cells, colon cancer cells, fibroblasts.[5][6][11][14][15] | Both affect a broad range of cell types, with significant research focused on liver cells. |
| Molecular Mechanisms | Activation of PI3K/PKCε pathway, induction of AP-1 transcription factor.[8][9] | Activation of intrinsic and extrinsic apoptotic pathways, disruption of phospholipid and sphingolipid homeostasis.[3][5][10][16] | The signaling pathways mediating their cytotoxicity are distinct but can converge on common apoptotic effectors. |
Mechanistic Insights into Cytotoxicity
The cellular damage inflicted by TLCA and LCA is not a simple matter of membrane disruption. Rather, it involves the activation of complex signaling cascades leading to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
This compound (TLCA): A Focus on Cholestasis and Apoptosis
TLCA is a well-established cholestatic agent, meaning it impairs bile flow.[9] This effect is mediated, at least in part, by the activation of the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) signaling pathway.[9] This cascade disrupts the normal trafficking of transport proteins to the canalicular membrane of hepatocytes, leading to the accumulation of toxic bile acids within the cell.
Furthermore, TLCA is a potent inducer of apoptosis. Studies have shown that TLCA upregulates the transcription factor AP-1 (comprising cFos and JunB proteins), which plays a crucial role in mediating bile acid-induced apoptosis.[8]
Caption: Mechanisms of Lithocholic Acid (LCA) induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To empirically compare the cytotoxicity of TLCA and LCA, standardized and reproducible assays are essential. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C to allow for cell attachment. [17]2. Treatment: Remove the culture medium and add fresh medium containing serial dilutions of TLCA or LCA. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). 4. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. 6. Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the percentage of cell viability against the concentration of the bile acid to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
Both this compound and Lithocholic Acid are potent cytotoxic agents, with their effects largely dictated by their hydrophobicity. While both induce apoptosis, their underlying molecular mechanisms show key differences. LCA appears to be a more aggressive cytotoxic agent, engaging multiple pathways and causing significant disruption to lipid homeostasis. TLCA's cytotoxicity is closely linked to its cholestatic properties and the activation of specific signaling cascades.
For researchers, the choice of which bile acid to use in experimental models will depend on the specific research question. If the goal is to model severe cholestatic liver injury, LCA may be a more appropriate choice. For studies focused on the mechanisms of bile acid-induced apoptosis with a direct link to impaired bile flow, TLCA is a valuable tool.
Future research should continue to explore the nuanced differences in their signaling pathways, their effects on different cell types, and their potential for therapeutic manipulation. A deeper understanding of how these bile acids exert their cytotoxic effects will be invaluable for the development of novel treatments for cholestatic liver diseases and for harnessing their cytotoxic potential in cancer therapy.
References
-
Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review. PubMed Central. [Link]
-
Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis. PubMed Central. [Link]
-
Tauroursodeoxycholic acid reduces bile acid-induced apoptosis by modulation of AP-1. Biochemical and Biophysical Research Communications. [Link]
-
Cholesterol synthesis in the pathogenesis of lithocholic acid-induced cholestasis. PubMed. [Link]
-
Cholestasis. Wikipedia. [Link]
-
Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes. PubMed. [Link]
-
Taurocholic acid does not induce apoptosis in HCT116 cells regardless of its intracellular concentration. PubMed. [Link]
-
Bile-acid-induced cell injury and protection. PubMed Central. [Link]
-
Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes. PubMed. [Link]
-
Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis in mice. Hepatology. [Link]
-
Lithocholic acid feeding results in direct hepato-toxicity independent of neutrophil function in mice. PubMed. [Link]
-
Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. PubMed. [Link]
-
Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells. Oncotarget. [Link]
-
Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas. Journal of Clinical Investigation. [Link]
-
A mechanism underlying an anti-tumor effect of lithocholic acid (LCA) in cultured human neuroblastoma cells. ResearchGate. [Link]
-
Role of Mitochondrial Dysfunction in Combined Bile Acid–Induced Cytotoxicity: The Switch Between Apoptosis and Necrosis. Toxicological Sciences. [Link]
-
Characterization of bile salt-induced apoptosis in colon cancer cell lines. PubMed. [Link]
-
Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts. PubMed. [Link]
-
Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure. PubMed. [Link]
-
Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option. PubMed Central. [Link]
-
The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2. PubMed. [Link]
-
Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids. PubMed. [Link]
-
MTT ASSAY: Principle. Unknown Source. [Link]
-
This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
[Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. PubMed. [Link]
Sources
- 1. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestasis - Wikipedia [en.wikipedia.org]
- 3. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol synthesis in the pathogenesis of lithocholic acid-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid reduces bile acid-induced apoptosis by modulation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithocholic acid feeding results in direct hepato-toxicity independent of neutrophil function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of bile salt-induced apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to Taurolithocholic Acid versus UDCA in a Model of Cholestasis
For researchers and professionals in drug development, understanding the nuanced interplay of bile acids in liver health and disease is paramount. Cholestasis, a condition characterized by the impairment of bile flow, presents a significant challenge. In the laboratory, modeling this condition is crucial for developing effective therapeutics. This guide provides an in-depth, objective comparison of two key bile acids: Taurolithocholic acid (TLCA), a potent inducer of cholestasis, and Ursodeoxycholic acid (UDCA), a widely used therapeutic agent. We will delve into their opposing mechanisms of action, supported by experimental data, to provide a clear framework for their use in preclinical cholestasis models.
The Dichotomy of Bile Acids in Cholestasis: A Mechanistic Overview
Bile acids are not merely digestive surfactants; they are complex signaling molecules that regulate their own synthesis, transport, and metabolism. Their roles can be profoundly different, ranging from cytotoxic to cytoprotective. TLCA and UDCA exemplify this dichotomy.
This compound (TLCA): A Potent Cholestatic Agent
TLCA is a hydrophobic monohydroxy bile acid known to be a powerful cholestatic agent.[1] Its administration in experimental models rapidly induces a state of cholestasis, making it a valuable tool for studying the pathophysiology of this condition. The cholestatic effects of TLCA are primarily attributed to its ability to disrupt the structural and functional integrity of the hepatocyte canalicular membrane, the primary site of bile secretion.[2]
The underlying mechanism of TLCA-induced cholestasis involves the activation of a specific signaling cascade within the hepatocyte. TLCA triggers the activation of phosphatidylinositol 3-kinase (PI3K), which in turn stimulates protein kinase C epsilon (PKCε).[1] This signaling pathway leads to the impairment of several crucial functions for bile formation, including:
-
Disrupted Vesicular Exocytosis: The transport and fusion of vesicles containing bile components to the canalicular membrane are inhibited.
-
Impaired Transporter Insertion: The insertion of key transport proteins, such as the multidrug resistance-associated protein 2 (Mrp2), into the apical membrane of the hepatocyte is hindered. Mrp2 is essential for the secretion of organic anions into the bile.[1]
-
Reduced Bile Flow: The culmination of these effects is a significant reduction in bile flow.[1]
Ursodeoxycholic Acid (UDCA): The Therapeutic Counterpart
In stark contrast to TLCA, UDCA is a hydrophilic dihydroxy bile acid that is widely used as a first-line treatment for many cholestatic liver diseases.[2][3] Its therapeutic efficacy stems from a multitude of protective mechanisms that directly counteract the damaging effects of cholestasis.[3] In the context of a TLCA-induced cholestasis model, the taurine conjugate of UDCA, Tauroursodeoxycholic acid (TUDCA), has been shown to be particularly effective.[1][3]
The anti-cholestatic actions of UDCA/TUDCA are multifaceted and include:
-
Membrane Stabilization: UDCA stabilizes the plasma membranes of hepatocytes, protecting them from the cytolytic effects of toxic bile acids that accumulate during cholestasis.[3]
-
Anti-Apoptotic Effects: It prevents bile acid-induced apoptosis (programmed cell death) of hepatocytes by inhibiting mitochondrial pore formation and other pro-apoptotic pathways.[3]
-
Stimulation of Hepatobiliary Transport: UDCA and its conjugates enhance the expression and insertion of key canalicular transporters, including the bile salt export pump (BSEP) and Mrp2, thereby promoting the secretion of bile acids and other cholephilic compounds.[3]
-
Modulation of Signaling Pathways: TUDCA has been shown to reverse the cholestatic effects of TLCA.[1] Interestingly, this reversal appears to be, at least in part, independent of the PI3K pathway, suggesting that TUDCA acts on downstream targets or through alternative protective signaling cascades.[1] One proposed mechanism involves a cooperative action of protein kinase C alpha (cPKCα) and protein kinase A (PKA).[3]
Experimental Framework: A Head-to-Head Comparison in a Rat Model
To illustrate the opposing effects of TLCA and UDCA, we present a synthesized experimental protocol based on findings from isolated perfused rat liver studies, which provides a strong indication of their actions in a whole-organ system. This protocol is designed to induce cholestasis with TLCA and subsequently treat it with TUDCA.
Experimental Protocol: TLCA-Induced Cholestasis and TUDCA Intervention in a Perfused Rat Liver Model
This protocol is a self-validating system, where the induction of cholestasis by TLCA serves as the internal control against which the therapeutic efficacy of TUDCA is measured.
Step 1: Animal Model and Liver Perfusion Setup
-
Animal Model: Male Wistar rats are used.
-
Surgical Preparation: The rats are anesthetized, and the liver is isolated for perfusion. The portal vein and inferior vena cava are cannulated to allow for controlled inflow and outflow of the perfusion medium. The bile duct is also cannulated to collect bile samples.
-
Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer, oxygenated and maintained at 37°C.
Step 2: Baseline Measurement
-
A baseline perfusion period of 20-30 minutes is established to ensure the stability of the preparation.
-
Bile flow is measured gravimetrically at regular intervals.
-
Baseline samples of the perfusate and bile are collected for biochemical analysis.
Step 3: Induction of Cholestasis with TLCA
-
This compound (TLCA) is infused into the perfusion medium at a concentration of 10 µmol/L.[1]
-
The infusion is continued, and bile flow is continuously monitored. A significant decrease in bile flow is expected, indicating the onset of cholestasis.[1]
-
Perfusate and bile samples are collected throughout the TLCA infusion period.
Step 4: Therapeutic Intervention with TUDCA
-
Following the induction of cholestasis, Tauroursodeoxycholic acid (TUDCA) is co-infused with TLCA at a concentration of 25 µmol/L.[1]
-
Bile flow is monitored to observe the reversal of the cholestatic effect.
-
Perfusate and bile samples are collected to assess the recovery of secretory function.
Step 5: Biochemical and Histological Analysis
-
Biochemical Markers: Bile flow rate, and the biliary secretion of a marker for the Mrp2 substrate, such as 2,4-dinitrophenyl-S-glutathione, are measured.[1] Serum markers of liver injury such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), along with bilirubin levels, are also key indicators.
-
Histopathology: At the end of the perfusion, liver tissue is collected and fixed for histological examination. Staining with Hematoxylin and Eosin (H&E) is performed to assess for signs of cholestasis, such as bile plugs in the canaliculi, hepatocyte swelling, and inflammatory cell infiltration. Ultrastructural changes, including dilation of bile canaliculi and loss of microvilli, can be observed with electron microscopy.[2]
Expected Quantitative Outcomes
The following table summarizes the expected outcomes based on published experimental data.
| Parameter | Control Group | TLCA-Treated Group (10 µmol/L) | TLCA + TUDCA-Treated Group (25 µmol/L) |
| Bile Flow | Normal, stable flow | Significant reduction (e.g., ~51% decrease)[1] | Reversal of the reduction, restoration towards baseline |
| Biliary Secretion of Mrp2 Substrate | Normal secretion | Marked decrease (e.g., ~95% decrease)[1] | Significant recovery of secretion |
| Serum ALT, AST, ALP | Baseline levels | Elevated | Reduction towards baseline levels |
| Serum Bilirubin | Baseline levels | Elevated | Reduction towards baseline levels |
| Histopathology | Normal liver architecture | Dilation of bile canaliculi, loss of microvilli, potential for periportal necrosis[2][4] | Amelioration of canalicular dilation and preservation of microvilli |
Visualizing the Opposing Signaling Pathways
The divergent effects of TLCA and UDCA can be attributed to their distinct impacts on intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these opposing pathways.
Caption: TLCA-induced cholestatic signaling pathway in hepatocytes.
Caption: UDCA/TUDCA's multi-faceted anti-cholestatic mechanisms.
Conclusion and Future Directions
The stark contrast between the actions of this compound and Ursodeoxycholic acid provides a powerful experimental paradigm for the study of cholestasis. TLCA serves as a reliable tool to induce a cholestatic state through the PI3K/PKCε pathway, leading to impaired bile secretion. Conversely, UDCA, and its taurine conjugate TUDCA, effectively counteract these detrimental effects through a combination of membrane stabilization, anti-apoptotic activity, and the stimulation of hepatobiliary transport systems, partly via a cPKCα- and PKA-dependent mechanism.
For researchers in drug development, this comparative model offers a robust platform for screening and validating novel anti-cholestatic compounds. By understanding the intricate signaling pathways involved, more targeted and effective therapies for cholestatic liver diseases can be developed. Future research should aim to further elucidate the precise molecular targets of UDCA's PI3K-independent protective effects and explore the potential for combination therapies that target multiple nodes in the cholestatic signaling network.
References
-
Roma, M. G., & Coleman, R. (2011). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Clinical Science, 121(12), 523–544. [Link]
-
Fisher, M. M., et al. (1976). Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. I. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids. The American Journal of Pathology, 85(1), 113–130. [Link]
-
Kitamura, T., et al. (2013). Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver. Hepatology Research, 43(8), 896-904. [Link]
-
Kurz, A. K., et al. (2008). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Hepatology, 47(5), 1635-1645. [Link]
Sources
- 1. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Taurolithocholic Acid and Chenodeoxycholic Acid on Hepatocyte Function
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The study of bile acid signaling and toxicity is paramount in understanding liver pathophysiology and drug-induced liver injury (DILI). While both Taurolithocholic Acid (TLCA) and Chenodeoxycholic Acid (CDCA) are crucial molecules in this context, their effects on hepatocyte function are dramatically different, often diametrically opposed. CDCA, a primary bile acid, acts as a key physiological regulator, primarily through the farnesoid X receptor (FXR), to maintain bile acid homeostasis. In contrast, TLCA, a taurine conjugate of a secondary bile acid, is a potent cholestatic agent known for its direct and rapid hepatotoxicity. This guide provides a comparative analysis of their mechanisms of action, presents quantitative data on their effects, and offers detailed protocols for their experimental assessment, empowering researchers to better design studies in toxicology and drug development.
Introduction: Two Bile Acids, Two Fates for the Hepatocyte
Bile acids are amphipathic steroid molecules synthesized from cholesterol in hepatocytes. They are essential for dietary lipid absorption and serve as signaling molecules that regulate their own synthesis, transport, and metabolism.[1] The liver maintains a delicate balance of the bile acid pool, and disruptions can lead to cholestasis—a condition of impaired bile flow—and subsequent liver damage.[2][3]
-
Chenodeoxycholic Acid (CDCA): A primary bile acid synthesized directly from cholesterol in the liver. It is one of the two main primary bile acids in humans and is recognized as the most potent endogenous ligand for the nuclear receptor FXR.[4] This interaction places CDCA at the center of a critical negative feedback loop that protects hepatocytes from bile acid overload.
-
This compound (TLCA): The taurine conjugate of lithocholic acid (LCA). LCA is a secondary bile acid, formed in the intestine by bacterial modification of CDCA. It is significantly more hydrophobic and cytotoxic than its precursor.[5] TLCA is infamous in experimental hepatology as a tool for inducing acute cholestasis due to its potent and direct disruptive effects on hepatocyte function.[6][7][8]
This guide will deconstruct the functional consequences of exposing hepatocytes to these two molecules, highlighting the opposing roles of a physiological regulator versus a potent cholestatic agent.
Core Mechanistic Differences in Hepatocyte Interaction
The divergent effects of CDCA and TLCA stem from their fundamentally different interactions with key hepatocyte machinery: nuclear receptors and bile acid transport proteins.
2.1. Nuclear Receptor Signaling: The FXR Axis
The Farnesoid X Receptor (FXR) is the master regulator of bile acid homeostasis.[9]
-
CDCA: The Potent Agonist: CDCA is a powerful natural agonist of FXR.[4] Upon binding CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes.[9] The key outcomes of CDCA-mediated FXR activation are protective:
-
Suppression of Bile Acid Synthesis: FXR induces the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn inhibits Liver Receptor Homolog-1 (LRH-1), a key activator of the CYP7A1 gene.[9][10] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. This feedback loop effectively shuts down the production of new bile acids when levels are high.
-
Promotion of Bile Acid Efflux: FXR directly upregulates the expression of the Bile Salt Export Pump (ABCB11/BSEP), the primary transporter responsible for pumping bile acids from the hepatocyte into the bile canaliculus.[9][11][12] This enhances the removal of bile acids from the cell, reducing intracellular concentrations.
-
-
TLCA: The Bystander: TLCA is not a significant FXR agonist. Its effects are not mediated by this protective regulatory pathway. Instead, it acts as a direct cellular toxin, and its damaging effects can be mitigated by the co-administration of FXR agonists like CDCA.
Caption: CDCA activates the FXR signaling cascade to promote hepatoprotection.
2.2. Bile Acid Transport and Cholestasis
The vectorial transport of bile acids from sinusoidal blood to the bile canaliculus is a high-flux pathway mediated by specific transporters.[13][14]
-
TLCA: The Potent Inhibitor: The primary mechanism of TLCA-induced cholestasis is the potent inhibition of the Bile Salt Export Pump (BSEP).[6][15][16] This blocks the rate-limiting step of bile acid excretion, leading to rapid intracellular accumulation.[17] Beyond direct BSEP inhibition, TLCA also impairs hepatocyte function through:
-
Disruption of Vesicular Trafficking: TLCA impairs the insertion of BSEP and other transport proteins (like MRP2) into the canalicular membrane via a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[6]
-
Membrane Disruption: As a hydrophobic bile acid, TLCA has a strong detergent effect, leading to the extraction of cholesterol from the canalicular membrane, compromising its integrity and function.[8][18][19]
-
-
CDCA: The Substrate and Regulator: CDCA is a substrate for both uptake (NTCP, OATPs) and efflux (BSEP) transporters.[20] While high, non-physiological concentrations of CDCA can be directly toxic and inhibit transport, its primary role at physiological concentrations is to upregulate BSEP expression via FXR, thereby enhancing its own transport and that of other bile acids.[4] This regulatory role is a key differentiator from the direct inhibitory action of TLCA.
Caption: Mechanisms of TLCA-induced cholestasis and hepatotoxicity.
2.3. Mitochondrial Toxicity
Mitochondria are a key target for the toxic effects of hydrophobic bile acids.[3] Intracellular accumulation leads to:
-
Mitochondrial Permeability Transition (MPT): Both bile acids can induce the MPT, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[21]
-
Oxidant Stress: Hydrophobic bile acids like taurochenodeoxycholic acid (TCDCA) have been shown to cause oxidant damage to mitochondria.[22]
While both can be mitochondrially toxic, the threshold for TLCA's toxicity is significantly lower. The rapid cholestasis induced by TLCA leads to a swift build-up of various bile acids, amplifying this mitochondrial damage. CDCA's toxicity is more dose-dependent and is often studied in the context of chronic liver diseases where the overall bile acid pool is elevated.[21][23]
Quantitative Comparison of Hepatocyte Effects
The functional differences between TLCA and CDCA can be quantified through various in vitro assays. The following table summarizes key comparative data from the literature.
| Parameter | This compound (TLCA) | Chenodeoxycholic Acid (CDCA) | Significance | Reference |
| FXR Activation | Negligible Agonist | Potent Endogenous Agonist (EC50 ≈ 8.3 µM) | CDCA is a key physiological regulator; TLCA is not. | [4] |
| BSEP Interaction | Potent direct inhibitor | Substrate; indirect upregulator via FXR | TLCA directly causes cholestasis; CDCA enhances efflux. | [4][6] |
| Cytotoxicity Threshold | High Potency (Enzyme release at ~100 µM) | Lower Potency (Enzyme release at 500-1000 µM) | TLCA is significantly more toxic at lower concentrations. | [18] |
| Primary Mechanism | Direct transporter inhibition and membrane disruption | Nuclear receptor-mediated gene regulation | Fundamentally different modes of action on the hepatocyte. | [6][9][24] |
| Physiological Role | Pathophysiological agent in cholestasis | Homeostatic regulator of bile acid pool | Contrasting roles in health and disease. | [7][10] |
Experimental Protocols for Assessment
To enable robust and reproducible research, we provide the following validated protocols for assessing the key functional differences between TLCA and CDCA.
4.1. Protocol 1: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes (SCHs)
This assay directly measures the potential of a compound to cause cholestasis by inhibiting the primary bile acid efflux pump. SCHs form functional bile canalicular networks, making them the gold standard in vitro model.[25][26]
Caption: Workflow for assessing BSEP inhibition in sandwich-cultured hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates. After 24 hours, overlay the cells with a layer of extracellular matrix (e.g., Matrigel) to form the "sandwich." Culture for an additional 3-4 days to allow for the formation of functional bile canalicular networks.[25]
-
Pre-incubation: Remove culture medium and wash cells with appropriate buffer. Pre-incubate the SCHs with varying concentrations of TLCA, CDCA, or a known inhibitor (e.g., cyclosporin A) for 30-60 minutes.
-
Substrate Incubation: Add a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-Taurocholic acid) to the incubation buffer and incubate for 10-30 minutes.[27]
-
Quantification:
-
To measure total cell-associated substrate (intracellular + canalicular), lyse the entire well.
-
To measure only intracellular substrate, use a calcium-free buffer to disrupt the canalicular tight junctions and release the biliary-excreted substrate before lysis.
-
-
Data Analysis: The Biliary Excretion Index (BEI) is calculated to determine the extent of active transport into the bile canaliculi. A reduction in the BEI in the presence of the test compound indicates BSEP inhibition. Plot concentration-response curves to determine IC50 values.
4.2. Protocol 2: FXR Activation Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to act as an agonist for the FXR nuclear receptor.
Methodology:
-
Cell Line: Use a suitable cell line (e.g., HepG2) that is transiently or stably transfected with two plasmids:
-
An expression vector for human FXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple FXR response elements (FXREs).
-
-
Treatment: Plate the transfected cells and allow them to adhere. Treat the cells with a range of concentrations of CDCA (positive control), TLCA, or other test compounds for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate reagent. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a marker of cell viability (e.g., total protein or a co-transfected control reporter). The increase in luciferase signal relative to the vehicle control indicates the degree of FXR activation. Calculate EC50 values from the dose-response curve.[24][28]
4.3. Protocol 3: Hepatocyte Cytotoxicity Assay (LDH Release)
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity and necrosis.
Methodology:
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG) in 96-well plates.[2][29]
-
Treatment: Expose the cells to a range of concentrations of TLCA and CDCA for a defined period (e.g., 24 hours). Include a vehicle control (negative control) and a lysis control (positive control for maximum LDH release).
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a separate plate, mix the collected supernatant with the assay reaction mixture. Incubate as per the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the negative and positive controls. Determine the concentration that causes 50% cytotoxicity (LC50).[30]
Implications for Research and Drug Development
The stark contrast between TLCA and CDCA provides a critical framework for liver-focused research:
-
Toxicology and DILI Screening: TLCA serves as a prototypical BSEP inhibitor and inducer of cholestatic injury. Any new chemical entity that exhibits TLCA-like properties (potent BSEP inhibition without FXR activation) should be flagged as a high risk for causing cholestatic DILI.[16][31] Conversely, screening for BSEP inhibition alone is insufficient, as the interplay with other transporters and nuclear receptors like FXR is crucial.[32]
-
Therapeutic Development: CDCA's potent FXR agonism is the basis for the therapeutic action of its more potent synthetic analog, obeticholic acid, which is approved for primary biliary cholangitis.[4] Understanding the CDCA-FXR axis is fundamental to developing new therapies for cholestatic liver diseases and metabolic disorders like non-alcoholic steatohepatitis (NASH).
-
Mechanistic Studies: Using TLCA and CDCA as tool compounds allows researchers to precisely dissect the pathways of cholestatic injury versus protective homeostatic regulation. For example, investigating interventions that can protect hepatocytes from TLCA-induced toxicity may yield novel therapeutic strategies for cholestatic diseases.
By appreciating the distinct molecular mechanisms of these two bile acids, scientists can design more insightful experiments, build more predictive toxicology models, and ultimately develop safer and more effective drugs.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Critical Factors in the Assessment of Cholestatic Liver Injury In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrially-mediated toxicity of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogenesis of lithocholate- and taurolithocholate-induced intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro bile acid-dependent hepatocyte toxicity assay system using human induced pluripotent stem cell-derived hepatocytes: Current status and disadvantages to overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential disposition of chenodeoxycholic acid versus taurocholic acid in response to acute troglitazone exposure in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Progressive stages of mitochondrial destruction caused by cell toxic bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vitamin E reduces oxidant injury to mitochondria and the hepatotoxicity of taurochenodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioivt.com [bioivt.com]
- 27. Inhibition of bile acid transport across Na+/taurocholate cotransporting polypeptide (SLC10A1) and bile salt export pump (ABCB 11)-coexpressing LLC-PK1 cells by cholestasis-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. Cholestasis - Wikipedia [en.wikipedia.org]
A Scientist's Comparative Guide to Validating Taurolithocholic Acid-Induced Apoptosis with Caspase Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, definitively proving the mechanism of cell death is paramount. Taurolithocholic acid (TLCA), a hydrophobic secondary bile acid, is a potent inducer of apoptosis, particularly in hepatocytes, and is implicated in the pathology of cholestatic liver diseases.[1][2] However, observing cell death is not enough. The critical question remains: is the observed cytotoxicity truly caspase-dependent apoptosis?
The Mechanism: Deconstructing TLCA-Induced Apoptosis
Before we can validate the pathway, we must understand it. TLCA-induced apoptosis is primarily mediated through the intrinsic (or mitochondrial) pathway . This process involves the permeabilization of the mitochondrial membrane, a critical event that unleashes a cascade of downstream effectors.[3][4]
Here is a simplified overview of the signaling cascade:
-
Mitochondrial Stress: TLCA induces stress on the mitochondria, leading to the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane.[4]
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytoplasm.[3]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase-9 .
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7 .[5]
-
Substrate Cleavage & Cell Death: These executioner caspases then cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
The Toolkit: A Comparative Analysis of Caspase Inhibitors
| Inhibitor Type | Common Example | Primary Target(s) | Key Experimental Question |
| Pan-Caspase | Z-VAD-FMK | Broadly inhibits most caspases (e.g., -1, -3, -7, -8, -9).[7][9][10] | Is cell death caspase-dependent at all? |
| Initiator (Intrinsic) | Z-LEHD-FMK | Primarily inhibits caspase-9.[11][12] | Is the mitochondrial pathway essential? |
| Initiator (Extrinsic) | Z-IETD-FMK | Primarily inhibits caspase-8.[13][14][15] | Is the death receptor pathway involved? |
| Executioner | Z-DEVD-FMK | Primarily inhibits caspase-3 and -7.[16][17][18][19] | Are the final executioner steps required? |
The Broad-Spectrum Approach: Z-VAD-FMK
The first logical step is to use a pan-caspase inhibitor like Z-VAD-FMK. By blocking the entire caspase cascade, you can determine if caspases are fundamentally involved in TLCA-induced cell death.[7][9]
-
Mechanism: Z-VAD-FMK's peptide sequence mimics the natural cleavage site for many caspases, allowing it to bind broadly and irreversibly, thus preventing apoptosis.[7][8]
-
Use Case: If pre-treatment with Z-VAD-FMK rescues cells from TLCA-induced death, it provides strong initial evidence for a caspase-dependent apoptotic mechanism.
-
Trustworthiness & Caveats: While indispensable, Z-VAD-FMK is not perfectly specific. At higher concentrations, it can inhibit other proteases like cathepsins.[20] Furthermore, by blocking caspase-8, it can sometimes shunt the cell death pathway towards necroptosis, an alternative form of programmed cell death.[7] Therefore, using the lowest effective concentration (typically 10-50 µM) and corroborating with other methods is critical.
The Targeted Approach: Specific Caspase Inhibitors
Once caspase dependency is established, specific inhibitors are used to dissect the pathway. For TLCA, the most informative comparison is between the caspase-9 inhibitor (Z-LEHD-FMK) and the caspase-8 inhibitor (Z-IETD-FMK).
-
Z-LEHD-FMK (Caspase-9 Inhibitor): This inhibitor specifically targets the key initiator caspase of the mitochondrial pathway.[11][12] If Z-LEHD-FMK provides a rescue effect comparable to Z-VAD-FMK, it is a powerful piece of evidence implicating the intrinsic pathway.
-
Z-IETD-FMK (Caspase-8 Inhibitor): Caspase-8 is the initiator caspase for the extrinsic (death receptor) pathway.[13][15][21] In the context of TLCA, this inhibitor serves as a crucial negative control. A lack of a significant rescue effect with Z-IETD-FMK helps to rule out the involvement of the extrinsic pathway.[22]
-
Z-DEVD-FMK (Caspase-3 Inhibitor): This inhibitor blocks the primary executioner caspase.[16][17][23] Its protective effect should be similar to that of the relevant initiator caspase inhibitor (in this case, Z-LEHD-FMK), confirming that the cell death proceeds through the canonical execution phase.
Experimental Blueprint: Self-Validating Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay provides a quantitative measure of cell survival.
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired caspase inhibitor (e.g., Z-VAD-FMK at 20 µM, Z-LEHD-FMK at 20 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Apoptosis Induction: Add TLCA (e.g., 50 µM) to the wells and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express viability as a percentage relative to the untreated control cells.
Protocol 2: Measuring Caspase-3/7 Activity (Fluorometric Assay)
This directly confirms that the inhibitors are blocking the enzymatic activity of executioner caspases.[24][25][26]
-
Cell Treatment: Treat cells in a 96-well plate as described in Protocol 1.
-
Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit (e.g., a kit using the substrate Ac-DEVD-AMC).
-
Substrate Reaction: Add the caspase-3/7 substrate solution to the cell lysate. This substrate consists of the DEVD peptide sequence linked to a fluorophore.[25][26]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light. Active caspase-3/7 will cleave the substrate, releasing the fluorophore.
-
Readout: Measure fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[26]
-
Analysis: Compare the fluorescence levels of inhibitor-treated samples to the TLCA-only treated control.
Protocol 3: Visualizing Apoptotic Markers (Western Blot for PARP Cleavage)
This provides definitive, visual evidence of apoptosis at the molecular level. The cleavage of PARP (a 116 kDa protein) by caspase-3 into an 89 kDa fragment is a hallmark of apoptosis.[6][27]
-
Cell Treatment & Lysis: Treat cells in a 6-well plate as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody that recognizes both full-length and cleaved PARP. Also probe a separate blot or re-probe for a loading control like actin.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[28][29]
-
Analysis: The appearance of the 89 kDa cleaved PARP band in TLCA-treated cells and its significant reduction in cells pre-treated with effective caspase inhibitors confirms the mechanism.[30]
Data Interpretation & Synthesis: Building a Coherent Story
The power of this approach lies in synthesizing the data from all three protocols. A successful validation experiment will yield a cohesive set of results.
Expected Outcomes for Validating TLCA-Induced Intrinsic Apoptosis:
| Experimental Condition | Cell Viability (MTT) | Caspase-3/7 Activity | Cleaved PARP (89 kDa) (Western Blot) | Conclusion |
| Control (Vehicle) | ~100% | Baseline | Absent | Healthy Cells |
| TLCA Only | Significantly Decreased | Significantly Increased | Strong Band Present | TLCA induces caspase-dependent cell death |
| TLCA + Z-VAD-FMK | Rescued (near control) | Baseline | Absent / Faint Band | Cell death is broadly caspase-dependent |
| TLCA + Z-LEHD-FMK | Rescued (near control) | Baseline | Absent / Faint Band | Cell death requires initiator caspase-9 |
| TLCA + Z-IETD-FMK | Decreased (similar to TLCA) | Increased (similar to TLCA) | Strong Band Present | Cell death is independent of caspase-8 |
References
- 1. Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DECREASED APOPTOSIS DURING CAR-MEDIATED HEPATOPROTECTION AGAINST LITHOCHOLIC ACID-INDUCED LIVER INJURY IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. invivogen.com [invivogen.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. invivogen.com [invivogen.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. benchchem.com [benchchem.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. caspase3 assay [assay-protocol.com]
- 30. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
A Comparative Analysis of the Pro-inflammatory Effects of Taurolithocholic Acid and Lipopolysaccharide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammation research, understanding the nuanced activities of various pro-inflammatory stimuli is paramount. Among these, Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a classical and potent inducer of the innate immune response.[1][2] Conversely, Taurolithocholic acid (TLCA), a secondary bile acid, has emerged as a significant endogenous modulator of inflammatory pathways. This guide provides a detailed, evidence-based comparison of the pro-inflammatory effects of TLCA and LPS, offering insights into their distinct mechanisms of action, downstream signaling cascades, and the resulting inflammatory mediator profiles.
Section 1: Mechanisms of Pro-inflammatory Action
The initiation of an inflammatory response by LPS and TLCA occurs through fundamentally different receptor systems and signaling pathways.
Lipopolysaccharide (LPS): A Toll-Like Receptor 4 (TLR4) Agonist
LPS is a well-characterized pathogen-associated molecular pattern (PAMP) that is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, particularly macrophages and monocytes.[3][4][5][6] The binding of LPS to TLR4 is facilitated by accessory proteins, including LPS-binding protein (LBP), CD14, and MD-2.[2][4][7][8][9] This interaction triggers the dimerization of TLR4, initiating a downstream signaling cascade that can be broadly divided into two arms: the MyD88-dependent and the TRIF-dependent pathways.[7][10][11][12][13]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][12][13][14] The activation of these transcription factors results in the expression of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[3][15][16][17]
-
TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated.[7][10][13] This leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFNs), as well as a delayed phase of NF-κB activation.[5][7][13]
Caption: Simplified LPS signaling pathway via TLR4.
This compound (TLCA): A G-Protein Coupled Bile Acid Receptor (GPBAR1/TGR5) Agonist
In contrast to the well-defined pro-inflammatory role of LPS, the effects of TLCA are more complex and context-dependent. TLCA is a potent agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[18][19][20] The activation of TGR5 by TLCA can lead to both pro- and anti-inflammatory responses.
-
Anti-inflammatory Effects: Several studies have demonstrated that TGR5 activation can suppress inflammatory responses.[19][20][21] For instance, TGR5 activation can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 in monocytes.[21] This anti-inflammatory effect is often mediated through the inhibition of the NF-κB signaling pathway.[19][20]
-
Pro-inflammatory and Other Effects: Despite its anti-inflammatory potential, TLCA is also known to be a potent cholestatic agent, meaning it can impair bile flow.[22] In certain contexts, such as in cholangiocarcinoma, TLCA has been shown to promote cell growth through pathways involving the muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling.[23] Furthermore, some studies suggest that secondary bile acids can modulate cellular signaling pathways like Wnt/β-catenin and NF-κB to promote cell proliferation and inflammation.[24]
Caption: Workflow for comparing LPS and TLCA effects.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere for 2-4 hours. [25]3. Treatment:
-
Prepare stock solutions of LPS (e.g., from E. coli O111:B4) and TLCA in an appropriate solvent (e.g., DMSO for TLCA, sterile water for LPS).
-
Dilute the stock solutions to the desired final concentrations in cell culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the treatment medium to each well. Include the following experimental groups:
-
Vehicle control (medium with solvent)
-
LPS alone (e.g., 100 ng/mL)
-
TLCA alone (e.g., 10, 50, 100 µM)
-
LPS + TLCA (co-treatment at various concentrations)
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. [25]5. Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. [25]Carefully collect the supernatants for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. [25][26][27] * Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development. [26]7. Data Analysis:
-
Generate a standard curve using recombinant cytokines to calculate the concentration of TNF-α and IL-6 in each sample. [25] * Compare the cytokine levels across the different treatment groups to determine the pro-inflammatory effects of LPS and the modulatory effects of TLCA.
-
Section 4: Conclusion and Future Directions
For drug development professionals, understanding these distinct mechanisms is crucial for designing targeted therapies. While inhibitors of the TLR4 pathway are being explored for sepsis and other inflammatory conditions, agonists of TGR5 may hold promise for diseases characterized by excessive inflammation. Future research should focus on the in vivo comparative effects of these molecules and their interplay in complex inflammatory environments.
References
-
LPS-induced cytokine production in human monocytes and macrophages. PubMed. Available at: [Link]
-
TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. Available at: [Link]
-
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. Available at: [Link]
-
Toll-Like Receptor Signaling Pathways. Frontiers. Available at: [Link]
-
Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. PubMed Central. Available at: [Link]
-
TLR4 signaling pathway. TLR4 activates two different pathways. Both of... ResearchGate. Available at: [Link]
-
Toll-like receptor 4. Wikipedia. Available at: [Link]
-
LPS proinflammatory signaling pathway. LPS binds to host cell surface... ResearchGate. Available at: [Link]
-
This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. PubMed. Available at: [Link]
-
The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation. PubMed Central. Available at: [Link]
-
This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. PubMed. Available at: [Link]
-
The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB. PubMed Central. Available at: [Link]
-
The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway. Frontiers. Available at: [Link]
-
The mechanism of LPS-induced inflammation and the immune response. LPS... ResearchGate. Available at: [Link]
-
G-Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Agonists Reduce the Production of Proinflammatory Cytokines and Stabilize the Alternative Macrophage Phenotype. ACS Publications. Available at: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]
-
LPS-induced cytokine production in human monocytes and macrophages. Semantic Scholar. Available at: [Link]
-
Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. PubMed Central. Available at: [Link]
-
What is LPS signaling? | Know Everything | Basic Science Series English. YouTube. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. Available at: [Link]
-
Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages. MDPI. Available at: [Link]
-
Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages. PubMed. Available at: [Link]
-
Lipopolysaccharide. Wikipedia. Available at: [Link]
-
The Bile Acid Receptor GP-BAR1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis. PLOS One. Available at: [Link]
-
GPBAR1 relieves hepatic inflammation. GPBAR1 through the cAMP pathway... ResearchGate. Available at: [Link]
-
Mechanism of Endotoxins | Pyrogen Activation & LPS Structure. YouTube. Available at: [Link]
-
Biochemistry, Lipopolysaccharide. NCBI Bookshelf. Available at: [Link]
-
Immunomodulation by Bacterial Lipopolysaccharides. Pyrostar. Available at: [Link]
-
Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of taurochenodeoxycholic acid. Wiley Online Library. Available at: [Link]
-
Taurocholic acid lowers the inflammatory response of gingival fibroblasts, epithelial cells, and macrophages. ResearchGate. Available at: [Link]
-
This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. PubMed Central. Available at: [Link]
-
Taurocholic acid lowers the inflammatory response of gingival fibroblasts, epithelial cells, and macrophages. PubMed. Available at: [Link]
-
The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. PubMed Central. Available at: [Link]
-
Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling. PubMed Central. Available at: [Link]
-
"Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Cleveland Clinic Lerner Research Institute. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Cholestasis. Wikipedia. Available at: [Link]
Sources
- 1. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 2. listlabs.com [listlabs.com]
- 3. LPS-induced cytokine production in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunomodulation by Bacterial Lipopolysaccharides |PYROSTAR™ [wakopyrostar.com]
- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 8. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 11. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 17. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the Synergistic and Interactive Effects of Taurolithocholic Acid with Other Bile Acids
For researchers, scientists, and drug development professionals, understanding the complex interplay between bile acids is paramount for harnessing their therapeutic potential. This guide provides an in-depth technical comparison of the interactive effects of Taurolithocholic Acid (TLCA), a potent signaling molecule, with other key bile acids. We will delve into the mechanistic underpinnings of these interactions, supported by experimental data, and provide detailed protocols for their investigation.
Introduction to this compound (TLCA): A Double-Edged Sword
This compound (TLCA) is a taurine-conjugated form of the secondary bile acid, lithocholic acid (LCA). While recognized as a potent cholestatic agent capable of impairing bile flow and inducing liver injury[1][2], TLCA is also a powerful signaling molecule, acting as the most potent endogenous agonist for the Takeda G-protein-coupled receptor 5 (TGR5)[3][4]. This dual nature makes the study of its interactions with other bile acids a critical area of research for developing novel therapeutics for cholestatic liver diseases, metabolic disorders, and inflammatory conditions.
Antagonistic Interaction: The Protective Synergy of TUDCA against TLCA-Induced Cholestasis
One of the most well-documented interactions involving TLCA is its antagonistic relationship with Tauroursodeoxycholic acid (TUDCA). While TLCA induces cholestasis, TUDCA demonstrates a remarkable ability to counteract these toxic effects.
Mechanistic Insights
TLCA-induced cholestasis is mediated through the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε) dependent pathways. This leads to the impairment of hepatobiliary exocytosis and the proper insertion of transport proteins into the apical membranes of hepatocytes, ultimately reducing bile flow[1].
Conversely, TUDCA reverses these cholestatic effects through a PI3K-independent mechanism[1]. Further research suggests that TUDCA's anticholestatic action involves a cooperative activation of conventional protein kinase C alpha (cPKCα) and protein kinase A (PKA)[5][6]. This dual signaling pathway is believed to be crucial for the protective effects of TUDCA against bile acid-induced liver injury.
Supporting Experimental Data
The following table summarizes the findings from a key study using an isolated perfused rat liver (IPRL) model to investigate the interaction between TLCA and TUDCA.
| Treatment Group | Bile Flow Impairment/Reversal | Key Observations |
| TLCA (10 µM) | 51% reduction in bile flow | Significant impairment of exocytosis and organic anion secretion.[1] |
| TLCA (10 µM) + TUDCA (25 µM) | Additive reversal of TLCA's effects | TUDCA independently and additively reversed the negative effects of TLCA on bile flow and exocytosis.[1] |
| TLCA (10 µM) + Wortmannin (PI3K inhibitor) | Reversal of TLCA's effects | Confirms the role of PI3K in TLCA-induced cholestasis.[1] |
Visualizing the Antagonistic Interaction
Caption: Antagonistic pathways of TLCA-induced cholestasis and TUDCA-mediated protection.
Synergistic Receptor Activation: A Focus on TGR5
TLCA is a potent agonist of TGR5, a receptor implicated in regulating inflammation, glucose homeostasis, and energy expenditure[3][4]. Other bile acids, such as Lithocholic Acid (LCA) and Chenodeoxycholic Acid (CDCA), also activate TGR5, albeit with varying potencies[3][6]. The co-administration of TLCA with other TGR5 agonists could potentially lead to synergistic activation of this receptor and its downstream signaling pathways.
Mechanistic Insights
Activation of TGR5 by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[7][8]. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets to mediate anti-inflammatory effects, such as the inhibition of NF-κB signaling[9][10].
While direct evidence for synergistic therapeutic effects from combining TLCA with other natural bile acids is still emerging, the concept is supported by the development of synthetic dual FXR/TGR5 agonists, which are designed to harness the complementary actions of these two key bile acid receptors[5][7][9].
Visualizing TGR5 Signaling
Caption: Potential synergistic activation of the TGR5 signaling pathway by multiple bile acids.
Experimental Protocols for Investigating Bile Acid Interactions
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Assessment of Cholestasis and its Reversal in the Isolated Perfused Rat Liver (IPRL) Model
This ex vivo model is invaluable for studying hepatic bile secretion and the effects of various compounds in a controlled environment.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat (200-250g) following approved institutional animal care guidelines.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the portal vein and common bile duct.
-
Cannulate the common bile duct with PE-10 tubing to collect bile.
-
Cannulate the portal vein with a 16-gauge catheter for perfusion.
-
Carefully excise the liver and transfer it to a perfusion chamber maintained at 37°C.
-
-
Perfusion:
-
Experimental Intervention:
-
Introduce TLCA into the perfusate at a concentration of 10 µM to induce cholestasis.
-
For synergy/antagonism studies, co-infuse the second bile acid (e.g., TUDCA at 25 µM) with TLCA.
-
-
Data Collection and Analysis:
Visualizing the IPRL Workflow
Caption: Workflow for the Isolated Perfused Rat Liver (IPRL) experiment.
TGR5 Activation Assay via cAMP Measurement
This in vitro assay quantifies the activation of the TGR5 receptor by measuring the downstream production of cyclic AMP (cAMP).
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing human TGR5 (e.g., HEK293-TGR5) in DMEM supplemented with 10% FBS and selection antibiotics[7].
-
Cell Plating: Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well and incubate for 24 hours[7].
-
Compound Preparation:
-
Prepare stock solutions of TLCA and the other test bile acid(s) in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis.
-
-
Assay Procedure:
-
Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15 minutes at 37°C[7].
-
Add 50 µL of the diluted bile acid solutions (individually and in combination) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the agonist concentrations to generate dose-response curves and determine EC50 values.
-
Analyze the data for synergistic effects using appropriate pharmacological models (e.g., Bliss independence or Loewe additivity).
-
Summary and Future Perspectives
The interaction of TLCA with other bile acids presents a complex but promising area for therapeutic development. The clear antagonistic effect of TUDCA against TLCA-induced cholestasis highlights the potential for combination therapies to mitigate bile acid toxicity. Furthermore, the role of TLCA as a potent TGR5 agonist opens up possibilities for synergistic activation of this receptor by combining TLCA with other TGR5-active bile acids or synthetic agonists.
Future research should focus on elucidating the precise synergistic effects of TLCA in combination with other bile acids on anti-inflammatory and anti-fibrotic pathways. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of these interactions will be instrumental in designing novel, targeted therapies for a range of metabolic and inflammatory liver diseases.
References
-
Beuers, U., et al. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(20), 17810-17818. [Link]
-
Cariello, M., et al. (2017). FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity. Journal of the American Society of Nephrology, 28(11), 3256-3272. [Link]
-
de Graaf, I. A., et al. (2002). The isolated perfused rat liver: standardization of a time-honoured model. ATLA: Alternatives to Laboratory Animals, 30(5), 529-541. [Link]
-
Kawamata, Y., et al. (2003). A G protein-coupled receptor responsive to bile acids. Journal of Biological Chemistry, 278(11), 9435-9440. [Link]
-
Saga, K., et al. (2018). Secondary Unconjugated Bile Acids Induce Hepatic Stellate Cell Activation. International Journal of Molecular Sciences, 19(10), 3053. [Link]
-
Serrano, M. A., et al. (1998). Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. Journal of Lipid Research, 39(8), 1649-1657. [Link]
-
Poitout, L., et al. (2006). Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway. Biochemical and Biophysical Research Communications, 349(1), 32-38. [Link]
-
Beuers, U., et al. (2006). Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver. Hepatology, 43(4), 815-824. [Link]
-
Svegliati-Baroni, G., et al. (2005). Bile acids induce hepatic stellate cell proliferation via activation of the epidermal growth factor receptor. Gastroenterology, 128(5), 1368-1380. [Link]
-
Marin, J. J., et al. (2000). Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture. Toxicology in Vitro, 14(1), 47-54. [Link]
-
Guo, C., et al. (2016). Bile acids control inflammation and metabolic disorder through inhibition of NLRP3 inflammasome. Immunity, 45(4), 802-816. [Link]
-
Keitel, V., et al. (2007). Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver. Journal of Hepatology, 46(1), 85-95. [Link]
-
Crosignani, A., et al. (1996). Tauroursodeoxycholic acid for treatment of primary biliary cirrhosis. A dose-response study. Digestive Diseases and Sciences, 41(4), 809-815. [Link]
-
Yao, J., et al. (2023). Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway. Phytomedicine, 111, 154655. [Link]
-
Maruyama, T., et al. (2002). Identification of membrane-type G protein-coupled receptor for bile acids, M-BAR. Biochemical and Biophysical Research Communications, 298(5), 714-719. [Link]
-
DTIC. (1992). The Isolated Perfused Rat Liver and its use in the Study of Chemical Kinetics. [Link]
-
ArTS - Arte della Stampa. (2021). Protocol for the study of hepatic bilirubin uptake in the isolated perfused rat liver. [Link]
-
Gu, J., et al. (2022). IL-17A Synergistically Enhances Bile Acid–Induced Inflammation during Obstructive Cholestasis. The American Journal of Pathology, 192(1), 63-75. [Link]
-
Al-Dossary, A. A., & Al-Juhaiman, L. A. (2022). Bile acids as inflammatory mediators and modulators of intestinal permeability. World Journal of Gastroenterology, 28(45), 6345-6357. [Link]
-
Pols, T. W. H., et al. (2011). The bile acid membrane receptor TGR5: a valuable metabolic target. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 933-942. [Link]
-
ResearchGate. (2025). Schematic representation of canonical signaling pathways downstream of TGR5 activation and its agonists. [Link]
-
Examine.com. (2024). TUDCA benefits, dosage, and side effects. [Link]
-
Chen, Z., et al. (2022). Synergistic anti-inflammatory effect of gut microbiota and lithocholic acid on liver fibrosis. Inflammation Research, 71(10-11), 1389-1401. [Link]
-
Ward, J. B., et al. (2017). Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G550-G558. [Link]
Sources
- 1. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 2. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Stained Liver Tissue [imagej.net]
- 4. researchgate.net [researchgate.net]
- 5. Sirius Red staining of murine tissues [protocols.io]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
A Head-to-Head Comparison of Taurolithocholic Acid (TLCA) and Glycolithocholic Acid (GLCA): Cytotoxicity, Receptor Interactions, and Experimental Frameworks
<
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, is known for its hydrophobicity and potential toxicity.[1][2][3] In the liver, LCA undergoes conjugation with either taurine or glycine to form Taurolithocholic acid (TLCA) and Glycolithocholic acid (GLCA), respectively.[1][4] This conjugation is a critical detoxification step, intended to increase water solubility and facilitate elimination. However, the choice of the conjugating amino acid—taurine versus glycine—imparts distinct physicochemical and biological properties to the resulting molecule. This guide provides a head-to-head comparison of TLCA and GLCA, focusing on their differential cytotoxicity, mechanisms of action, and receptor interactions, supported by established experimental protocols to empower researchers in their own investigations.
The Decisive Role of Conjugation: Physicochemical and Biological Divergence
The fundamental difference between TLCA and GLCA lies in the amino acid conjugated to the LCA sterol nucleus. TLCA possesses a taurine moiety, which contains a sulfonic acid group, while GLCA has a glycine moiety with a carboxylic acid group.[5][6] This seemingly minor structural variance has profound consequences.
Key Physicochemical Differences:
| Property | This compound (TLCA) | Glycolithocholic Acid (GLCA) | Rationale |
| Molecular Formula | C26H45NO5S[6] | C26H43NO4[5] | Presence of a sulfur atom in taurine. |
| Molecular Weight | ~483.7 g/mol [6] | ~433.6 g/mol [5] | Taurine is heavier than glycine. |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | The sulfonic acid group of taurine is significantly more acidic than the carboxylic acid group of glycine. This ensures TLCA is fully ionized at physiological pH, increasing its water solubility. |
| Hydrophilicity | Higher | Lower | The highly polar sulfonate group on TLCA makes it more water-soluble than GLCA. This property is central to its reduced toxicity compared to its glycine counterpart under certain conditions.[7][8] |
This difference in hydrophilicity is a primary determinant of their biological behavior. More hydrophobic bile acids are generally considered more toxic, as they can more readily disrupt cellular membranes.[9][10] Studies have shown that enhancing taurine conjugation can be protective against cholestasis induced by monohydroxy bile acids.[7][8]
Comparative Cytotoxicity: A Tale of Two Conjugates
While conjugation is a detoxification pathway, both TLCA and GLCA can exert cytotoxic effects, particularly at the high concentrations seen in cholestatic liver diseases.[11][12] However, their potencies differ. The more hydrophobic nature of GLCA often translates to greater toxicity compared to TLCA.
Hydrophobic bile acids can induce hepatocyte injury through multiple mechanisms, including the activation of death receptor signaling (e.g., Fas), induction of mitochondrial dysfunction leading to the release of cytochrome c and production of reactive oxygen species (ROS), and promoting inflammation.[9][13] TLCA has been specifically shown to induce apoptosis in hepatocytes by increasing caspase-3 and -7 activity.[14]
Table 1: Conceptual Framework for Comparative Cytotoxicity
| Parameter | This compound (TLCA) | Glycolithocholic Acid (GLCA) | Supporting Evidence |
| General Cytotoxicity | Toxic, but generally less so than GLCA | More toxic due to higher hydrophobicity | Hydrophobicity is a key factor in bile acid toxicity.[9] Taurine conjugation is known to mitigate the cholestatic potential of lithocholic acid.[7] |
| Primary Mechanism | Induction of apoptosis via caspase activation | Membrane disruption, mitochondrial dysfunction, apoptosis | Hydrophobic bile acids are potent inducers of mitochondrial damage and death receptor signaling.[13] TLCA is a known inducer of caspase activity.[14] |
Mechanistic Insights: Divergent Signaling Pathways
The toxicity of TLCA and GLCA is not merely a function of membrane disruption; these molecules are potent signaling agents that interact with a variety of cellular pathways.
This compound (TLCA):
-
PI3K/PKC Pathway: TLCA is a potent cholestatic agent that impairs bile flow. This effect is mediated through the activation of Phosphatidylinositol 3-kinase (PI3K) and subsequently Protein Kinase C epsilon (PKCε), which disrupts the insertion of transport proteins into the apical hepatocyte membrane.[15]
-
EGFR/ERK1/2 Pathway: In the context of cancer biology, TLCA has been shown to promote the growth of intrahepatic cholangiocarcinoma cells by activating the Epidermal Growth Factor Receptor (EGFR) and the downstream ERK1/2 signaling pathway.[11][16]
-
TGR5 Signaling: TLCA is an agonist for the G protein-coupled bile acid receptor 1 (TGR5). Activation of TGR5 by TLCA can rescue phagocytosis activity in macrophages under inflammatory stress, suggesting an immunomodulatory role.[17]
Glycolithocholic Acid (GLCA) and General Hydrophobic Bile Acid Effects:
-
Death Receptor Signaling: Hydrophobic bile acids like GLCA can activate death receptors such as Fas, initiating apoptosis in a ligand-dependent or independent manner.[13]
-
Mitochondrial Stress: They can directly cause the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[13]
-
Inflammation: Pathophysiological levels of bile acids can initiate an inflammatory response in hepatocytes, leading to the expression of chemokines and the recruitment of immune cells, which contributes to liver injury.[12]
To visualize these differences, consider the following signaling diagrams:
Caption: Key signaling pathways activated by this compound (TLCA).
Caption: General toxicity mechanisms of hydrophobic bile acids like GLCA.
Receptor Interactions: Beyond Cytotoxicity
Bile acids are now recognized as crucial signaling molecules that regulate metabolism and inflammation through dedicated receptors.[1][18] The primary receptors of interest are the nuclear receptor Farnesoid X Receptor (FXR) and the membrane receptor TGR5.[1][19]
-
Farnesoid X Receptor (FXR): Both TLCA and GLCA are generally considered weak agonists or antagonists for FXR.[1] FXR is a master regulator of bile acid homeostasis, and its activation typically leads to protective effects in the liver.[20][21] The nuanced interactions of LCA conjugates with FXR are an area of active research.
-
Takeda G protein-coupled receptor 5 (TGR5): As mentioned, TLCA is a known TGR5 agonist.[17] TGR5 activation has anti-inflammatory effects in macrophages and is cholangioprotective.[19]
-
Muscarinic Receptors: Interestingly, lithocholic acid conjugates, including TLCA and GLCA, have been shown to interact with muscarinic acetylcholine receptors, suggesting a novel signaling axis.[11][22][23] Studies indicate that TLCA can be more potent than GLCA in its interaction with certain muscarinic receptor subtypes.[22]
Table 2: Comparative Receptor Interaction Profile
| Receptor | This compound (TLCA) | Glycolithocholic Acid (GLCA) | Significance |
| FXR | Weak agonist / Antagonist | Weak agonist / Antagonist | Limited direct activation of the primary bile acid sensing nuclear receptor.[1] |
| TGR5 | Agonist | Likely weaker agonist | TLCA-mediated TGR5 activation has demonstrated anti-inflammatory effects.[17][19] |
| Muscarinic Receptors | Antagonist (e.g., M3)[22] | Interacts with muscarinic receptors[23] | Potential for novel signaling roles in gastrointestinal function and beyond; TLCA appears more potent at some subtypes.[22] |
Experimental Protocols for Head-to-Head Comparison
To empirically validate the differential effects of TLCA and GLCA, a suite of well-established in vitro assays is required. The choice of experimental system is critical; cell lines like HepaRG, which express key bile acid transporters and metabolic enzymes, are considered more physiologically relevant than simpler models like HepG2 for studying cholestatic toxicity.[24][25]
Protocol 1: Assessing Comparative Cytotoxicity via MTT Assay
Objective: To quantitatively compare the dose-dependent cytotoxicity of TLCA and GLCA on a hepatic cell line (e.g., HepaRG).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. A decrease in metabolic activity correlates with cell death.
Step-by-Step Methodology:
-
Cell Culture: Plate HepaRG cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere and differentiate according to the manufacturer's protocol.
-
Bile Acid Preparation: Prepare stock solutions of TLCA and GLCA (e.g., 100 mM in DMSO). Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 10 µM to 1000 µM). Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of TLCA, GLCA, or controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.[26]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle control. Plot the percentage of cell viability against bile acid concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for both TLCA and GLCA using non-linear regression analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolithocholic Acid | C26H43NO4 | CID 115245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GALLSTONES PRODUCED EXPERIMENTALLY BY LITHOCHOLIC ACID IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: therapeutic bile acids and the risks for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the mechanisms of bile acid initiated hepatic inflammation in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholestasis - Wikipedia [en.wikipedia.org]
- 20. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Lithocholylcholine, a bile acid/acetylcholine hybrid, is a muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective interaction of bile acids with muscarinic receptors: a case of molecular mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating S1PR2's Role in Taurolithocholic Acid Signaling Using Antagonists
Introduction: The Intersection of Bile Acid Signaling and Sphingosine-1-Phosphate Receptors
Taurolithocholic acid (TLCA), a hydrophobic secondary bile acid, has emerged as a significant signaling molecule implicated in various pathophysiological processes, including cholestatic liver injury and the progression of certain cancers.[1][2] While its effects are pleiotropic, a growing body of evidence points towards the G protein-coupled receptor (GPCR) superfamily as key mediators of its cellular actions. Among these, the Sphingosine-1-Phosphate Receptor 2 (S1PR2) has been identified as a putative receptor for conjugated bile acids, including taurocholic acid (TCA), a structurally related primary bile acid.[3] This guide provides a comprehensive framework for researchers aiming to validate the role of S1PR2 in TLCA signaling through the strategic use of selective antagonists. We will delve into the mechanistic rationale, experimental design, and data interpretation necessary to rigorously test this hypothesis.
Recent studies have demonstrated that conjugated bile acids can activate S1PR2, initiating downstream signaling cascades involving ERK1/2 and Akt.[4][5][6] These pathways are crucial regulators of cell proliferation, survival, and migration.[7] The availability of potent and selective S1PR2 antagonists, such as JTE-013, provides a powerful pharmacological tool to dissect the specific contribution of this receptor to TLCA-induced cellular responses.[8][9] This guide will compare and contrast experimental approaches to provide a robust validation of the TLCA-S1PR2 signaling axis.
The S1PR2 Signaling Cascade: A Putative Pathway for TLCA
S1PR2 is a member of the S1P receptor family, which are GPCRs that primarily bind the bioactive lipid sphingosine-1-phosphate (S1P).[10][11] However, evidence suggests that other molecules, such as conjugated bile acids, can also modulate S1PR2 activity.[3] Upon activation, S1PR2 can couple to multiple G proteins, including Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream effectors.[12][13] A key pathway involves the Gα12/13-mediated activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[12][14] This pathway is a critical regulator of cytoskeletal dynamics, cell migration, and proliferation. Additionally, S1PR2 can couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[13][15]
dot graph TD; A[this compound - TLCA] --> B(S1PR2); B --> C{Gα12/13}; B --> D{Gαq}; C --> E[RhoA Activation]; D --> F[PLC Activation]; E --> G[Cytoskeletal Reorganization Cell Proliferation & Migration]; F --> H[IP3 & DAG Production]; H --> I[Intracellular Ca2+ Mobilization]; subgraph Downstream Cellular Effects G; I; end
end
Caption: Putative TLCA-S1PR2 Signaling Pathway.
Experimental Validation Strategy: A Multi-pronged Approach
To rigorously validate the role of S1PR2 in TLCA signaling, a multi-faceted experimental approach is essential. This involves the use of selective antagonists to probe the necessity of S1PR2 in mediating TLCA-induced cellular and molecular events. The following sections outline a logical workflow for this validation process.
dot graph TD; A[Hypothesis: TLCA signals through S1PR2] --> B{Select S1PR2 Antagonists}; B --> C[Characterize Antagonist Specificity]; C --> D{Functional Assays}; D --> E[Downstream Signaling Analysis]; E --> F[Cellular Phenotype Assessment]; F --> G[Data Integration & Interpretation]; G --> H{Conclusion on S1PR2 Role};
end
Caption: Experimental Workflow for Validating S1PR2 in TLCA Signaling.
Comparison of S1PR2 Antagonists
The selection of a suitable S1PR2 antagonist is a critical first step. The ideal antagonist should exhibit high potency and selectivity for S1PR2 over other S1P receptor subtypes and other GPCRs.
| Antagonist | IC50 for S1PR2 | Selectivity Profile | Key Considerations |
| JTE-013 | 17.6 nM[8][9] | Highly selective for S1P2. At 10 µM, shows only 4.2% inhibition of S1P3 and no antagonism of S1P1.[9][16] | Widely used and well-characterized. Some studies suggest potential off-target effects at higher concentrations or in specific cell types.[17][18] |
| CYM-5478 | Allosteric agonist[19][20] | Selective for S1PR2.[19][21] | While described as an agonist, its allosteric nature could be explored for antagonistic properties in specific contexts. Less characterized as an antagonist compared to JTE-013. |
Recommendation: JTE-013 is the recommended starting antagonist due to its extensive characterization and high selectivity for S1PR2. However, it is crucial to use the lowest effective concentration to minimize potential off-target effects and to validate findings with a second antagonist or a genetic approach (e.g., siRNA/shRNA knockdown of S1PR2) to ensure the observed effects are specifically due to S1PR2 inhibition.
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
Rationale: Activation of Gq-coupled receptors, a potential downstream pathway of S1PR2, leads to an increase in intracellular calcium.[22][23] This assay directly measures a key second messenger event following receptor activation.
Protocol:
-
Cell Preparation: Seed cells expressing S1PR2 in a 96-well black-wall, clear-bottom plate and culture overnight to form a confluent monolayer.[22][24]
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 1-2 hours at 37°C.[22][25]
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of the S1PR2 antagonist (e.g., JTE-013) or vehicle control for 30 minutes.
-
TLCA Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation). Inject TLCA at a predetermined optimal concentration and immediately begin kinetic reading of fluorescence intensity over time.[23][24]
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence. Plot the dose-response curve for TLCA in the presence and absence of the antagonist to determine the IC50 of the antagonist.
RhoA Activation Assay
Rationale: S1PR2 is known to couple to Gα12/13, leading to the activation of the small GTPase RhoA.[14] Measuring the levels of active, GTP-bound RhoA provides a direct readout of this signaling arm.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for several hours before treatment.
-
Pre-treat cells with the S1PR2 antagonist (e.g., JTE-013) or vehicle for 30-60 minutes.
-
Stimulate cells with TLCA for a short period (typically 1-10 minutes).
-
Cell Lysis: Immediately lyse the cells in an ice-cold lysis buffer provided with a RhoA activation assay kit.
-
Pull-down of Active RhoA: Use a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to beads to specifically pull down GTP-bound (active) RhoA from the cell lysates.[26][27]
-
Western Blot Analysis: Elute the bound proteins and analyze the levels of active RhoA by Western blotting using a RhoA-specific antibody.[28] Normalize the amount of active RhoA to the total RhoA in the input lysates.
-
Alternative ELISA-based method: G-LISA assays offer a higher-throughput alternative, where lysates are added to a 96-well plate coated with the Rho-RBD, and active RhoA is detected with a specific antibody.[29][30]
Cell Proliferation and Migration Assays
Rationale: TLCA has been shown to promote cell proliferation and migration in certain cell types.[1][2] These assays assess the functional consequences of S1PR2 signaling.
Cell Proliferation (e.g., MTT or BrdU Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with TLCA in the presence or absence of the S1PR2 antagonist for 24-72 hours.
-
Assess cell viability/proliferation using a standard method like the MTT assay or by measuring DNA synthesis via BrdU incorporation.
Cell Migration (e.g., Wound Healing/Scratch Assay):
-
Grow a confluent monolayer of cells in a culture dish.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add media containing TLCA with or without the S1PR2 antagonist.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure as a measure of cell migration.
Expected Data and Interpretation
The following table illustrates hypothetical data from the described experiments, comparing the effects of TLCA in the presence and absence of an S1PR2 antagonist.
| Assay | Condition | TLCA (10 µM) | TLCA (10 µM) + JTE-013 (1 µM) |
| Intracellular Calcium | Peak ΔRFU | 5000 ± 350 | 1200 ± 150 |
| RhoA Activation | Fold Change (vs. Vehicle) | 4.5 ± 0.5 | 1.2 ± 0.2 |
| Cell Proliferation | % Increase (vs. Vehicle) | 60 ± 8% | 15 ± 5% |
| Cell Migration | % Wound Closure (24h) | 85 ± 10% | 25 ± 7% |
A significant reduction in TLCA-induced calcium mobilization, RhoA activation, cell proliferation, and migration in the presence of the S1PR2 antagonist would strongly support the hypothesis that S1PR2 mediates these effects of TLCA.
Conclusion
The validation of S1PR2 as a receptor for this compound requires a systematic and multi-faceted experimental approach. By employing selective antagonists like JTE-013 and assessing their impact on key downstream signaling events and cellular functions, researchers can build a compelling case for the involvement of this receptor. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals to investigate this important signaling pathway, which may hold therapeutic potential for a range of diseases.
References
-
Liu, R., et al. (2017). The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. Hepatology, 65(6), 2005-2018. Available at: [Link]
-
Wang, Y., et al. (2017). The role of sphingosine 1-phosphate receptor 2 in bile-acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. PubMed. Available at: [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Amonyingcharoen, S., et al. (2015). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Oncology Letters, 10(4), 2499-2505. Available at: [Link]
-
Amonyingcharoen, S., et al. (2015). This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. PubMed. Available at: [Link]
- CoLab. (2017). The role of sphingosine 1-phosphate receptor 2 in bile-acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. CoLab.
-
Sanchez, T., et al. (2013). Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation. Blood, 122(3), 443-455. Available at: [Link]
-
Molecular Devices. (n.d.). Comparison of intracellular calcium measurements with FLIPR Calcium Assay Kit. Molecular Devices. Available at: [Link]
-
Pyne, S., & Pyne, N. J. (2011). Sphingosine-1-phosphate receptor 2. PMC. Available at: [Link]
-
Wang, Y., et al. (2017). The role of S1PR2 in TCA/S1P-induced AKT and ERK1/2 activation and cholangiocyte proliferation. ResearchGate. Available at: [Link]
-
Synapse. (2024). What are S1PR2 modulators and how do they work?. Synapse. Available at: [Link]
-
ResearchGate. (2025). The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice. ResearchGate. Available at: [Link]
-
Nini, L., & Dagnino, L. (2010). Accurate and reproducible measurements of RhoA activation in small samples of primary cells. Analytical Biochemistry, 398(1), 135-137. Available at: [Link]
-
Yang, J., et al. (2021). Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Experimental & Molecular Medicine, 53(1), 139-152. Available at: [Link]
-
Lin, C.-E., et al. (2021). Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca 2+ , and BMP/Smad Signaling. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]
-
Wikipedia. (n.d.). Sphingosine-1-phosphate receptor 2. Wikipedia. Available at: [Link]
-
Doyle, T. M., et al. (2011). Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor. Journal of Neurophysiology, 106(6), 2898-2908. Available at: [Link]
-
Watterson, K. R., & Hudson, A. L. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. Available at: [Link]
-
GeneCards. (n.d.). S1PR2 Gene. GeneCards. Available at: [Link]
-
Milkiewicz, P., et al. (2002). Hepatoprotection with tauroursodeoxycholate and beta muricholate against taurolithocholate induced cholestasis: involvement of signal transduction pathways. Gut, 51(1), 113-119. Available at: [Link]
-
Bustos, F., et al. (2022). Quantitation of RhoA activation: differential binding to downstream effectors. Small GTPases, 13(1), 221-230. Available at: [Link]
-
American Association for Cancer Research. (2007). An ELISA based assay to detect activation of Rho family GTPases. Cancer Research. Available at: [Link]
-
Nagahashi, M., et al. (2016). The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases. Journal of Lipid Research, 57(9), 1636-1644. Available at: [Link]
-
McMillin, M., et al. (2016). Bile Acid-Mediated Sphingosine-1-Phosphate Receptor 2 Signaling Promotes Neuroinflammation during Hepatic Encephalopathy in Mice. Frontiers in Cellular Neuroscience, 10, 205. Available at: [Link]
-
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. Available at: [Link]
-
Korea Science. (n.d.). Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Korea Science. Available at: [Link]
-
Blankenbach, K. V., et al. (2016). Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks. Frontiers in Pharmacology, 7, 167. Available at: [Link]
-
Liu, R., et al. (2013). Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line. Journal of Biological Chemistry, 288(43), 30978-30992. Available at: [Link]
-
Koper, K., et al. (2021). This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. Journal of Cellular Physiology, 236(11), 7799-7813. Available at: [Link]
-
markelab.com. (n.d.). Mouse Sphingosine 1 Phosphate Receptor 2 (S1PR2) CLIA Kit. markelab.com. Available at: [Link]
-
Zhang, Z., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(3), bbae184. Available at: [Link]
-
Zhang, Z., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(3), bbae184. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Taurocholic Acid Promotes Hepatic Stellate Cell Activation via S1PR2/p38 MAPK/YAP Signaling under Cholestatic Conditions. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
University of California, San Diego. (n.d.). Irreversible S1PR2 Antagonists for the Treatment of Inflammation and Fibrosis. University of California, San Diego. Available at: [Link]
-
ResearchGate. (n.d.). CYM-5478 is an S1P 2 -selective agonist. The TGFα -shedding assay was.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The S1PR2 internalization assays. (A) The immunofluorescence staining.... ResearchGate. Available at: [Link]
-
Satsu, H., et al. (2013). A Sphingosine 1-phosphate receptor 2 selective allosteric agonist. PMC. Available at: [Link]
-
ResearchGate. (2025). GPCR Agonists and Antagonists in the Clinic. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). JTE-013 inhibition of agonists in the S1PR2-CRE-bla assay. Dose.... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Pharmacology of Antagonism of GPCR. ResearchGate. Available at: [Link]
-
Ben-Shlomo, A., et al. (2011). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Molecular & Cellular Proteomics, 10(6), M110.007134. Available at: [Link]
Sources
- 1. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sphingosine 1-phosphate receptor 2 in bile-acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of sphingosine 1-phosphate receptor 2 in bile-acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 10. S1PR2 - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
- 12. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Sphingosine 1 Phosphate Receptor 2 (S1PR2) CLIA Kit | abx494697 [markelab.com]
- 14. ashpublications.org [ashpublications.org]
- 15. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]
- 16. rndsystems.com [rndsystems.com]
- 17. mdpi.com [mdpi.com]
- 18. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 25. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Active Rho Detection Kit | Cell Signaling Technology [cellsignal.com]
- 28. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 29. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Taurolithocholic Acid
Welcome, colleagues. In our pursuit of scientific advancement, particularly in drug development and metabolic research, the safe handling of chemical reagents is a non-negotiable cornerstone of our work. This guide provides essential, field-proven safety protocols for handling Taurolithocholic Acid (TLCA). As a bile acid, TLCA is a potent biological molecule, and ensuring your protection is paramount to both personal safety and the integrity of your research.[1][2]
A critical first point is the existing ambiguity in publicly available safety literature. While some Safety Data Sheets (SDS) classify TLCA as non-hazardous under the Globally Harmonized System (GHS)[3][4][5], others classify it as harmful if swallowed and very toxic to aquatic life. Furthermore, a standard product information sheet advises treating the material as potentially hazardous until more information is available.[6] This discrepancy necessitates a conservative approach. Therefore, this guide is built upon the principle of prudent practice : we will treat this compound as a hazardous chemical to ensure the highest level of protection.[7]
Hazard Assessment: The "Why" Behind the Precautions
Understanding the potential risks informs our choice of protective equipment. While acute toxicity data is conflicting, the inherent biological nature of bile acids provides a clear rationale for caution.
-
Biological Activity : this compound is a known cholestatic agent, meaning it can impair bile flow.[2] It is biologically active and used in research to study cellular mechanisms, including apoptosis and cell signaling.[8][9] Unintended exposure could lead to undesired biological effects.
-
Physical Form : In its solid, crystalline form, TLCA poses a respiratory hazard.[6] Fine powders can be easily inhaled, leading to respiratory tract irritation and allowing the compound to enter the bloodstream.
-
Irritation Potential : Though some SDSs state it does not irritate the skin, this is not universal across all bile acid safety data.[3][10] As a precautionary measure, direct skin and eye contact should always be avoided. The "harmful if swallowed" classification from some sources underscores the need to prevent ingestion via contaminated hands.
Our safety protocols are designed not just to comply with regulations, but to create a self-validating system of protection rooted in the potential hazards of the compound.
Core PPE Recommendations: Your First Line of Defense
Based on a comprehensive risk assessment, the following PPE is mandatory for all procedures involving this compound.
Hand Protection: Chemical-Resistant Gloves
Your hands are most likely to come into direct contact with the chemical.
-
Causality : Gloves provide a barrier against skin absorption and prevent the transfer of the chemical to your face or other surfaces.
-
Protocol :
-
Type : Use nitrile gloves. They offer excellent resistance to a wide range of chemicals and are a safe alternative for those with latex allergies.[11][12][13]
-
Integrity Check : Always inspect gloves for tears or punctures before use.
-
Donning : Pull gloves over the cuffs of your lab coat to create a seal and protect your wrists and arms.[11]
-
Doffing : Remove gloves without touching the outer, contaminated surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[11] Never reuse disposable gloves.
-
Body Protection: The Laboratory Coat
A lab coat protects your skin and personal clothing from spills and contamination.
-
Causality : In the event of a splash, a properly worn lab coat prevents the chemical from reaching your skin.
-
Protocol :
-
Type : A long-sleeved, knee-length lab coat made of a low-permeability material is required.
-
Use : The coat must be fully buttoned to provide complete coverage.[11]
-
Logistics : Lab coats used when handling TLCA should be considered contaminated and must not be worn outside the laboratory, especially in common areas like offices or lunchrooms.[11]
-
Eye and Face Protection: Goggles and Face Shields
Protecting your eyes from splashes and airborne particles is critical.
-
Causality : The eyes are highly susceptible to chemical injury. Safety glasses or goggles prevent direct splashes from entering the eye.
-
Protocol :
-
Minimum Requirement : At a minimum, ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn for all procedures.[7]
-
Enhanced Protection : When handling larger quantities of TLCA powder or when there is a significant risk of splashing (e.g., during vortexing or sonicating solutions), a full-face shield should be worn in addition to safety goggles.[12][14] This provides an extra layer of protection for your entire face.
-
Operational Plans: Scaling PPE to the Task
The specific tasks you perform dictate the necessary level of engineering controls and respiratory protection. The following table summarizes the required PPE for common laboratory operations involving this compound.
| Task/Operation | Potential Hazard | Minimum Required PPE & Controls |
| Weighing Solid TLCA | Inhalation of fine powder, contamination of surfaces. | Chemical splash goggles, nitrile gloves, buttoned lab coat. Must be performed in a chemical fume hood or a ventilated balance enclosure. |
| Preparing Stock Solutions | Inhalation of powder, splashing of solvent and concentrated solution. | Chemical splash goggles, nitrile gloves, buttoned lab coat. Must be performed in a chemical fume hood. |
| Diluting Solutions/Aliquoting | Splashing of dilute solution. | Safety glasses with side shields (goggles preferred), nitrile gloves, buttoned lab coat. |
| Cell Culture/In Vivo Dosing | Generation of aerosols containing TLCA, splashing. | Safety glasses with side shields, nitrile gloves, buttoned lab coat. Work should be performed in a biosafety cabinet (BSC) if sterility is also required. |
| Cleaning & Disposal | Contact with contaminated surfaces and waste. | Chemical splash goggles, nitrile gloves, buttoned lab coat. |
Workflow for PPE Selection
To ensure procedural consistency, use the following decision-making workflow to select the appropriate level of protection for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal and Emergency Protocols
PPE and Chemical Waste Disposal
Adherence to proper disposal protocols is crucial to prevent secondary exposure and environmental contamination.
-
PPE Disposal : All disposable PPE, including gloves, must be placed in a designated hazardous waste container immediately after use.
-
Chemical Waste : this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not pour it down the drain. The container for this waste must be clearly labeled, kept sealed, and stored in a designated satellite accumulation area.[7]
In Case of Exposure
Immediate and correct action can significantly mitigate the consequences of an accidental exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Your safety, and the safety of those around you, is the highest priority. By understanding the rationale behind these protocols and adhering to them diligently, you create a secure environment for groundbreaking research.
References
-
OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
-
OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Retrieved from [Link]
-
PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. American Journal of Hospital Pharmacy, 43(5), 1193-204. Retrieved from [Link]
-
Carl ROTH. (2024, March 1). Safety Data Sheet: Taurocholic acid sodium salt. Retrieved from [Link]
-
NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH. (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
ISHN. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound | 516-90-5 | MSDS. Retrieved from [Link]
-
Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025? Retrieved from [Link]
-
NorFalco. (n.d.). Protective apparel. Retrieved from [Link]
-
Oregon OSHA. (n.d.). HEALTH CARE FACILITIES. Retrieved from [Link]
-
U.S. EPA. (2025, September 12). Personal Protective Equipment. United States Environmental Protection Agency. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
MDPI. (n.d.). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method. Retrieved from [Link]
-
ResearchGate. (2020, August 17). How to increase the solibidity of bile acid in PBS? Retrieved from [Link]
-
PubMed. (n.d.). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Retrieved from [Link]
-
PubMed. (2021, October 27). This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress. Journal of Cellular Physiology, 237(2), 1455-1470. Retrieved from [Link]
-
eClinpath. (2016, February 14). Bile acid recycling. Retrieved from [Link]
-
PubMed. (n.d.). Influence of agents affecting monooxygenase activity on this compound-induced cholestasis. Retrieved from [Link]
Sources
- 1. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound but not tauroursodeoxycholic acid rescues phagocytosis activity of bone marrow-derived macrophages under inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. addgene.org [addgene.org]
- 12. leelinework.com [leelinework.com]
- 13. quicktest.co.uk [quicktest.co.uk]
- 14. Protective apparel [norfalco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
